Product packaging for Nitrosobenzene(Cat. No.:CAS No. 586-96-9)

Nitrosobenzene

カタログ番号: B162901
CAS番号: 586-96-9
分子量: 107.11 g/mol
InChIキー: NLRKCXQQSUWLCH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Nitrosobenzene is a nitroso compound that is the nitroso derivative of benzene;  a diamagnetic hybrid of singlet O2 and azobenzene. It has a role as a xenobiotic metabolite. It is a nitroso compound and a member of benzenes. It is functionally related to a benzene.
This compound has been reported in Euglena gracilis with data available.
RN given refers to unlabeled parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO B162901 Nitrosobenzene CAS No. 586-96-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO/c8-7-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRKCXQQSUWLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060417
Record name Nitrosobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586-96-9
Record name Nitrosobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=586-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NITROSOBENZENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, nitroso-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nitrosobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitrosobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.721
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITROSOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI9W9E8G2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Monomer-Dimer Equilibrium of Nitrosobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosobenzene (C₆H₅NO) presents a classic and compelling case of monomer-dimer equilibrium, a fundamental concept in physical organic chemistry with implications for reactivity, stability, and material properties. In solution and in the solid state, this compound exists as a dynamic equilibrium between its monomeric and dimeric forms.[1] The monomer is a distinctive green, paramagnetic species, while the dimer, a pale yellow or colorless diamagnetic solid, is an azodioxybenzene derivative.[1] This equilibrium is highly sensitive to environmental conditions such as temperature, concentration, and the nature of the solvent, making it a versatile system for studying non-covalent interactions and reaction kinetics.[1] Understanding and controlling this equilibrium is crucial for applications where this compound and its derivatives are used as synthetic intermediates, spin traps, and components in functional materials.

This technical guide provides a comprehensive overview of the monomer-dimer equilibrium of this compound, including quantitative thermodynamic data, detailed experimental protocols for its study, and visual representations of the underlying processes.

The Monomer-Dimer Equilibrium

The equilibrium between the this compound monomer and its dimer can be represented as follows:

2 C₆H₅NO (Monomer) ⇌ (C₆H₅NO)₂ (Dimer)

The dimer exists as two geometric isomers, cis and trans, due to the restricted rotation around the N=N bond.[1] The interconversion between these isomers is believed to proceed through the monomer as an intermediate.[1]

Monomer_Dimer_Equilibrium cluster_monomer Monomer cluster_dimer Dimer (Azodioxybenzene) M 2 x this compound (Monomer) (Green) cis_D cis-Dimer (Pale Yellow) M->cis_D Dimerization trans_D trans-Dimer (Pale Yellow) M->trans_D Dimerization cis_D->trans_D Isomerization (via Monomer)

Figure 1: this compound Monomer-Dimer Equilibrium.

Quantitative Data: Thermodynamic Parameters

The dissociation of the this compound dimers into monomers is a thermodynamically controlled process. The equilibrium position is dictated by the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). The following tables summarize the thermodynamic parameters for the dissociation of the cis and trans dimers of this compound and some of its para-substituted derivatives in deuterated chloroform (CDCl₃), as determined by low-temperature ¹H NMR spectroscopy.

Table 1: Thermodynamic Parameters for the Dissociation of trans-(E)-Azodioxybenzene Dimers

Substituent (X)ΔH° (kJ mol⁻¹)ΔS° (J K⁻¹ mol⁻¹)ΔG°₂₉₈ (kJ mol⁻¹)
H50.2 ± 1.2148 ± 56.0
CH₃52.3 ± 1.5155 ± 66.1
OCH₃54.8 ± 1.8160 ± 77.1
Cl49.8 ± 1.3145 ± 56.5
NO₂45.6 ± 1.1138 ± 44.5

Table 2: Thermodynamic Parameters for the Dissociation of cis-(Z)-Azodioxybenzene Dimers

Substituent (X)ΔH° (kJ mol⁻¹)ΔS° (J K⁻¹ mol⁻¹)ΔG°₂₉₈ (kJ mol⁻¹)
H48.1 ± 1.0147 ± 44.3
CH₃50.2 ± 1.3154 ± 54.3
OCH₃52.7 ± 1.6159 ± 65.3
Cl47.7 ± 1.2142 ± 55.4
NO₂43.5 ± 1.0133 ± 43.9

Data sourced from studies by Fletcher, Gowenlock, and Orrell.

Experimental Protocols

Precise and reproducible experimental procedures are paramount for the accurate study of the this compound monomer-dimer equilibrium. This section provides detailed protocols for the synthesis of high-purity this compound and its characterization using UV-Visible and Nuclear Magnetic Resonance spectroscopy.

Synthesis and Purification of this compound

A common and reliable method for the synthesis of this compound involves the oxidation of β-phenylhydroxylamine, which is itself prepared by the reduction of nitrobenzene.

Materials:

  • Nitrobenzene

  • Ammonium chloride (NH₄Cl)

  • Zinc dust

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

  • Ice

  • Water

  • Ethanol (for recrystallization)

  • Calcium chloride (CaCl₂)

Procedure:

Part A: Preparation of β-Phenylhydroxylamine

  • In a large vessel (e.g., a 5-gallon crock), prepare a solution of 150 g of ammonium chloride in 5 liters of water.

  • Add 250 ml (2.44 moles) of nitrobenzene to the ammonium chloride solution and stir vigorously to create a fine suspension.

  • Over a period of 5 minutes, add 372 g (5.15 moles) of 90% zinc dust in small portions.

  • Continue vigorous stirring. The reaction is exothermic, and the temperature will rise. Monitor the temperature and maintain it below 30°C using an ice bath if necessary.

  • After the initial exotherm subsides (approximately 15-20 minutes), continue stirring for an additional 15 minutes.

  • Filter the mixture through a large Büchner funnel to remove the zinc oxide. The filtrate contains the β-phenylhydroxylamine.

Part B: Oxidation to this compound

  • Cool the filtrate containing β-phenylhydroxylamine to 0°C in an ice-salt bath.

  • Separately, prepare a cold solution of sulfuric acid by adding 750 ml of concentrated H₂SO₄ to a sufficient amount of crushed ice to bring the temperature to -5°C.

  • Add the cold sulfuric acid solution to the cold β-phenylhydroxylamine solution with continuous stirring.

  • Prepare an ice-cold solution of 170 g of sodium dichromate dihydrate in 500-750 ml of water.

  • Add the sodium dichromate solution rapidly to the reaction mixture with vigorous stirring.

  • A straw-colored precipitate of this compound will form within 2-3 minutes.

  • Collect the crude this compound by filtration on a Büchner funnel and wash it thoroughly with 1 liter of cold water.

Purification:

  • The crude this compound can be purified by steam distillation. The green liquid distillate will solidify to a colorless solid in the receiver.

  • Alternatively, for higher purity, recrystallize the crude product from a minimal amount of ethanol at low temperature.

  • Dry the purified this compound over calcium chloride under vacuum. The final product should be a pale yellow solid (dimer) that melts at 64–67°C.

Investigation of the Equilibrium by UV-Visible Spectroscopy

The intense green color of the this compound monomer is due to a characteristic absorption in the visible region (λₘₐₓ ≈ 750 nm), where the colorless dimer does not absorb. This property allows for the direct measurement of the monomer concentration using the Beer-Lambert law.

Equipment and Materials:

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • High-purity this compound

  • Spectroscopic grade solvent (e.g., cyclohexane, chloroform)

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Preparation: Use a high-purity, spectroscopic grade solvent. If necessary, purify the solvent by distillation to remove any absorbing impurities.

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 10⁻² M) in the chosen solvent.

  • Sample Preparation: Prepare a series of dilutions from the stock solution in volumetric flasks to obtain a range of concentrations (e.g., 10⁻³ M to 10⁻⁵ M).

  • Spectra Acquisition:

    • Set the spectrophotometer to scan a wavelength range that includes the monomer's absorption maximum (e.g., 600-850 nm).

    • Use the pure solvent as a blank to perform a baseline correction.

    • Record the absorption spectrum of each solution at a constant, controlled temperature (e.g., 25°C).

  • Data Analysis:

    • Identify the λₘₐₓ of the monomer.

    • At very low concentrations, where the equilibrium is shifted almost entirely to the monomer, the molar absorptivity (ε) of the monomer can be determined using the Beer-Lambert law (A = εcl).

    • For each concentration, use the measured absorbance at λₘₐₓ and the determined ε to calculate the equilibrium concentration of the monomer ([M]).

    • The concentration of the dimer ([D]) can be calculated from the initial total concentration ([C]₀) and the monomer concentration: [D] = ([C]₀ - [M]) / 2.

    • The equilibrium constant for dimerization (K_d = [D] / [M]²) or dissociation (K_diss = [M]² / [D]) can then be calculated.

UV_Vis_Workflow cluster_analysis Analysis Steps start Start prep_stock Prepare Stock Solution of this compound start->prep_stock prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions set_spectro Set Spectrophotometer Parameters (Wavelength Range, Temperature) prep_dilutions->set_spectro baseline Perform Baseline Correction with Pure Solvent set_spectro->baseline measure Measure Absorbance Spectra of Dilutions baseline->measure analyze Data Analysis measure->analyze det_lambda Determine λmax of Monomer analyze->det_lambda end End calc_epsilon Calculate Molar Absorptivity (ε) from Dilute Solution det_lambda->calc_epsilon calc_conc Calculate [Monomer] and [Dimer] for each concentration calc_epsilon->calc_conc calc_k Calculate Equilibrium Constant (K) calc_conc->calc_k calc_k->end

Figure 2: UV-Vis Spectroscopy Experimental Workflow.
Investigation of the Equilibrium by ¹H NMR Spectroscopy

Variable-temperature (VT) ¹H NMR spectroscopy is a powerful technique to study the monomer-dimer equilibrium. At different temperatures, the equilibrium shifts, and the relative populations of the monomer and dimer species can be quantified by integrating their distinct proton signals.

Equipment and Materials:

  • NMR spectrometer with variable temperature capabilities

  • High-quality 5 mm NMR tubes

  • High-purity this compound

  • Deuterated solvent (e.g., deuterated chloroform, CDCl₃)

  • Internal standard (optional, e.g., tetramethylsilane, TMS)

Procedure:

  • Solvent and Sample Preparation:

    • Use a high-purity deuterated solvent. For sensitive measurements, the solvent should be dried over molecular sieves.

    • Prepare a solution of this compound in the deuterated solvent of a known concentration (e.g., 0.05 M) in a clean, dry NMR tube.

    • For quantitative measurements, it is crucial to accurately know the total concentration.

    • For samples sensitive to oxygen, degas the solution using the freeze-pump-thaw technique (at least three cycles).

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

    • Gradually lower the temperature of the NMR probe in steps (e.g., 10 K increments). Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.

    • Acquire spectra at a series of low temperatures (e.g., down to 223 K). At lower temperatures, the signals for the monomer and the cis and trans dimers will become distinct and well-resolved.

    • Use a sufficient relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Identify the distinct signals corresponding to the aromatic protons of the monomer and the two dimer isomers.

    • Integrate the area of a well-resolved, non-overlapping proton signal for each species.

    • Calculate the mole fraction of each species from the integral values.

    • Using the known total concentration, calculate the equilibrium concentrations of the monomer ([M]), cis-dimer ([D_cis]), and trans-dimer ([D_trans]) at each temperature.

    • Calculate the equilibrium constants for the dissociation of each dimer (e.g., K_diss_cis = [M]² / [D_cis]) at each temperature.

  • Thermodynamic Analysis (Van't Hoff Plot):

    • Plot ln(K_diss) versus 1/T for each dimer.

    • The slope of the resulting line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, where R is the gas constant.

    • From the slope and intercept, the enthalpy (ΔH°) and entropy (ΔS°) of dissociation can be determined.

    • The Gibbs free energy of dissociation (ΔG°) at a specific temperature (e.g., 298 K) can then be calculated using the equation: ΔG° = ΔH° - TΔS°.

NMR_Workflow cluster_analysis Analysis Steps start Start prep_sample Prepare NMR Sample (Known concentration, Deuterated Solvent) start->prep_sample degas Degas Sample (Freeze-Pump-Thaw) prep_sample->degas acquire_rt Acquire ¹H NMR Spectrum at Room Temperature degas->acquire_rt vt_acquire Acquire ¹H NMR Spectra at Various Low Temperatures acquire_rt->vt_acquire process Process NMR Data (FT, Phasing, Baseline Correction) vt_acquire->process analyze Data Analysis process->analyze identify_signals Identify Monomer and Dimer Signals analyze->identify_signals end End integrate Integrate Signals identify_signals->integrate calc_conc Calculate Equilibrium Concentrations of Monomer and Dimers integrate->calc_conc calc_k Calculate K_diss at each Temperature calc_conc->calc_k vant_hoff Construct Van't Hoff Plot (ln(K_diss) vs 1/T) calc_k->vant_hoff calc_thermo Determine ΔH°, ΔS°, and ΔG° vant_hoff->calc_thermo calc_thermo->end

Figure 3: Variable-Temperature NMR Spectroscopy Workflow.

Conclusion

The monomer-dimer equilibrium of this compound is a rich and instructive system for exploring fundamental chemical principles. The pronounced visual and spectroscopic differences between the monomer and dimer allow for straightforward yet powerful quantitative analysis. The detailed protocols provided in this guide offer a robust framework for researchers to investigate this equilibrium and to apply these techniques to other dynamic chemical systems. A thorough understanding of the factors governing this equilibrium is essential for the rational design and application of nitroso compounds in various fields of chemical science and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nitrosobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrosobenzene (C₆H₅NO) is an aromatic organic compound that serves as a pivotal intermediate in organic synthesis and possesses unique chemical characteristics. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and visual representations of its chemical behavior. This information is intended to be a valuable resource for professionals in research, chemical sciences, and drug development.

Physical Properties of this compound

This compound is a fascinating molecule that exhibits a characteristic monomer-dimer equilibrium. In the solid state or at high concentrations, it typically exists as a pale yellow diamagnetic dimer (azobenzene dioxide).[1] In dilute solutions or at elevated temperatures, the equilibrium shifts towards the deep green, monomeric form.[1] This equilibrium is a key feature of its physical and chemical behavior. The monomeric form can be isolated as lustrous, dark green crystals by sublimation.[1]

The quantitative physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₆H₅NO[1][2]
Molar Mass 107.112 g·mol⁻¹
Appearance Dark green solid (monomer); Pale yellow solid (dimer)
Melting Point 65 to 69 °C (149 to 156 °F; 338 to 342 K)
Boiling Point 59 °C (138 °F; 332 K) at 18 mmHg
Solubility in water Low / Slightly soluble
Solubility in other solvents Soluble in organic solvents like ethanol, ether, and chloroform.
Magnetic Susceptibility (χ) -59.1·10⁻⁶ cm³/mol

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

SpectrumKey FeaturesSource(s)
UV-Vis The UV spectrum shows a band with an origin at 30,260 cm⁻¹ (in solid argon), assigned to the S₀ → S₂ transition. The visible absorption band is characteristic of the monomeric form.
¹H NMR (in CDCl₃) Signals appear at approximately 7.907 ppm and in the range of 7.20 to 7.75 ppm.
¹H NMR (in CCl₄) Signals appear at approximately 7.813 ppm, 7.547 ppm, and 7.610 ppm.

Chemical Properties and Reactivity

This compound is a versatile reagent in organic synthesis due to the reactivity of the nitroso group. It can act as a Lewis base, forming complexes with metals where the nitrogen atom is the basic site.

Key chemical reactions involving this compound include:

  • Reduction: this compound can be readily reduced to form aniline (C₆H₅NH₂).

  • Oxidation: It can be oxidized to nitrobenzene (C₆H₅NO₂).

  • Diels-Alder Reactions: The monomeric form of this compound acts as a dienophile and undergoes Diels-Alder reactions with dienes.

  • Condensation Reactions: It condenses with compounds containing active methylene groups and with amines.

    • Mills Reaction: Condensation with anilines yields azobenzene derivatives.

    • Ehrlich-Sachs Reaction: Condensation with benzyl cyanide produces an imine.

  • Bamberger Rearrangement: While not a direct reaction of this compound, the related compound phenylhydroxylamine rearranges in the presence of strong aqueous acid to form 4-aminophenol. Phenylhydroxylamine is an intermediate in the reduction of nitrobenzene and the synthesis of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound from Nitrobenzene

This procedure involves the reduction of nitrobenzene to phenylhydroxylamine, followed by in-situ oxidation.

Materials:

  • Nitrobenzene

  • Ammonium chloride

  • Zinc dust (90%)

  • Concentrated sulfuric acid

  • Sodium dichromate dihydrate

  • Water

  • Ice

Procedure:

  • A mixture of 250 ml (2.44 moles) of nitrobenzene and a solution of 150 g of ammonium chloride in 5 l of water is vigorously stirred in a 5-gallon crock.

  • 372 g (5.15 moles) of zinc dust is added in small portions over 5 minutes. The temperature of the reaction will rise.

  • After the main reaction subsides, the mixture is stirred for an additional 10 minutes and then filtered. The filtrate contains β-phenylhydroxylamine.

  • To the cold solution of β-phenylhydroxylamine, a cold solution of sulfuric acid (750 ml of concentrated acid with sufficient ice to lower the temperature to -5°C) is added with stirring.

  • An ice-cold solution of 170 g of sodium dichromate dihydrate in 500–750 ml of water is added rapidly.

  • After 2 to 3 minutes, the straw-colored precipitate of this compound is collected on a Büchner funnel and washed with 1 l of water.

  • The crude this compound is purified by steam distillation. The distillate is collected in a receiver cooled by ice.

  • The purified this compound is finely ground, washed with water until the washings are no longer brown, and dried.

Synthesis of this compound from Aniline

This method utilizes an oxidation reaction.

Materials:

  • Aniline

  • Zirconium hydroxide catalyst

  • Mesitylene

  • 30% Hydrogen peroxide solution

Procedure:

  • Add 3.0 g of zirconium hydroxide catalyst to a 250 mL container.

  • Add 9.3 g of aniline and 46.5 g of mesitylene.

  • While stirring at 30°C, slowly add 0.3 mol of hydrogen peroxide (30 mL of a 30% solution).

  • Allow the reaction to proceed for 1 hour.

  • Filter the mixture, then purify the product by distillation and recrystallization to obtain this compound.

Reduction of Nitrobenzene to Aniline

This is a common and important reaction in industrial chemistry.

Materials:

  • Nitrobenzene

  • Granulated tin

  • Concentrated hydrochloric acid

Procedure:

  • In a 1 L two-neck round-bottom flask, add 25 g of nitrobenzene and 50 g of granulated tin.

  • Connect a reflux condenser.

  • Over a period of 30 minutes, add 125 cc of concentrated hydrochloric acid in 10 cc increments while stirring vigorously. If the reaction does not start, gentle heating may be required. The reaction is exothermic and may need to be controlled by cooling.

  • After all the acid has been added, heat the flask on a boiling water bath for 30-60 minutes until the odor of nitrobenzene disappears.

  • The resulting product is an aniline salt, which can be treated with a base to liberate free aniline.

Visualizations

The following diagrams illustrate key workflows and reaction pathways related to this compound.

Synthesis_of_this compound cluster_reduction Reduction Step cluster_oxidation Oxidation Step Nitrobenzene Nitrobenzene Phenylhydroxylamine β-Phenylhydroxylamine Nitrobenzene->Phenylhydroxylamine Reduction Nitrobenzene->Phenylhydroxylamine Zinc_AmmoniumChloride Zinc Dust & Ammonium Chloride This compound This compound Phenylhydroxylamine->this compound Oxidation Phenylhydroxylamine->this compound SodiumDichromate_Acid Sodium Dichromate & Sulfuric Acid Chemical_Reactions_of_this compound cluster_reduction Reduction cluster_oxidation Oxidation cluster_cycloaddition Diels-Alder cluster_condensation Condensation This compound This compound Aniline Aniline This compound->Aniline e.g., H₂/Pd Nitrobenzene_product Nitrobenzene This compound->Nitrobenzene_product Oxidizing Agent Cycloadduct Cycloadduct This compound->Cycloadduct Azobenzene Azobenzene Derivative (Mills Reaction) This compound->Azobenzene Imine Imine (Ehrlich-Sachs Reaction) This compound->Imine Diene Diene Diene->Cycloadduct Aniline_reactant Aniline Aniline_reactant->Azobenzene BenzylCyanide Benzyl Cyanide BenzylCyanide->Imine Monomer_Dimer_Equilibrium Monomer This compound Monomer (Dark Green) Dimer This compound Dimer (Pale Yellow) Monomer->Dimer High Concentration Low Temperature

References

The Genesis of an Aromatic Functional Group: Adolf von Baeyer's Pioneering Synthesis of Nitrosobenzene

Author: BenchChem Technical Support Team. Date: November 2025

In a seminal 1874 publication, the eminent German chemist Adolf von Baeyer detailed the first successful synthesis of nitrosobenzene, a discovery that introduced a new functional group to the aromatic chemist's toolkit and laid the groundwork for future explorations in dye chemistry and reaction mechanisms. This technical guide provides an in-depth analysis of Baeyer's early synthetic method, presenting the core experimental protocol and quantitative data as described in his original work.

The Foundational Synthesis: Reaction of Diphenylmercury with Nitrosyl Bromide

Baeyer's initial approach to this compound was elegantly straightforward, relying on the reaction between an organometallic compound, diphenylmercury ((C₆H₅)₂Hg), and a nitrosyl halide, nitrosyl bromide (BrNO). The core of this discovery was the successful substitution of a phenyl group from the mercury center with the nitroso (-NO) group.

The reaction proceeds according to the following stoichiometry:

(C₆H₅)₂Hg + BrNO → C₆H₅NO + C₆H₅HgBr

This transformation yields this compound (C₆H₅NO) and phenylmercuric bromide (C₆H₅HgBr) as the co-product.

Experimental Protocol

The following procedure is a detailed reconstruction of the experimental method described by Adolf von Baeyer in his 1874 paper published in Berichte der deutschen chemischen Gesellschaft.

Materials:

  • Diphenylmercury ((C₆H₅)₂Hg)

  • Nitrosyl bromide (BrNO)

  • Benzene (as solvent)

Procedure:

  • A solution of diphenylmercury is prepared by dissolving it in a suitable amount of benzene.

  • Nitrosyl bromide is then introduced into the diphenylmercury solution. The original publication suggests that the nitrosyl bromide was likely generated in situ or used as a prepared solution.

  • The reaction mixture is observed for a color change, indicating the formation of this compound. Baeyer noted the appearance of a distinct green coloration, a characteristic of the monomeric form of this compound in solution.

  • Upon completion of the reaction, the solvent is removed, likely through distillation or evaporation, to yield the crude product mixture.

  • Purification of the this compound is achieved through steam distillation. The volatile this compound co-distills with water and is collected as a green oil, which upon cooling, solidifies into a colorless solid. This process effectively separates the desired product from the non-volatile phenylmercuric bromide.

Quantitative Data

While Baeyer's 1874 publication provides a qualitative description of the synthesis, it lacks specific quantitative data such as molar ratios, reaction times, and percentage yields. The focus of the initial report was on the successful formation and isolation of the novel compound.

ParameterValue
Reactant 1Diphenylmercury ((C₆H₅)₂Hg)
Reactant 2Nitrosyl bromide (BrNO)
SolventBenzene
ProductThis compound (C₆H₅NO)
Co-productPhenylmercuric bromide (C₆H₅HgBr)
Purification MethodSteam Distillation
Observed PropertiesGreen solution, colorless crystalline solid

Reaction Pathway and Visualization

The synthesis of this compound from diphenylmercury and nitrosyl bromide can be visualized as a single-step substitution reaction. The logical flow of this process is depicted in the following diagram.

Baeyer_Nitrosobenzene_Synthesis Diphenylmercury Diphenylmercury ((C₆H₅)₂Hg) Reaction Reaction in Benzene Diphenylmercury->Reaction NitrosylBromide Nitrosyl Bromide (BrNO) NitrosylBromide->Reaction This compound This compound (C₆H₅NO) Reaction->this compound Primary Product PhenylmercuricBromide Phenylmercuric Bromide (C₆H₅HgBr) Reaction->PhenylmercuricBromide Co-product

Baeyer's 1874 Synthesis of this compound

Significance and Further Developments

Adolf von Baeyer's successful synthesis of this compound was a significant achievement in 19th-century organic chemistry. It not only introduced a new class of aromatic compounds but also paved the way for the development of the Baeyer-Mills reaction, a condensation reaction between this compound and anilines to form azobenzene derivatives, which became important in the burgeoning synthetic dye industry.[1][2] While modern methods for synthesizing this compound, such as the oxidation of aniline or the reduction of nitrobenzene to phenylhydroxylamine followed by oxidation, are now more common due to their higher efficiency and avoidance of toxic mercury compounds, Baeyer's original method remains a landmark in the history of organic synthesis.[3] His work exemplified the systematic approach to the synthesis of new organic molecules that characterized the era and for which he was awarded the Nobel Prize in Chemistry in 1905.

References

Spectroscopic Characterization of Nitrosobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosobenzene (C₆H₅NO) is a prototypical aromatic nitroso compound that serves as a valuable intermediate in organic synthesis. Its unique electronic structure and reactivity make it a subject of significant interest in various fields, including the development of pharmaceuticals, dyes, and polymers. A thorough understanding of its spectroscopic properties is crucial for its identification, quantification, and the elucidation of reaction mechanisms. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including detailed experimental protocols and a summary of its key spectral features.

Synthesis of this compound

A reliable and commonly used method for the laboratory synthesis of this compound involves the reduction of nitrobenzene to N-phenylhydroxylamine, followed by a mild oxidation. The following protocol is adapted from a well-established procedure.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Nitrobenzene

  • Ammonium chloride (NH₄Cl)

  • Zinc dust

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

  • Ice

  • Water

  • Ethanol

Procedure:

Part A: Reduction of Nitrobenzene to N-Phenylhydroxylamine

  • In a large vessel, prepare a solution of ammonium chloride in water.

  • Add nitrobenzene to the ammonium chloride solution with vigorous stirring.

  • Gradually add zinc dust to the mixture in small portions. The reaction is exothermic, and the temperature should be monitored.

  • After the main reaction subsides, continue stirring for a short period to ensure complete reaction.

  • Filter the reaction mixture to remove unreacted zinc dust and other solids. The filtrate contains N-phenylhydroxylamine.

Part B: Oxidation of N-Phenylhydroxylamine to this compound

  • Cool the filtrate containing N-phenylhydroxylamine in an ice bath.

  • Slowly and with stirring, add a cold solution of concentrated sulfuric acid and ice.

  • Prepare an ice-cold solution of sodium dichromate dihydrate in water.

  • Add the cold sodium dichromate solution rapidly to the acidified N-phenylhydroxylamine solution with continuous stirring or swirling.

  • A precipitate of this compound will form. Collect the crude product by vacuum filtration and wash it with cold water.

  • For purification, the crude this compound can be subjected to steam distillation. The distillate, a green liquid, is collected in a receiver cooled with ice.

  • The purified this compound solidifies upon cooling. It can be further purified by recrystallization from a small amount of cold ethanol.

Safety Precautions: Nitrobenzene and this compound are toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Spectroscopic Data

The following sections detail the characteristic spectroscopic data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound exhibits characteristic electronic transitions in the ultraviolet and visible regions. The monomeric form is responsible for the characteristic green color of this compound solutions.

λmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)SolventAssignment
~300~5,000Ethanolπ → π* transition
~750~50Ethanoln → π* transition

Experimental Protocol: UV-Vis Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of this compound in spectroscopic grade ethanol. A typical concentration would be in the range of 10⁻⁴ to 10⁻⁵ M.

  • Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Record the spectrum over a wavelength range of at least 200-800 nm.

    • Use the pure solvent (ethanol) as a reference.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic vibrational frequencies corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~1600-1450C=C stretching (aromatic ring)
~1500N=O stretching
~1160C-N stretching

Experimental Protocol: Infrared Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of solid this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solution: Dissolve this compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform). Use an appropriate liquid cell.

  • Measurement:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the pure KBr pellet or the solvent before running the sample.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule.

¹H NMR Data (in CCl₄)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.81d~7.9H-2, H-6 (ortho)
~7.55t~7.4H-3, H-5 (meta)
~7.61t~7.4H-4 (para)

¹³C NMR Data (in CDCl₃, estimated)

Chemical Shift (δ, ppm)Assignment
~165C-1 (ipso)
~129C-2, C-6 (ortho)
~130C-3, C-5 (meta)
~131C-4 (para)

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation:

    • Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃ or CCl₄) in an NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Measurement:

    • Acquire the ¹H NMR spectrum.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Analysis: Determine the chemical shifts relative to TMS (δ = 0 ppm). Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to confirm the assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Electron Ionization (EI) Mass Spectrometry Data

m/zRelative IntensityAssignment
107High[M]⁺ (Molecular ion)
77High[C₆H₅]⁺ (Loss of NO)
51Moderate[C₄H₃]⁺

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or by injection of a solution.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Record the mass-to-charge ratio (m/z) and relative abundance of the resulting ions. Identify the molecular ion peak and the major fragment ions.

Visualizations

Experimental Workflow for Spectroscopic Characterization

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis start Nitrobenzene step1 Reduction with Zn/NH4Cl start->step1 intermediate N-Phenylhydroxylamine step1->intermediate step2 Oxidation with Na2Cr2O7/H2SO4 intermediate->step2 product This compound step2->product uv_vis UV-Vis Spectroscopy product->uv_vis ir IR Spectroscopy product->ir nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms uv_data λmax, ε uv_vis->uv_data ir_data Vibrational Frequencies ir->ir_data nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data ms_data m/z, Fragmentation Pattern ms->ms_data

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Logical Relationship of Spectroscopic Techniques

G cluster_techniques Spectroscopic Techniques cluster_information Information Obtained This compound This compound Structure uv_vis UV-Vis ir IR nmr NMR ms MS electronic Electronic Transitions (π → π*, n → π*) uv_vis->electronic vibrational Functional Groups (N=O, C-N, C=C) ir->vibrational structural Connectivity & Chemical Environment (¹H, ¹³C nuclei) nmr->structural molecular Molecular Weight & Fragmentation ms->molecular electronic->this compound Confirms Conjugated System vibrational->this compound Identifies Key Bonds structural->this compound Determines Atomic Arrangement molecular->this compound Confirms Molecular Formula

Caption: Relationship between spectroscopic techniques and structural information for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Lewis Basicity and Coordination Chemistry of Nitrosobenzene

Abstract

This compound (C₆H₅NO) is a prototypical organic nitroso compound that serves as a versatile ligand in coordination chemistry. Its ability to act as a Lewis base, coupled with its rich redox chemistry and multiple potential binding modes, makes it a subject of significant interest in inorganic synthesis, catalysis, and bioinorganic chemistry. This guide provides a comprehensive overview of the fundamental principles governing the Lewis basicity and coordination behavior of this compound. It includes a summary of quantitative data, detailed experimental protocols for the synthesis and characterization of key complexes, and visualizations of fundamental pathways and workflows to facilitate a deeper understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction to this compound

This compound is an organic compound featuring a nitroso (-NO) group attached to a phenyl ring. In its pure, monomeric form, it exists as a distinctive dark green solid or liquid, but it readily dimerizes to form a pale yellow solid, azoxybenzene-N,N-dioxide.[1] This monomer-dimer equilibrium is a crucial aspect of its chemistry, influenced by temperature, concentration, and the solvent medium.[1] In dilute solutions or at higher temperatures, the monomeric form is favored, which is the species that typically engages in coordination with metal centers.[1]

The nitrogen atom in the nitroso group possesses a lone pair of electrons, making this compound an effective Lewis base. This characteristic allows it to coordinate to a wide variety of metal ions, acting as a ligand in numerous coordination complexes.[1][2] Its coordination chemistry is particularly rich due to the potential for multiple binding modes and the redox activity of the nitroso functional group.

Monomer_Dimer_Equilibrium cluster_Monomer Monomer (Favored in Dilute Solution/High Temp) cluster_Dimer Dimer (Favored in Solid State/Low Temp) Monomer 2 x C₆H₅NO (Green) Dimer_cis cis-Azoxybenzene-N,N-dioxide (Yellow) Monomer->Dimer_cis Dimerization Dimer_trans trans-Azoxybenzene-N,N-dioxide (Yellow) Monomer->Dimer_trans Dimerization Dimer_cis->Dimer_trans Isomerization

Figure 1: Monomer-dimer equilibrium of this compound.

Lewis Basicity

This compound and its derivatives are considered effective Lewis bases, readily donating their electron density to Lewis acidic metal centers. The primary site of coordination is almost always the nitrogen atom, which utilizes its lone pair to form a dative bond with the metal. While coordination through the oxygen atom is also possible, it is far less common. The basicity of the nitrogen atom is influenced by the electronic properties of the phenyl ring; electron-donating substituents on the ring increase the electron density on the nitrogen, enhancing its Lewis basicity, while electron-withdrawing groups have the opposite effect.

The interaction of this compound with a metal center can be further understood by examining its redox properties. The nitroso group can be reduced, and metal complexes of this compound in its doubly reduced (PhNO)²⁻ form have been synthesized and characterized. This highlights the ability of the ligand to participate in electron transfer processes within the coordination sphere.

Coordination Chemistry and Binding Modes

This compound exhibits remarkable versatility in its coordination to metal centers, adopting several distinct binding modes. This flexibility gives rise to a wide array of complex structures and reactivities.

  • Monodentate N-coordination (Type I): This is the most common binding mode, where this compound acts as a simple two-electron donor through the nitrogen atom. An example is the ruthenium complex, Ru(acac)₂(C₆H₅NO)₂, where two this compound ligands are bound to the metal center in this fashion.

  • Bridging μ-N,O-coordination (Type IV & V): In this mode, the this compound ligand bridges two metal centers. The nitrogen atom coordinates to one metal, while the oxygen atom coordinates to the second. This is observed in the dimeric ruthenium complex [Ru(acac)₂(μ-C₆H₅NO)]₂. A platinum complex, Pt₂(NOB)₃(PMe₃)₃, remarkably displays three different coordination modes of this compound simultaneously, including bridging ligation.

  • Side-on η²-N,O-coordination (Type II): Both the nitrogen and oxygen atoms of the nitroso group can bind to a single metal center. This η²-coordination is less common but has been observed, for instance, in nickel complexes like Ni(PEt₃)₂(η²-i-PrNO).

  • O-coordination: Though rare, monodentate coordination through the oxygen atom is also a possible binding mode.

Coordination_Modes cluster_modes Coordination Modes of this compound (PhNO) M M N_bound Monodentate N-bound (Type I) ligand_N Ph-N-O O_bound Monodentate O-bound ligand_O Ph-N-O eta2_bound Side-on η²-N,O (Type II) ligand_eta2 Ph-N-O bridging μ-N,O Bridging (Type IV/V) ligand_bridge Ph-N-O M1 M M2 M ligand_N->M N ligand_O->M O ligand_eta2->M N,O ligand_bridge->M1 N ligand_bridge->M2 O

Figure 2: Common coordination modes of this compound to metal centers (M).

Quantitative Data

The coordination of this compound to a metal center induces measurable changes in its spectroscopic and structural parameters. These data provide quantitative insight into the nature of the metal-ligand bond.

Table 1: Spectroscopic Data for this compound and its Complexes
Compound/ComplexTechniqueKey ObservationFrequency/Shift (cm⁻¹)Reference
Nitrobenzene (adsorbed on Ni/SiO₂)IR Spectroscopyν(NO) asymmetric stretch1531
Nitrobenzene (adsorbed on Ni/SiO₂)IR Spectroscopyν(NO) symmetric stretch1350
This compound intermediate (on Ni/SiO₂)IR Spectroscopyν(NO) stretch1488
M(C₆H₅NO₂)₆]²⁺ (M=Co, Ni)Ligand Field SpectraOctahedral species observed-

Note: Data for nitrobenzene complexes are often compared to those of the free ligand or related nitro compounds. The formation of this compound as an intermediate from nitrobenzene is a key step in many catalytic reductions.

Table 2: Structural Data for Nitroso Compounds
Compound TypeBondBond Length (Å)C-N-O Angle (°)Reference
Monomeric NitrosoalkanesN-O1.1 - 1.22103 - 121
cis-Dimer (CH₃NO)₂N-N1.31(2)-
cis-Dimer (CH₃NO)₂N-O1.31(2)-
trans-Dimer (RNO)₂N-N1.22 - 1.33-
trans-Dimer (RNO)₂N-O1.25 - 1.30-

Note: Structural data for metal-bound this compound can vary significantly depending on the metal, its oxidation state, and the coordination mode. The data for free nitrosoalkanes and their dimers provide a baseline for comparison.

Experimental Protocols

Detailed and reliable experimental procedures are critical for the synthesis and study of this compound and its coordination compounds.

Protocol 1: Synthesis of this compound

This procedure is adapted from Organic Syntheses and involves the oxidation of β-phenylhydroxylamine, which is generated in situ from the reduction of nitrobenzene.

Step 1: Preparation of β-Phenylhydroxylamine

  • In a 5-gallon crock, vigorously stir a mixture of 250 ml (2.44 moles) of nitrobenzene and a solution of 150 g of ammonium chloride in 5 l of water.

  • Add 372 g (5.15 moles) of 90% zinc dust in small portions over 5 minutes. The temperature will rise as the reaction proceeds.

  • Maintain the temperature between 15–20°C by adding ice for about 20-25 minutes with continued stirring.

  • Filter the mixture and wash the zinc oxide precipitate with approximately 1 l of water. The filtrate contains the β-phenylhydroxylamine.

Step 2: Oxidation to this compound

  • Cool the filtrate containing β-phenylhydroxylamine to below -5°C in an ice-salt bath.

  • With stirring, add a cold solution of sulfuric acid (750 ml of concentrated acid with sufficient ice to bring the temperature to -5°C).

  • Immediately add an ice-cold solution of 170 g of sodium dichromate dihydrate in 500–750 ml of water as rapidly as possible.

  • After 2-3 minutes, collect the straw-colored precipitate of this compound on a Büchner funnel.

  • Wash the precipitate with 1 l of cold water and then with 250 ml of 5% sulfuric acid.

Step 3: Purification

  • Purify the crude this compound by steam distillation from a large flask.

  • This compound co-distills with water as a green liquid, which solidifies in the receiver to a colorless solid.

  • Collect the product in a cooled receiver. The typical yield is 45-55%.

  • Store the purified this compound at 0°C, as it is unstable at room temperature for extended periods.

Protocol 2: General Synthesis of a Metal-Nitrosophenolato Complex (Baudisch Reaction)

The Baudisch reaction and related syntheses produce stable nitrosophenolato complexes, often with copper.

  • Prepare an aqueous solution of the chosen phenol or substituted phenol.

  • Add an aqueous solution of hydroxylamine hydrochloride and hydrogen peroxide.

  • Introduce an aqueous solution of a metal salt, typically copper(II) sulfate.

  • Adjust the pH of the mixture to be slightly acidic or neutral.

  • The reaction proceeds to form the ortho-nitrosophenol, which immediately coordinates to the metal ion.

  • The resulting metal complex often precipitates from the solution.

  • Collect the solid product by filtration, wash with water, and dry.

  • Characterize the product using elemental analysis, UV-Vis, and IR spectroscopy.

Protocol 3: Synthesis of a Dinickel(II) this compound Complex

This protocol describes the reductive binding of this compound to a preorganized dinickel(II) hydride complex.

  • To a solution of the dinickel(II) dihydride complex [KL(NiH)₂] (where L is a pyrazole-based dinucleating ligand) in a suitable aprotic solvent (e.g., THF) under an inert atmosphere, add a solution of this compound (PhNO).

  • Allow the reaction to proceed, which results in the elimination of dihydrogen (H₂) and the concomitant binding of the doubly reduced (PhNO)²⁻ substrate into the bimetallic pocket.

  • The product, [KLNi₂(PhNO)], can be isolated from the reaction mixture.

  • If desired, the addition of a cryptand such as [2.2.2]cryptand can be used to sequester the K⁺ ion, yielding the ionic complex [K(crypt)][LNi₂(PhNO)].

  • Characterize the resulting complex using single-crystal X-ray diffraction, NMR spectroscopy, and electrochemical methods (e.g., cyclic voltammetry) to confirm its structure and redox properties.

Synthesis_Workflow cluster_char Characterization start Select Metal Precursor (e.g., MCl₂) and this compound synthesis Synthesis in Aprotic Solvent (e.g., THF, CH₂Cl₂) under Inert Atmosphere start->synthesis isolation Isolation of Crude Product (Filtration / Solvent Removal) synthesis->isolation purification Purification (Recrystallization / Chromatography) isolation->purification xray X-ray Crystallography (Molecular Structure) purification->xray ir IR Spectroscopy (ν(NO) stretch, Binding Mode) purification->ir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr uvvis UV-Vis Spectroscopy (Electronic Transitions) purification->uvvis elemental Elemental Analysis (Purity & Composition) purification->elemental Confirm final_product Pure, Characterized Complex xray->final_product ir->final_product nmr->final_product uvvis->final_product elemental->final_product

Figure 3: General workflow for synthesis and characterization of a metal-nitrosobenzene complex.

Relevance in Biological Systems and Catalysis

The coordination chemistry of this compound is not merely of academic interest; it has direct relevance to toxicology and drug development. Exposure to aniline or nitrobenzene can lead to methemoglobinemia, a condition where hemoglobin is oxidized and can no longer carry oxygen. This is attributed to the in vivo metabolic conversion of these compounds to this compound, which then binds strongly to the iron center of heme, inhibiting oxygen transport. Understanding this coordination is crucial for developing antidotes and for assessing the toxicity of related pharmaceutical compounds.

Furthermore, the redox activity of nitrosoarenes and their ability to form C-N bonds are exploited in organic synthesis. Transition metal-catalyzed reactions involving nitroso compounds are used to construct N-containing heterocycles and other valuable molecules. The nitroso group can act as a powerful synthon and a transformable directing group in C-H functionalization reactions.

Conclusion

This compound is a ligand with a rich and multifaceted chemical personality. Its behavior is defined by a dynamic monomer-dimer equilibrium, potent Lewis basicity centered on the nitrogen atom, and the ability to adopt multiple coordination modes with metal centers. Quantitative analysis via spectroscopic and crystallographic techniques provides deep insight into the nature of the metal-ligand bond, revealing shifts in vibrational frequencies and changes in bond lengths upon coordination. The detailed experimental protocols provided herein offer a practical foundation for researchers to synthesize and study these fascinating compounds. A thorough understanding of this compound's coordination chemistry is essential for progress in areas ranging from synthetic methodology and catalysis to toxicology and the design of novel therapeutics.

References

Theoretical Models of Nitrosobenzene Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosobenzene (C₆H₅NO) is a versatile organic compound characterized by a unique nitrogen-oxygen single bond, which imparts a distinct ambiphilic reactivity profile. This duality allows it to react with nucleophiles, electrophiles, and radical species, making it a valuable intermediate in organic synthesis and a subject of extensive theoretical and experimental investigation.[1] Its complex reactivity, which includes cycloadditions, ene reactions, reductions, and dimerizations, presents both challenges and opportunities for synthetic chemists.[1] This guide provides a comprehensive overview of the theoretical models that have been developed to understand and predict the reactivity of this compound, with a focus on computational studies that have elucidated reaction mechanisms and energetics.

Core Reactivity Models

The reactivity of this compound is largely governed by the electronic nature of the nitroso group and its interaction with the aromatic ring. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in dissecting the intricate reaction pathways and providing quantitative insights into the energetics of these transformations.

Reduction of this compound

The reduction of this compound to aniline is a fundamental transformation with significant industrial relevance.[2] Theoretical studies have explored various mechanisms for this reduction, often in the context of catalytic hydrogenation.

A prominent pathway, known as Haber's mechanism, involves the stepwise hydrogenation of nitrobenzene to this compound, then to phenylhydroxylamine, and finally to aniline.[2] An alternative "condensation route" suggests that this compound and phenylhydroxylamine intermediates can react to form an azoxy compound, which is subsequently hydrogenated to aniline.[2]

Computational studies using DFT have shed light on the catalytic reduction of nitrobenzene. For instance, the reduction catalyzed by dioxomolybdenum(VI) dichloride with pinacol as an oxo-accepting reagent is proposed to occur through three consecutive cycles, with this compound and benzylnitrene as key intermediates. This process involves singlet/triplet state crossings, a feature identified as crucial in related polyoxomolybdate-catalyzed reactions.

Experimental Protocol: Catalytic Hydrogenation of Nitrobenzene

A typical experimental setup for studying the catalytic hydrogenation of nitrobenzene involves a fixed-bed reactor. The catalyst, for example, a metal supported on silica (e.g., Ni/SiO₂, Pd/SiO₂), is activated in a flow of hydrogen at elevated temperatures (e.g., 240 °C for 1.5 hours). After activation, the system is evacuated, and the temperature is adjusted to the desired reaction temperature. Nitrobenzene is then introduced into the reactor, followed by hydrogen gas. The progress of the reaction can be monitored using techniques like infrared (IR) spectroscopy to identify key intermediates and the final product, aniline. For instance, in a study using a Cu₂Pd/SiO₂ catalyst, aniline and this compound were observed at 60 °C, with complete conversion to aniline at 140 °C.

Cycloaddition Reactions

This compound is known to participate in cycloaddition reactions, most notably Diels-Alder reactions with dienes. Theoretical studies have been crucial in elucidating the mechanisms of these reactions.

The thermal reaction between nitrosoarenes and alkynes, which yields N-hydroxyindoles, has been investigated through a combination of experimental and computational methods. DFT calculations at the (U)B3LYP/6-31+G(d) level suggest a stepwise mechanism for the reaction of this compound with alkynes. The initial step involves the formation of an N-C bond between the nitrosoarene and the alkyne, leading to a vinyl diradical intermediate. This is followed by cis-trans isomerization and subsequent C-C bond formation to yield the final product.

Quantitative Data from Cycloaddition Studies:

Reactant SystemComputational MethodActivation Barrier (kcal/mol)Reference
PhNO + Acetylene(U)B3LYP/6-31+G(d)19
PhNO + Phenylacetylene(U)B3LYP/6-31+G(d)15.8
PhNO + Propiolaldehyde(U)B3LYP/6-31+G(d)13

Experimental Protocol: Kinetic Analysis of Nitrosoarene-Alkyne Cycloaddition

The kinetics of the reaction between a nitrosoarene and an alkyne can be studied by monitoring the disappearance of the reactants or the appearance of the product over time, typically using spectroscopic methods like UV-Vis spectroscopy. For the reaction of this compound with phenylacetylene, experiments were conducted in benzene at 75 °C. The reaction was found to be first-order in each reactant. By performing kinetic runs with varying concentrations of each reactant while keeping the other in excess, the rate constants can be determined. Hammett plots can be constructed by studying the reaction rates with a series of para-substituted nitrosoarenes and arylalkynes to probe the electronic effects on the reaction.

Ene Reactions

The nitroso ene reaction is a powerful tool for allylic C-N bond formation. Theoretical studies have been instrumental in resolving the mechanistic debate between a concerted pericyclic pathway and a stepwise mechanism.

Computational studies using methods like UB3LYP, CASPT2, UCCSD(T), and UQCISD(T) have consistently shown that the ene reactions of nitroso compounds proceed through a stepwise path involving polarized diradical intermediates. These intermediates possess unusual properties, including high rotational barriers around formally single bonds, which allows them to maintain stereochemical integrity. The reaction can also involve an aziridine N-oxide intermediate, which is formed from the diradical and can revert to the diradical before proceeding to the ene product.

Logical Relationship of the Nitroso Ene Reaction Mechanism

Ene_Reaction Reactants Nitroso Compound + Alkene Diradical Polarized Diradical Intermediate Reactants->Diradical Stepwise C-N bond formation ANO Aziridine N-Oxide (Innocent Bystander) Diradical->ANO Cyclization Product Ene Product Diradical->Product H-abstraction ANO->Diradical Reversible

Caption: Stepwise mechanism of the nitroso ene reaction.

Dimerization

This compound exists in a monomer-dimer equilibrium, with the diamagnetic dimer being favored in the solid state and the green, paramagnetic monomer favored in dilute solutions or at higher temperatures. The dimer, also known as azobenzenedioxide, can exist as cis and trans isomers.

Computational studies have been employed to investigate the thermodynamics of this dimerization. For the gas-phase dimerization of this compound, the reaction enthalpy (ΔrH°) for the formation of the Z-isomer is -22.15 kJ·mol⁻¹, and for the E-isomer, it is -26.21 kJ·mol⁻¹.

Thermodynamic Data for this compound Dimerization:

IsomerΔrH° (kJ·mol⁻¹)ΔrG° (kJ·mol⁻¹)Reference
Z-dimer-22.1533.39
E-dimer-26.2130.08

Experimental Protocol: Studying Monomer-Dimer Equilibrium

The monomer-dimer equilibrium of this compound can be investigated using various spectroscopic techniques. UV-Vis spectroscopy is particularly useful as the monomer has a characteristic absorption in the visible region (around 750 nm), while the dimer is colorless. By measuring the absorbance at different concentrations and temperatures, the equilibrium constant can be determined. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between the monomer and the different isomers of the dimer. The metastable monomeric form can be prepared for study by sublimation onto a cold finger.

Signaling Pathways and Drug Development Implications

While this compound itself is not typically a therapeutic agent, the nitroso functional group is found in various biologically active molecules and can be a key pharmacophore. Understanding the reactivity of the nitroso group is crucial for drug design and development, particularly in the context of metabolism and potential toxicity. For instance, the reduction of nitroaromatic drugs in vivo can lead to the formation of nitroso intermediates, which can then interact with biological macromolecules.

The theoretical models of this compound reactivity can be applied to predict the metabolic fate of nitroso-containing drug candidates and to design molecules with desired reactivity profiles. For example, understanding the factors that govern the stability of the nitroso group can help in designing prodrugs that release an active agent upon reduction.

Conclusion

Theoretical models, predominantly based on quantum chemical calculations, have provided profound insights into the diverse reactivity of this compound. These models have not only rationalized experimental observations but have also made quantitative predictions about reaction mechanisms and energetics. For researchers in synthetic chemistry and drug development, a thorough understanding of these theoretical frameworks is invaluable for designing novel reactions, predicting product outcomes, and developing new therapeutic agents. The continued synergy between computational and experimental studies will undoubtedly lead to further advancements in harnessing the rich chemistry of this compound and its derivatives.

References

Nitrosobenzene: A Prototypical Organic Nitroso Compound for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nitrosobenzene (C₆H₅NO) stands as a foundational molecule in the field of organic chemistry, representing one of the simplest aromatic nitroso compounds. Its unique electronic structure and reactivity have made it a subject of extensive study and a valuable tool in synthetic chemistry. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, key reactions, and its emerging role in biological systems and drug discovery.

Core Properties and Data

This compound is a diamagnetic compound that typically exists as a pale yellow, crystalline solid in its dimeric form (azoxybenzene-N,N-dioxide).[1] In dilute solutions or at elevated temperatures, it readily dissociates into its monomeric form, which imparts a characteristic deep green color to the solution.[1] This monomer-dimer equilibrium is a key feature of its chemistry.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular FormulaC₆H₅NO[1]
Molar Mass107.112 g/mol [1]
AppearancePale yellow solid (dimer), green solution/solid (monomer)[1]
Melting Point65-69 °C
Boiling Point59 °C at 18 mmHg
SolubilityLow in water; soluble in organic solvents.
Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound and for studying its monomer-dimer equilibrium.

SpectroscopyKey Features and ObservationsReference(s)
¹H NMR In CDCl₃, signals for the aromatic protons are observed. For the monomer, chemical shifts are around δ 7.9 (ortho), 7.6 (para), and 7.5 (meta) ppm.
¹³C NMR The carbon spectrum shows distinct signals for the aromatic carbons.
IR The N=O stretching vibration is a characteristic feature.
UV-Vis The monomer exhibits a characteristic absorption in the visible region (around 700-800 nm), which is absent in the dimer. The electronic spectrum of nitrobenzene shows bands around 250-280 nm, 280-340 nm, and a weak band around 355 nm.

Synthesis of this compound

Several synthetic routes to this compound have been developed. The most common and reliable methods start from either nitrobenzene or aniline.

Synthesis from Nitrobenzene

A widely used laboratory-scale synthesis involves the reduction of nitrobenzene to phenylhydroxylamine, followed by a mild oxidation to yield this compound.

G Nitrobenzene Nitrobenzene Phenylhydroxylamine Phenylhydroxylamine Nitrobenzene->Phenylhydroxylamine Reduction (e.g., Zn, NH₄Cl) This compound This compound Phenylhydroxylamine->this compound Oxidation (e.g., Na₂Cr₂O₇, H₂SO₄)

Caption: Synthesis of this compound from Nitrobenzene.

Experimental Protocol: Synthesis of this compound from Nitrobenzene

This two-step procedure is adapted from Organic Syntheses.

Step 1: Preparation of β-Phenylhydroxylamine

  • In a large vessel, a mixture of 250 ml (2.44 moles) of nitrobenzene and a solution of 150 g of ammonium chloride in 5 l of water is vigorously stirred.

  • To this mixture, 372 g (5.15 moles) of zinc dust (90% zinc) is added in small portions over a period of 5 minutes.

  • The reaction is exothermic, and the temperature will rise. Stirring is continued for an additional 15 minutes after the temperature begins to fall.

  • The β-phenylhydroxylamine is filtered to separate it from the zinc oxide.

Step 2: Oxidation of β-Phenylhydroxylamine to this compound

  • The filtered β-phenylhydroxylamine is dissolved in 2.5 l of 20% sulfuric acid at a temperature below -5°C.

  • To this cold solution, an ice-cold solution of 170 g of sodium dichromate dihydrate in 500–750 ml of water is added rapidly with stirring.

  • After 2 to 3 minutes, the precipitated this compound is collected on a Büchner funnel and washed with water.

  • The crude this compound is purified by steam distillation. The product is a green liquid that solidifies to a pale yellow solid. The yield is typically in the range of 49–53%.

Key Chemical Reactions

This compound's rich reactivity stems from the electrophilicity of the nitrogen atom and the presence of the π system. It participates in a variety of important organic reactions.

Diels-Alder Reaction

This compound is an excellent dienophile in hetero-Diels-Alder reactions, reacting with 1,3-dienes to form 3,6-dihydro-1,2-oxazine derivatives. This reaction is a powerful tool for the synthesis of complex nitrogen- and oxygen-containing heterocycles.

G cluster_reaction Diels-Alder Reaction This compound This compound Cycloadduct 3,6-Dihydro-1,2-oxazine This compound->Cycloadduct Diene 1,3-Diene Diene->Cycloadduct

Caption: Diels-Alder Reaction of this compound.

Reduction to Aniline

The reduction of the nitroso group to an amino group is a fundamental transformation. This reaction is a key step in the synthesis of aniline and its derivatives from nitroaromatics, where this compound is an intermediate.

G This compound This compound Aniline Aniline This compound->Aniline Reduction (e.g., Fe/HCl, H₂/Pd)

Caption: Reduction of this compound to Aniline.

Experimental Protocol: Reduction of Nitrobenzene to Aniline

A common laboratory method for the reduction of nitroaromatics that can be applied to this compound involves the use of a metal in acidic medium.

  • In a round-bottom flask, place the this compound.

  • Add a suitable solvent, such as ethanol or water.

  • Add a reducing metal, such as iron powder or tin granules.

  • Slowly add a mineral acid, such as concentrated hydrochloric acid, to the stirred mixture.

  • The reaction mixture is typically heated to ensure complete reduction.

  • After the reaction is complete, the mixture is made basic to liberate the free aniline.

  • The aniline can then be isolated by steam distillation or solvent extraction.

Biological Significance and Applications in Drug Development

While nitrobenzene itself is toxic, its metabolite, this compound, and other nitrosoarenes have garnered significant interest in medicinal chemistry and drug discovery.

Toxicity

This compound is a metabolite of nitrobenzene and aniline, both of which are environmental pollutants. The toxicity of nitrobenzene is largely attributed to its in vivo reduction to this compound and phenylhydroxylamine, which can induce methemoglobinemia, a condition where hemoglobin is oxidized and loses its ability to transport oxygen. This compound has also been shown to cause oxidative DNA damage, which is a consideration in its toxicological profile.

Therapeutic Potential

Despite the toxicity concerns, the unique reactivity of the nitroso group has been harnessed in the design of therapeutic agents. Nitrosoarenes have been investigated for a range of biological activities, including:

  • Anticancer Agents: Some nitroso compounds have demonstrated antiproliferative effects.

  • Antiviral and Antimicrobial Agents: The reactivity of the nitroso group can be exploited to target viral and microbial processes.

  • Enzyme Inhibitors: Nitrosoarenes can act as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs), which are important targets in cancer therapy.

  • Spin Traps: Nitroso compounds are widely used as spin traps in electron spin resonance (ESR) spectroscopy to detect and identify transient free radical species in biological systems. This application is invaluable for studying oxidative stress and other radical-mediated pathological processes.

The development of nitroso-containing drugs requires a careful balance between therapeutic efficacy and potential toxicity. Structure-activity relationship (SAR) studies are crucial for designing molecules with improved safety profiles.

Conclusion

This compound is a cornerstone compound in organic chemistry with a rich and diverse reactivity. Its synthesis and key chemical transformations, such as the Diels-Alder reaction and reduction to aniline, are fundamental processes in the organic chemist's toolkit. While its toxicity is a significant consideration, the unique properties of the nitroso group continue to inspire the development of new synthetic methodologies and the exploration of novel therapeutic agents. For researchers and professionals in drug development, a thorough understanding of the chemistry and biology of this compound and its derivatives is essential for leveraging their potential while mitigating their risks.

References

The Dichotomous Reactivity of Nitrosobenzenes: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide on the Electrophilic and Nucleophilic Nature of Nitrosobenzenes, Offering In-depth Insights for Researchers, Scientists, and Drug Development Professionals.

Nitrosobenzenes, a class of organic compounds featuring a nitroso group (-N=O) attached to a benzene ring, exhibit a fascinating duality in their chemical reactivity, acting as both electrophiles and nucleophiles. This guide provides a detailed exploration of this dichotomous nature, summarizing key reactions, providing experimental protocols, and presenting quantitative data to serve as a valuable resource for professionals in the fields of chemical research and drug development.

The Core of Nitrosobenzene Chemistry: Monomer-Dimer Equilibrium

In solution and in the solid state, nitrosobenzenes exist in a dynamic equilibrium between their monomeric and dimeric forms. The monomer is a green, paramagnetic species, while the dimer, an azoxydianion, is a colorless, diamagnetic solid. This equilibrium is influenced by factors such as temperature, concentration, and the electronic properties of substituents on the aromatic ring.[1][2]

Monomer_Dimer_Equilibrium Monomer This compound Monomer (Green, Paramagnetic) Dimer This compound Dimer (Colorless, Diamagnetic) Monomer->Dimer Dimerization (Favored at low temp. & high conc.) Dimer->Monomer Dissociation (Favored at high temp. & low conc.)

Fig. 1: Monomer-Dimer Equilibrium of this compound.

Quantitative Analysis of Monomer-Dimer Equilibrium:

The thermodynamic parameters for the dissociation of the trans-(E)- and cis-(Z)-azodioxy dimers into the monomeric form for a series of para-substituted nitrosobenzenes have been determined using low-temperature ¹H NMR spectroscopy in CDCl₃.

Substituent (X)Dimer IsomerΔH° (kJ mol⁻¹)ΔS° (J K⁻¹ mol⁻¹)ΔG°₂₉₈ (kJ mol⁻¹)
Htrans-(E)50.2 ± 1.2148 ± 56.0
Hcis-(Z)48.1 ± 1.0147 ± 44.3
CH₃trans-(E)52.3 ± 1.5155 ± 66.1
CH₃cis-(Z)50.2 ± 1.3154 ± 54.3
OCH₃trans-(E)54.8 ± 1.8160 ± 77.1
OCH₃cis-(Z)52.7 ± 1.6159 ± 65.3
Cltrans-(E)48.5 ± 1.1142 ± 46.2
Clcis-(Z)46.4 ± 0.9141 ± 34.5

Synthesis of Nitrosobenzenes

Several synthetic routes are available for the preparation of nitrosobenzenes. The most common methods involve the oxidation of anilines or the reduction of nitrobenzenes to phenylhydroxylamines followed by oxidation.

Synthesis_Workflow cluster_oxidation Oxidation Route cluster_reduction_oxidation Reduction-Oxidation Route Aniline Aniline This compound This compound Aniline->this compound Oxidation OxidizingAgent Oxidizing Agent (e.g., Caro's acid, Oxone®) OxidizingAgent->this compound Nitrobenzene Nitrobenzene Phenylhydroxylamine Phenylhydroxylamine Nitrobenzene->Phenylhydroxylamine Reduction ReducingAgent Reducing Agent (e.g., Zn dust) ReducingAgent->Phenylhydroxylamine Nitrosobenzene2 This compound Phenylhydroxylamine->Nitrosobenzene2 Oxidation OxidizingAgent2 Oxidizing Agent (e.g., Na₂Cr₂O₇) OxidizingAgent2->Nitrosobenzene2

Fig. 2: General Synthesis Workflow for Nitrosobenzenes.

Experimental Protocol: Synthesis of this compound from Nitrobenzene

This procedure involves the reduction of nitrobenzene to phenylhydroxylamine, followed by in-situ oxidation to this compound.[3]

  • Reduction of Nitrobenzene: A mixture of nitrobenzene (2.44 moles) and a solution of ammonium chloride (150 g) in water (5 L) is vigorously stirred. Zinc dust (5.15 moles) is added in small portions. The temperature of the reaction is maintained between 50-55°C by adding ice. After 20 minutes, the solution is filtered to remove zinc oxide.

  • Oxidation of Phenylhydroxylamine: The filtrate containing phenylhydroxylamine is cooled to 0 to -2°C. A cold solution of sulfuric acid is added, followed by a rapid addition of an ice-cold solution of sodium dichromate dihydrate (170 g) in water.

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed with water, and then purified by steam distillation. The distillate is collected in a receiver cooled by ice. The resulting green liquid solidifies to a white solid. The yield of this compound is typically 49-53%.[3]

Electrophilic Nature of Nitrosobenzenes

The electron-deficient nitrogen atom of the nitroso group makes nitrosobenzenes potent electrophiles, enabling them to participate in a variety of reactions.

Electrophilic_Reactions cluster_reactions Reactions as an Electrophile This compound This compound (Electrophile) DielsAlder Diels-Alder Reaction (with Dienes) This compound->DielsAlder EneReaction Ene Reaction (with Alkenes) This compound->EneReaction EhrlichSachs Ehrlich-Sachs Reaction (with Active Methylene Compounds) This compound->EhrlichSachs NitrosoAldol Nitroso-Aldol Reaction (with Enolates) This compound->NitrosoAldol Grignard Reaction with Grignard Reagents This compound->Grignard

Fig. 3: Electrophilic Reactions of this compound.
Diels-Alder Reactions

Nitrosobenzenes act as efficient dienophiles in [4+2] cycloaddition reactions with conjugated dienes to form 3,6-dihydro-1,2-oxazines. These reactions often exhibit high regioselectivity and stereoselectivity.[4]

Quantitative Data for Diels-Alder Reactions:

DieneNitrosoareneProductYield (%)Reference
ThebaineThis compound6,14-endo-etheno-7,8-dihydrothebaine adduct85
1,3-Butadieneo-Nitrothis compound2-(2-Nitrophenyl)-3,6-dihydro-2H-1,2-oxazineHigh
2,3-Dimethyl-1,3-butadieneo-Nitrothis compound4,5-Dimethyl-2-(2-nitrophenyl)-3,6-dihydro-2H-1,2-oxazineHigh
Ergosterol acetateNitrosocarbonylbenzene5α-N-8α-O-adduct54
Ene Reactions

In the nitroso-ene reaction, a nitroso compound acts as the enophile, reacting with an alkene (the ene) that has an allylic hydrogen. This reaction forms a hydroxylamine derivative.

Ehrlich-Sachs Reaction

This reaction involves the condensation of nitrosobenzenes with compounds containing an active methylene group in the presence of a base to form N-phenylimines (anils).

Experimental Protocol: Modified Ehrlich-Sachs Reaction

A modification of the original Ehrlich-Sachs method allows for the synthesis of azomethines in good yield, free from byproducts. This involves using absolute methanol as the solvent and anhydrous potassium carbonate as the condensing agent with equimolecular proportions of the reactants. For example, the reaction of benzyl cyanide with p-nitrosodimethylaniline in methanol with potassium carbonate under reflux for one hour yields the corresponding azomethine in 99% yield.

Nucleophilic Nature of Nitrosobenzenes

The nitrogen and oxygen atoms of the nitroso group possess lone pairs of electrons, allowing nitrosobenzenes to act as nucleophiles or Lewis bases.

Nucleophilic_Nature This compound This compound Nitrogen Nitrogen Lone Pair (Lewis Base) This compound->Nitrogen Oxygen Oxygen Lone Pairs This compound->Oxygen MetalCenter Metal Center Nitrogen->MetalCenter Coordination ProlineEnamine Proline Enamine (Nucleophile) Oxygen->ProlineEnamine Nucleophilic Attack (Proline Catalysis)

Fig. 4: Nucleophilic Centers of this compound.

The nitrogen atom's lone pair allows nitrosobenzenes to act as ligands for transition metals. In organocatalytic reactions, such as the proline-catalyzed α-aminoxylation of aldehydes and ketones, the oxygen atom of the nitroso group can act as the electrophilic site, which is counterintuitive but has been explained by computational studies.

Redox Chemistry and Biological Significance

Nitrosobenzenes are redox-active molecules. They can be reduced to aniline and are intermediates in the metabolic reduction of nitroaromatics. In biological systems, nitroso compounds are known to interact with reactive oxygen species (ROS) and can act as spin traps for radical species. This property is utilized in studying oxidative stress and redox signaling pathways. Some nitrobenzene derivatives have also been investigated as photoinducible nitric oxide (NO) donors, which have potential applications in therapy.

Redox_Signaling ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, •OH) This compound This compound (Spin Trap) ROS->this compound Trapping CellularDamage Cellular Damage ROS->CellularDamage SpinAdduct Stable Spin Adduct This compound->SpinAdduct EPR EPR Spectroscopy SpinAdduct->EPR Detection & Quantification

Fig. 5: Role of this compound as a Spin Trap in Redox Signaling.

This technical guide provides a foundational understanding of the dual reactivity of nitrosobenzenes. For more detailed information on specific reactions and applications, researchers are encouraged to consult the cited literature.

References

The Multifaceted Biological Activity of Nitrosobenzene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrosobenzene derivatives, a class of organic compounds characterized by the presence of a nitroso group attached to a benzene ring, have garnered significant attention in the fields of toxicology, pharmacology, and drug discovery. Their diverse biological activities, ranging from toxicity and mutagenicity to promising anticancer and antimicrobial properties, make them a subject of intense scientific scrutiny. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Cytotoxicity and Anticancer Activity

This compound and its derivatives exhibit a spectrum of cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to their ability to induce oxidative stress, damage DNA, and interfere with cellular signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Analysis of Anticancer Activity

The anticancer potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several nitro and nitroso compounds against different cancer cell lines. It is important to note that much of the available data is for the broader class of nitroaromatic compounds, with specific data for a wide range of this compound derivatives still being an active area of research.

CompoundCell LineIC50 (µM)Reference
Nitroxoline Derivative 33Pancreatic Cancer Cells<10[1]
Nitroxoline Derivative 40Pancreatic Cancer Cells<10[1]
Nitroaromatic Compound 3HL-60 (Leukemia)<8.5[2]
Nitroaromatic Compound 24MCF-7 (Breast Cancer)<8.5[2]
Anilino-Fluoroquinolone (Nitro-derivative 3c)MCF7 (Breast Cancer)18.9[3]
Anilino-Fluoroquinolone (Nitro-derivative 3e)T47D (Breast Cancer)5.8
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in a suitable solvent (e.g., DMSO) and then in a complete culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Activity

Certain this compound derivatives have demonstrated efficacy against a range of microbial pathogens, including bacteria and fungi. Their antimicrobial action is often linked to the generation of reactive nitrogen species and interference with essential microbial metabolic pathways.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial activity of a compound. It represents the lowest concentration of the substance that prevents visible growth of a microorganism.

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference
N-nitroso-2,6-diphenylpiperidin-4-one semicarbazoneBacillus subtilis-
N-nitroso-2,6-diphenylpiperidin-4-one semicarbazoneStaphylococcus aureus-
N-nitroso-2,6-diphenylpiperidin-4-one semicarbazoneCandida albicans-
β-Nitrostyrene derivativesCandida albicans-
Nitropropenyl benzodioxole (NPBD)Various Fungi-
Azobenzene derivativesStaphylococcus aureus4-10
Azobenzene derivativesListeria monocytogenes8-25
Oligostyrylbenzene derivativesAcinetobacter baumannii-
Oligostyrylbenzene derivativesStaphylococcus aureus-

Note: Specific MIC values for the N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone and some other derivatives were not provided in the search results, but the studies indicated significant activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth after a defined incubation period.

Procedure:

  • Preparation of Antimicrobial Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Genotoxicity

The genotoxic potential of nitroaromatic compounds, including this compound derivatives, is a significant concern. Many of these compounds are known to be mutagenic, capable of causing alterations in the genetic material of an organism.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used and internationally accepted short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium (and sometimes Escherichia coli) that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and cannot grow on a histidine-deficient medium. The test compound is incubated with the bacterial strains, and if it is a mutagen, it will cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine, allowing them to grow on the histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the compound.

Procedure (Pre-incubation method):

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), which is typically derived from rat or hamster liver homogenates. This is crucial as many compounds, including some nitroaromatics, become mutagenic only after being metabolized.

  • Preparation of Test Mixture: In a test tube, combine the test compound at various concentrations, the bacterial tester strain, and either the S9 mix or a buffer without S9.

  • Pre-incubation: Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes) to allow for metabolic activation and interaction of the compound with the bacterial DNA.

  • Plating: After pre-incubation, add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate (histidine-deficient).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow Ames Test Experimental Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Test Compound (Varying Concentrations) D Mix Compound, Bacteria, and S9/Buffer A->D B Bacterial Tester Strain (e.g., S. typhimurium) B->D C S9 Mix (for metabolic activation) or Buffer C->D E Pre-incubate at 37°C D->E F Add Top Agar and Pour onto Minimal Agar Plate E->F G Incubate at 37°C for 48-72h F->G H Count Revertant Colonies G->H I Compare to Negative Control H->I J Assess Mutagenic Potential I->J Oxidative_Stress_Measurement Measurement of Intracellular ROS cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection A Plate Cells B Incubate with DCFDA A->B C Wash to Remove Excess Probe B->C D Treat with this compound Derivative C->D E ROS Production D->E Induces F DCFH Oxidation to DCF E->F Causes G Measure Fluorescence F->G Signaling_Pathways Modulation of NF-κB and MAPK Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway NB This compound Derivative ROS Oxidative Stress (ROS) NB->ROS IKK IKK Activation ROS->IKK Activates MAPKKK MAPKKK Activation ROS->MAPKKK Activates IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation MAPKK MAPKK Activation MAPKKK->MAPKK MAPK MAPK Activation (ERK, JNK, p38) MAPKK->MAPK Response Cellular Responses (Proliferation, Apoptosis) MAPK->Response

References

The Solubility of Nitrosobenzene in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nitrosobenzene in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative and semi-quantitative information. Furthermore, it details standardized experimental protocols for the quantitative determination of solubility and explores the biochemical significance of this compound, particularly its role as a key metabolite of nitrobenzene.

Solubility of this compound

This compound (C₆H₅NO) is a green solid in its monomeric form that exists in equilibrium with its pale yellow dimer. This characteristic can influence solubility measurements. While broadly described as soluble in many organic solvents, precise and consistent quantitative data is scarce. The available information is summarized below.

Data Presentation

The following table collates the available solubility data for this compound in various common organic solvents. It is important to note the qualitative nature of much of this data and the existing contradictions in the literature, particularly for chlorinated solvents.

SolventFormulaTypeReported SolubilityCitation(s)
ChloroformCHCl₃HalogenatedSoluble (100-168 mg/mL); Sparingly soluble[1]
MethanolCH₃OHPolar ProticSlightly soluble[1]
EthanolC₂H₅OHPolar ProticSoluble, More soluble than in water[2][3]
BenzeneC₆H₆AromaticSoluble[2]
Diethyl Ether(C₂H₅)₂OEtherMore soluble than in water
General Organic Solvents--Generally soluble
WaterH₂OPolar ProticLow solubility, Insoluble, Slightly soluble

Note: The conflicting reports for chloroform ("soluble" at 100-168 mg/mL vs. "sparingly soluble") highlight the need for standardized experimental determination of this compound's solubility.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, standardized experimental methods are necessary. The following protocols describe two common and reliable methods for determining the solubility of a solid organic compound like this compound.

Gravimetric Method (Shake-Flask)

This method, also known as the shake-flask method, is a straightforward and widely used technique to determine the equilibrium solubility of a compound in a solvent.

Principle: A saturated solution is prepared by agitating an excess amount of the solute in the solvent at a constant temperature until equilibrium is reached. A known volume of the saturated solution is then carefully separated and the solvent is evaporated, allowing the mass of the dissolved solute to be determined directly.

Methodology:

  • Preparation: Add an excess amount of this compound to a sealed flask containing the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the flask in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, the supernatant can be centrifuged or filtered using a syringe filter compatible with the solvent.

  • Sample Collection: Carefully pipette a precise volume of the clear, saturated supernatant into a pre-weighed, dry container (e.g., an evaporating dish or vial).

  • Solvent Evaporation: Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

  • Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of solvent (e.g., in g/L or mg/mL).

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method but requires the initial development of a calibration curve.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve of known concentrations, based on the Beer-Lambert law.

Methodology:

  • Calibration Curve Construction:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

    • Measure the UV-Vis absorbance of each standard at the wavelength of maximum absorbance (λ_max).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear in the desired concentration range.

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (Steps 1-3).

  • Dilution: Pipette a small, precise volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λ_max.

  • Calculation: Use the absorbance of the diluted sample and the equation from the calibration curve to determine its concentration. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for the experimental determination of solubility, incorporating both gravimetric and spectroscopic methods.

G cluster_grav cluster_spec prep Sample Preparation (Excess Solute + Solvent) equil Equilibration (Constant T Agitation) prep->equil sep Phase Separation (Centrifugation/Filtration) equil->sep supernatant Clear Saturated Supernatant sep->supernatant sample_grav Collect Precise Volume supernatant->sample_grav sample_spec Collect & Dilute Precise Volume supernatant->sample_spec grav_path Gravimetric Method evap Evaporate Solvent sample_grav->evap weigh Weigh Dry Solute evap->weigh calc_grav Calculate Solubility (mass/volume) weigh->calc_grav spec_path Spectroscopic Method measure Measure Absorbance (UV-Vis) sample_spec->measure calc_spec Calculate Concentration (from Calibration Curve) measure->calc_spec

Caption: Experimental workflow for determining solubility.

Biochemical Pathway: Reductive Metabolism of Nitrobenzene

For drug development professionals, understanding the metabolic fate of nitroaromatic compounds is crucial. This compound is a key, reactive intermediate in the reductive metabolism of nitrobenzene, a pathway linked to hematotoxicity. This process occurs in gut microflora and hepatic microsomes.

The pathway involves the stepwise reduction of nitrobenzene to this compound and then to phenylhydroxylamine. These metabolites, particularly through redox cycling between this compound and phenylhydroxylamine, are responsible for oxidizing hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), which cannot bind oxygen, leading to methemoglobinemia. This compound can also form adducts with hemoglobin.

G compound compound enzyme enzyme process process toxic_endpoint toxic_endpoint nb Nitrobenzene nso This compound (Reactive Intermediate) nb->nso Reduction pha Phenylhydroxylamine nso->pha Reduction reductase Nitroreductases (e.g., in gut microflora) nso->reductase redox Redox Cycling nso->redox adduct Hemoglobin Adducts nso->adduct an Aniline pha->an Reduction pha->reductase pha->redox hb Hemoglobin (Fe²⁺) redox->hb Oxidation hb->adduct methb Methemoglobin (Fe³⁺) hb->methb methemoglobinemia Methemoglobinemia (Toxic Endpoint) methb->methemoglobinemia

Caption: Reductive metabolic pathway of nitrobenzene.

References

Methodological & Application

Application Notes and Protocols: Modern Synthesis of Nitrosobenzene from Nitrobenzene Reduction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrosobenzene (C₆H₅NO) is a versatile intermediate in organic synthesis, serving as a precursor for various nitrogen-containing compounds, including azo dyes, pharmaceuticals, and N-arylhydroxylamines. Its synthesis via the reduction of nitrobenzene is a fundamental transformation, though achieving high selectivity for this compound presents a significant challenge. The reduction process involves multiple intermediates, and this compound itself is readily reduced further to phenylhydroxylamine and subsequently to aniline. Moreover, it can participate in condensation reactions to form azoxybenzene.

This document outlines modern and classical methods for the synthesis of this compound, focusing on the partial reduction of nitrobenzene. We provide detailed experimental protocols, comparative data, and visual workflows to guide researchers in selecting and performing the optimal synthesis for their needs.

Reaction Pathways in Nitrobenzene Reduction

The reduction of nitrobenzene can proceed through two primary pathways: the direct route and the condensation route. The selective formation of this compound requires careful control of reaction conditions to prevent over-reduction or undesired side reactions.

G cluster_direct Direct Pathway cluster_condensation Condensation Pathway NB Nitrobenzene (C₆H₅NO₂) NSB This compound (C₆H₅NO) NB->NSB +2e⁻, +2H⁺ PHA Phenylhydroxylamine (C₆H₅NHOH) NSB->PHA +2e⁻, +2H⁺ AN Aniline (C₆H₅NH₂) PHA->AN +2e⁻, +2H⁺ AZOXY Azoxybenzene AZO Azobenzene AZOXY->AZO +2e⁻, +2H⁺ HYDRAZO Hydrazobenzene AZO->HYDRAZO +2e⁻, +2H⁺ AN_C Aniline HYDRAZO->AN_C → 2x Aniline NSB_C This compound NSB_C->AZOXY PHA_C Phenylhydroxylamine PHA_C->AZOXY

Caption: Reaction pathways for the reduction of nitrobenzene.

Experimental Protocols

Protocol 1: Classical Two-Step Synthesis via Phenylhydroxylamine

This widely used method involves the initial reduction of nitrobenzene to N-phenylhydroxylamine, which is then oxidized to this compound in a separate step.[1]

Part A: Reduction of Nitrobenzene to N-Phenylhydroxylamine

  • Reaction Setup: In a large vessel (e.g., a 5-gallon crock) equipped with a vigorous mechanical stirrer, prepare a solution of 150 g of ammonium chloride in 5 L of water.

  • Addition of Reactants: Add 250 ml (2.44 moles) of nitrobenzene to the ammonium chloride solution.

  • Reduction: While stirring vigorously, add 372 g (5.15 moles) of 90% zinc dust in small portions over 5 minutes. The reaction is exothermic, and the temperature will rise.

  • Reaction Monitoring: Continue stirring for an additional 15 minutes after the temperature begins to decrease.

  • Workup: Filter the mixture to remove zinc oxide and unreacted zinc. The filtrate contains the N-phenylhydroxylamine. Proceed immediately to the oxidation step.

Part B: Oxidation of N-Phenylhydroxylamine to this compound

  • Preparation: To the cold filtrate from Part A, add a cold solution of sulfuric acid (750 ml of concentrated H₂SO₄ with sufficient ice to bring the temperature to -5°C) with stirring.

  • Oxidation: Add an ice-cold solution of 170 g of sodium dichromate dihydrate in 500-750 ml of water as rapidly as possible while stirring.

  • Isolation: After 2-3 minutes, collect the precipitated straw-colored this compound on a Büchner funnel and wash with 1 L of cold water.

  • Purification: Purify the crude product by steam distillation.[1] The this compound distills as a green liquid and solidifies into a colorless solid. Yields of 65-70% have been reported.[1]

Protocol 2: Selective Catalytic Reduction to N-Phenylhydroxylamine

Modern catalytic systems offer high selectivity for the partial reduction of nitrobenzene, primarily yielding N-phenylhydroxylamine, the immediate precursor for this compound. This protocol is based on a highly efficient gold nanoparticle catalyst.[2][3]

  • Catalyst Preparation: This protocol uses a pre-synthesized catalyst: phosphine-decorated polymer immobilized ionic liquid-stabilized gold nanoparticles (AuNP@PPh₂-PIILP).

  • Reaction Setup: Charge a Schlenk flask with the catalyst (e.g., 0.1 mol%) under a nitrogen atmosphere.

  • Addition of Reagents: Add the desired solvent (water or ethanol) and sodium borohydride (NaBH₄, 5.0 mmol). Stir the solution for 5 minutes at room temperature.

  • Reduction: Add nitrobenzene (1.0 mmol) dropwise to the mixture.

  • Reaction Conditions: For selective production of N-phenylhydroxylamine, conduct the reaction in water at room temperature under a nitrogen atmosphere.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, the product can be extracted with an organic solvent and purified by standard methods. This method can achieve >99% selectivity for N-phenylhydroxylamine. The subsequent oxidation to this compound would follow Part B of Protocol 1.

Protocol 3: Electrochemical Reduction

Electrochemical methods provide precise control over the reduction potential, allowing for the selective generation of intermediates. This compound is a central intermediate in the electrochemical reduction of nitrobenzene.

  • Cell Assembly: Use a divided electrochemical H-cell with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Electrolyte: Prepare a suitable electrolyte solution, such as a phosphate buffer (pH 7), to support conductivity and control proton availability.

  • Reaction: Dissolve nitrobenzene in the catholyte. Apply a controlled potential to the working electrode. The reduction of nitrobenzene to a surface-confined this compound species can be observed at approximately -0.8 V vs Ag/AgCl.

  • Analysis: The formation of this compound and other intermediates can be monitored in-situ using cyclic voltammetry, which will show a characteristic reversible redox couple for the this compound/phenylhydroxylamine system.

  • Isolation: Preparative electrolysis can be performed to generate larger quantities, followed by extraction and purification, although this method is often used for mechanistic studies.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound precursors from nitrobenzene.

MethodReductant / SystemCatalystSolventTemp.TimeProductSelectivity / YieldReference
Classical Zinc Dust / NH₄ClNoneWaterRT (Exotherm)~20 minPhenylhydroxylamine~70% (final product)
Catalytic NaBH₄AuNP@PPh₂-PIILPWaterRT2 hPhenylhydroxylamine>99%
Catalytic NaBH₄AuNP@PPh₂-PIILPEthanolRT1.5 hAzoxybenzene100%
Electrochemical ElectronGCE/GOBuffer (pH 7)RTN/AThis compound/PHAPotential-dependent

Experimental Workflow

The general workflow for the chemical synthesis and purification of this compound from nitrobenzene is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Nitrobenzene reduction Controlled Reduction to Phenylhydroxylamine start->reduction reagents Select Reductant (e.g., Zn, NaBH₄) & Catalyst (if any) reagents->reduction oxidation Oxidation with Na₂Cr₂O₇ / H₂SO₄ reduction->oxidation Intermediate workup Filtration / Extraction oxidation->workup purify Steam Distillation or Sublimation workup->purify product Pure this compound purify->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound from nitrobenzene requires careful control to favor partial reduction and avoid the formation of byproducts like aniline and azoxybenzene. The classical two-step method using zinc reduction followed by dichromate oxidation is robust and high-yielding. However, modern catalytic approaches offer exceptional selectivity towards the key phenylhydroxylamine intermediate under milder conditions, representing a significant advancement in efficiency and control. Electrochemical methods provide a powerful tool for studying the reduction mechanism and can be adapted for preparative synthesis with precise control over the product distribution. The choice of method will depend on the desired scale, available equipment, and required purity of the final product.

References

Application Notes: Synthesis of Nitrosobenzene via Aniline Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitrosobenzene (C₆H₅NO) is a versatile intermediate in organic synthesis, notable for its role in Diels-Alder reactions, the Baeyer-Mills reaction for synthesizing azobenzene derivatives, and the Ehrlich-Sachs reaction.[1] It exists in a monomer-dimer equilibrium, with the monomeric form being a characteristic dark green and the dimeric form a pale yellow solid.[1] This document outlines various methods for the preparation of this compound through the oxidation of aniline, providing detailed protocols for researchers in organic chemistry and drug development. The featured methods employ common oxidizing agents, including Caro's acid and hydrogen peroxide with catalytic systems.

Oxidation Methods Overview

The direct oxidation of aniline to this compound requires careful control of reaction conditions to prevent further oxidation to nitrobenzene or the formation of by-products like azoxybenzene.[2] Several effective methods have been developed:

  • Oxidation with Caro's Acid (Peroxymonosulfuric Acid): This is a classical and effective method for the synthesis of this compound from aniline.[1][3]

  • Oxidation with Hydrogen Peroxide: This method is considered environmentally benign and can be highly efficient when used with appropriate catalysts. Catalytic systems include heteropolyacids and molybdenum salts, which can achieve high yields and selectivity under controlled pH and temperature.

  • Other Oxidizing Agents: Peracetic acid has also been utilized for this transformation. Historically, the oxidation of β-phenylhydroxylamine (which can be derived from nitrobenzene) with sodium dichromate was a common route.

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis of this compound from aniline.

Oxidizing Agent/CatalystAniline DerivativeYield (%)Reaction TimeTemperature (°C)Reference
H₂O₂ / Heteropolyacid (M₁₁PVFe)Aniline76 (Conversion)60 min20
H₂O₂ / HeteropolyacidSubstituted Anilines85-99Short20
H₂O₂ / Molybdenum SaltsAnilines53-90Not SpecifiedNot Specified
Na₂Cr₂O₇ (from Phenylhydroxylamine)Aniline (indirect)49-53~5 min (oxidation)~0

Experimental Protocols

Protocol 1: Oxidation of Aniline using Hydrogen Peroxide and a Heteropolyacid Catalyst

This protocol is based on the use of Keggin-type heteropolyacids which have demonstrated high yields.

Materials:

  • Aniline (1 mmol)

  • Acetonitrile (MeCN)

  • n-Decane (internal standard)

  • 35% Hydrogen Peroxide (H₂O₂) (5 mL)

  • Heteropolyacid catalyst (e.g., M₁₁PVFe) (2 mol%)

  • Isooctane

  • Aliquat 336

  • Reactor vessel with magnetic stirring

  • Standard glassware for workup and purification

Procedure:

  • To a reactor, add aniline (1 mmol), a solution of n-decane in acetonitrile as an internal standard (0.56 mL), and enough acetonitrile to bring the total volume to 5 mL.

  • Add a 35% solution of H₂O₂ (5 mL) and the heteropolyacid catalyst (2 mol%).

  • For a multiphasic system, which can enhance results, use isooctane instead of acetonitrile as the organic solvent and add Aliquat 336 (2.32 mL) in a 10% v/v solution with isooctane.

  • Stir the reaction mixture vigorously (e.g., 700 rpm) at 20°C. The reaction at this temperature shows high selectivity for this compound.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC). The reaction with M₁₁PVFe catalyst shows 76% conversion to this compound in 60 minutes.

  • Upon completion, proceed with standard workup and purification, which may include extraction and chromatography.

Protocol 2: Oxidation of Aniline using Hydrogen Peroxide and a Molybdenum Catalyst

This method provides a simple procedure for the synthesis of nitrosoarenes with good yields.

Materials:

  • Aniline (1 mol)

  • Methanol-water solution

  • Ammonium molybdate or other molybdenum salt (0.1 mol)

  • 30% Hydrogen Peroxide (H₂O₂) (4 equivalents)

  • Apparatus for filtration

Procedure:

  • Prepare a water-methanol solution where aniline is slightly soluble.

  • Dissolve or suspend aniline in the solvent system.

  • Add the molybdenum catalyst (e.g., ammonium molybdate, 0.1 mol per 1 mol of aniline).

  • Adjust the pH of the mixture to be between 3 and 5 for optimal results.

  • Add 4 equivalents of H₂O₂ to the reaction mixture.

  • The resulting this compound is insoluble in the reaction medium and will precipitate out.

  • Isolate the product by filtration. This method avoids the formation of significant azo- or azoxy- by-products.

Purification of this compound

Crude this compound can be purified by either steam distillation or sublimation.

  • Steam Distillation: The crude product is subjected to steam distillation. This compound will co-distill with water as a green liquid, which solidifies upon cooling. This method is effective for removing non-volatile impurities.

  • Sublimation: Sublimation is another effective purification technique. The crude, dry this compound is heated under vacuum. The pure product will sublime and can be collected on a cold surface as lustrous, dark green crystals of the monomeric form.

Visualizations

G Figure 1: Chemical Reaction Pathway for Aniline Oxidation cluster_reactants Reactants cluster_product Product Aniline Aniline (C₆H₅NH₂) This compound This compound (C₆H₅NO) Aniline->this compound Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, Caro's Acid)

Caption: Chemical reaction from aniline to this compound.

G Figure 2: Experimental Workflow for this compound Synthesis Reaction 1. Reaction Setup - Aniline - Solvent - Catalyst (if applicable) Oxidation 2. Oxidation - Add Oxidizing Agent - Control Temperature Reaction->Oxidation Monitoring 3. Reaction Monitoring (TLC, GC) Oxidation->Monitoring Workup 4. Workup - Quenching - Extraction Monitoring->Workup Purification 5. Purification - Steam Distillation or - Sublimation Workup->Purification Characterization 6. Product Characterization (Melting Point, Spectroscopy) Purification->Characterization

Caption: General workflow for this compound synthesis.

References

Application Notes and Protocols: Nitrosobenzene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hetero-Diels-Alder reaction is a powerful transformation in organic synthesis, enabling the construction of six-membered heterocyclic rings. Among the various heterodienophiles employed, nitrosobenzene and its derivatives have emerged as potent reagents for the synthesis of 3,6-dihydro-2H-1,2-oxazines. These products serve as versatile synthetic intermediates, readily converted to valuable 1,4-amino alcohols and other functionalities present in many biologically active molecules and natural products.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in Diels-Alder reactions.

Reaction Principle

The nitroso Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a nitroso compound, acting as the dienophile. This compound, with its electron-deficient nitrogen-oxygen double bond, is a highly reactive dienophile.[1] The reaction typically proceeds under mild conditions and offers a high degree of atom economy, making it an attractive method for the functionalization of diene-containing molecules.[3] The general reaction scheme is depicted below:

Scheme 1: General Nitroso Diels-Alder Reaction A conjugated diene reacts with this compound to yield a 3,6-dihydro-2H-1,2-oxazine.

Applications in Organic Synthesis

The utility of the nitroso Diels-Alder reaction extends to the modification of complex molecules, including natural products. This strategy has been successfully applied to the functionalization of thebaine, steroidal dienes, and other diene-containing scaffolds, providing access to novel derivatives with potential therapeutic applications.[3]

Functionalization of Thebaine

Thebaine, a morphine alkaloid containing a conjugated diene system, readily undergoes Diels-Alder reactions with nitrosoarenes. Treatment of thebaine with substituted nitrosobenzenes in chloroform at room temperature affords the corresponding cycloadducts in moderate to high yields. The electronic nature of the substituent on the this compound ring influences the rate of the retro-Diels-Alder reaction; electron-withdrawing groups tend to slow down the dissociation of the cycloadduct.

Modification of Steroidal Dienes

Steroidal frameworks possessing a diene moiety can be functionalized using the nitroso Diels-Alder reaction. For instance, a diene derived from 17-iodo-androst-16-ene reacts with this compound with complete regioselectivity to yield a mixture of diastereomeric cycloadducts. The stereochemical outcome is influenced by the steric environment of the steroid, with the dienophile preferentially approaching from the less hindered face.

Quantitative Data Summary

The following tables summarize quantitative data from representative nitroso Diels-Alder reactions involving this compound and its derivatives.

Table 1: Reaction of Substituted Nitrosobenzenes with Thebaine

EntryNitrosoarene (ArNO)ArYield (%)
1This compoundC₆H₅85
2p-Nitrothis compoundp-NO₂C₆H₄90
3p-Chlorothis compoundp-ClC₆H₄75
4p-Methylthis compoundp-CH₃C₆H₄60
5p-Methoxythis compoundp-CH₃OC₆H₄55

Table 2: Reaction of this compound with a Steroidal Diene

DieneDienophileProductYield (%)Diastereomeric Ratio (α:β)
17-(buta-1,3-dien-2-yl)-androst-16-ene derivativeThis compound3,6-dihydro-1,2-oxazine adduct852:1

Table 3: One-Pot Davis-Beirut Inspired Nitroso Diels-Alder Reaction

EntryDieneProductYield (%)
1Isoprene4-Methyl-2-phenyl-3,6-dihydro-2H-1,2-oxazine46
22,3-Dimethylbuta-1,3-diene4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-oxazine42
3Buta-1,3-diene2-Phenyl-3,6-dihydro-2H-1,2-oxazine35
4(2E,4E)-Hexa-2,4-diene3,6-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-oxazine38
51,3-CyclohexadieneBicyclic oxazine adduct30

Experimental Protocols

Protocol 1: General Procedure for the Diels-Alder Reaction of Thebaine with this compound
  • Materials: Thebaine, this compound, chloroform.

  • Procedure: a. Dissolve thebaine (1.0 eq) in chloroform. b. Add this compound (1.1 eq) to the solution at room temperature. c. Stir the reaction mixture and monitor the progress by thin-layer chromatography (TLC). d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Purify the residue by column chromatography on silica gel to afford the desired cycloadduct.

Protocol 2: One-Pot Synthesis of 3,6-Dihydro-2H-1,2-oxazines via a Davis-Beirut Inspired Nitroso Diels-Alder Reaction
  • Materials: Substituted 4-nitrophenyl starting material (e.g., with a para-secondary amine or alcohol), a suitable diene, base (e.g., potassium tert-butoxide), and a solvent (e.g., THF).

  • Procedure: a. To a solution of the 4-nitrophenyl starting material (1.0 eq) and the diene (5.0 eq) in the chosen solvent, add the base (2.0 eq) at room temperature. b. Stir the reaction mixture for the specified time (e.g., 1-2 hours), monitoring by TLC. c. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. d. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). e. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to yield the desired 1,2-oxazine.

Visualizations

Reaction Pathway

Diels_Alder_Reaction Diene Diene TransitionState [4+2] Transition State Diene->TransitionState This compound This compound This compound->TransitionState Product 3,6-Dihydro-2H-1,2-oxazine TransitionState->Product Cycloaddition

Caption: The concerted [4+2] cycloaddition pathway.

Experimental Workflow

Experimental_Workflow Start Start Reactants Combine Diene and this compound in Solvent Start->Reactants Reaction Stir at Appropriate Temperature Reactants->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Workup Quench and Extract Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A general experimental workflow for the reaction.

Conclusion

The nitroso Diels-Alder reaction using this compound is a versatile and efficient method for the synthesis of 3,6-dihydro-2H-1,2-oxazines. The mild reaction conditions and the ability to functionalize complex molecules make this reaction a valuable tool in synthetic organic chemistry and drug discovery. The provided protocols and data serve as a guide for researchers to explore and apply this powerful transformation in their own work.

References

Application Notes and Protocols: Synthesis of Azobenzene via the Mills Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Mills reaction, also known as the Baeyer-Mills reaction, is a classical and versatile method for the synthesis of unsymmetrical azobenzenes through the condensation of an aromatic nitroso compound with an aniline derivative.[1][2][3] This reaction is particularly effective when an electron-rich aniline is reacted with an electron-poor nitrosobenzene.[4][5] The underlying mechanism involves the nucleophilic attack of the aniline on the this compound in an acidic or basic medium. This application note provides a detailed protocol for the synthesis of azobenzene from this compound and aniline, including quantitative data, experimental procedures, and visual diagrams of the workflow and reaction mechanism.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of azobenzene and its derivatives via the Mills reaction, with a focus on a continuous flow setup which has been shown to be highly efficient and scalable.

EntryAniline DerivativeThis compoundSolventTemperature (°C)Residence Time (min)Yield (%)Reference
1AnilineThis compoundAcetic Acid7050>99
24-MethoxyanilineThis compoundAcetic Acid705095
34-MethylanilineThis compoundAcetic Acid705098
44-ChloroanilineThis compoundAcetic Acid705085
54-BromoanilineAcetic Acid/CH₂Cl₂ (1:9)This compound705080

Note: The yields reported are typically for isolated products after purification. A known side product of the Baeyer-Mills reaction is azoxybenzene, the formation of which can increase at higher temperatures (80-90 °C).

Experimental Protocols

This section details the protocol for the synthesis of unsubstituted azobenzene from this compound and aniline using a continuous flow setup, which allows for precise control over reaction parameters and facilitates scaling up.

Materials and Equipment:

  • This compound

  • Aniline (freshly distilled)

  • Acetic acid (glacial)

  • Cyclohexane

  • Brine solution (saturated NaCl)

  • Magnesium sulfate (anhydrous)

  • Continuous flow reactor system (e.g., Vapourtec E-Series) equipped with pumps, a T-mixer, a tube reactor, and a back pressure regulator

  • Rotary evaporator

  • Standard laboratory glassware

Protocol for Continuous Flow Synthesis of Azobenzene:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of this compound in glacial acetic acid.

    • Prepare a 0.1 M solution of freshly distilled aniline in glacial acetic acid.

  • Flow Reactor Setup:

    • Set up the continuous flow system with two inlet pumps for the reactant solutions and a third for the quenching/extraction solvent.

    • The outputs of the two reactant pumps are connected to a T-mixer.

    • The T-mixer outlet is connected to a tube reactor (e.g., 10 mL volume).

    • The tube reactor outlet is connected to another mixer for the introduction of the extraction solvent.

    • A back pressure regulator (e.g., 75 psi) is placed after the second mixer.

  • Reaction Execution:

    • Set the temperature of the tube reactor to 70 °C.

    • Pump the this compound and aniline solutions into the T-mixer at equal flow rates (e.g., 0.1 mL/min each) to achieve a residence time of 50 minutes in the tube reactor.

    • After the reaction mixture exits the tube reactor, introduce cyclohexane via the third pump at a significantly higher flow rate (e.g., 1.0 mL/min) to initiate extraction.

  • Work-up and Purification:

    • Collect the output from the flow reactor in a separatory funnel containing brine.

    • Separate the organic phase (cyclohexane layer).

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (cyclohexane) under reduced pressure using a rotary evaporator to obtain the crude azobenzene.

    • For most applications using this optimized flow protocol, the resulting azobenzene is of high purity (>99%) and may not require further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Large-Scale Synthesis Example:

For a large-scale synthesis, the same setup can be run for an extended period. For instance, a 72-hour run can yield over 70 grams of the desired azobenzene derivative with a yield of >99%. The solvent from the workup can be recycled to improve the sustainability of the process.

Visualizations

Reaction Mechanism:

The Baeyer-Mills reaction proceeds through a nucleophilic attack of the aniline on the this compound, followed by dehydration to form the azo linkage.

Mills_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation This compound This compound Intermediate Hydroxy-triazene Intermediate This compound->Intermediate Nucleophilic Attack Aniline Aniline Aniline->Intermediate Azobenzene Azobenzene Intermediate->Azobenzene Dehydration Water Water Intermediate->Water

Caption: Proposed mechanism of the Mills reaction.

Experimental Workflow:

The following diagram illustrates the continuous flow synthesis and workup process for the Mills reaction.

Mills_Reaction_Workflow cluster_preparation Solution Preparation cluster_reaction Continuous Flow Reaction cluster_workup Workup and Purification Sol_Nitroso This compound in Acetic Acid Pump1 Pump 1 Sol_Nitroso->Pump1 Sol_Aniline Aniline in Acetic Acid Pump2 Pump 2 Sol_Aniline->Pump2 Mixer1 T-Mixer Pump1->Mixer1 Pump2->Mixer1 Reactor Heated Tube Reactor (70°C, 50 min) Mixer1->Reactor Mixer2 Mixer Reactor->Mixer2 Pump3 Pump 3 (Cyclohexane) Pump3->Mixer2 Separator Separatory Funnel (Brine Wash) Mixer2->Separator Drying Drying (MgSO4) Separator->Drying Evaporation Solvent Evaporation Drying->Evaporation Final_Product Pure Azobenzene Evaporation->Final_Product

References

Application Notes and Protocols for the Ehrlich-Sachs Reaction with Nitrosobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ehrlich-Sachs reaction, first described by Paul Ehrlich and Franz Sachs in 1899, is a condensation reaction between a compound containing an active methylene group and an aromatic nitroso compound, such as nitrosobenzene. This reaction is typically base-catalyzed and serves as a valuable method for the synthesis of N-phenylimines (azomethines or Schiff bases). However, the reaction can also yield nitrone derivatives as byproducts. The distribution between the azomethine and nitrone products is influenced by the reaction conditions, the acidity of the methylene group, and the structure of the reactants. This versatility makes the Ehrlich-Sachs reaction a significant tool in organic synthesis, particularly in the pharmaceutical and dye industries for the creation of novel organic molecules.

Reaction Mechanism with this compound

The precise mechanism of the Ehrlich-Sachs reaction is not definitively established but is understood to proceed through the following general steps, particularly under basic conditions. The reaction can be initiated by bases, acids, or heat.

  • Deprotonation: A base, such as sodium carbonate or potassium carbonate, removes a proton from the active methylene group, generating a carbanion. The stability of this carbanion is crucial for the reaction to proceed.

  • Nucleophilic Attack: The nucleophilic carbanion attacks the electrophilic nitrogen atom of the nitroso group of this compound. This forms an intermediate adduct.

  • Intermediate Formation: The initial adduct is a hydroxylamine derivative.

  • Product Formation: The intermediate can then follow one of two primary pathways:

    • Azomethine (Imine) Formation: Dehydration of the hydroxylamine intermediate leads to the formation of the N-phenylimine (azomethine). This pathway is favored under certain conditions, for instance, when 1,3-dicarbonyl compounds or aryl-alkyl ketones are used as the active methylene source.

    • Nitrone Formation: The reaction can also yield an oxidized nitrone derivative. The exact mechanism for nitrone formation is less clear but may involve oxidation of the hydroxylamine intermediate.

A visual representation of the proposed reaction mechanism for azomethine formation is provided below.

Ehrlich_Sachs_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Active_Methylene Active Methylene Compound (R-CH2-R') Carbanion Carbanion (R-CH(-)-R') Active_Methylene->Carbanion  Base (B:) This compound This compound (Ph-N=O) Adduct Hydroxylamine Intermediate [Ph-N(OH)-CH(R)-R'] Base Base (B:) Carbanion->Adduct + this compound Azomethine Azomethine (Imine) (Ph-N=C(R)-R') Adduct->Azomethine - H2O Nitrone Nitrone (Competing Product) Adduct->Nitrone Oxidation? Water H2O Experimental_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product A Dissolve Reactants in Methanol B Add Anhydrous K2CO3 A->B C Reflux for 1-4 hours B->C D Remove Solvent in vacuo C->D E Recrystallize Solid from appropriate solvent D->E F Pure Azomethine E->F

Nitrosobenzene as a Spin Trap in Radical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spin trapping is a powerful technique used to detect and identify transient free radical species. This method involves the use of a "spin trap," a diamagnetic molecule that reacts with a short-lived radical to form a more stable paramagnetic species, known as a spin adduct. This spin adduct can then be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] Nitroso compounds, particularly nitrosobenzene and its derivatives, are a prominent class of spin traps.[1] They are especially useful for trapping carbon-centered radicals, and certain derivatives have been developed for use in aqueous and biological systems.[3][4]

These application notes provide a comprehensive overview of the use of this compound and its analogues as spin traps in radical chemistry, with a focus on practical experimental protocols and data interpretation for researchers in academia and the pharmaceutical industry.

Principle of this compound Spin Trapping

The fundamental principle of spin trapping with this compound lies in the addition of a radical (R•) to the nitrogen atom of the nitroso group (-N=O). This reaction forms a stable nitroxide radical, the spin adduct, which gives a characteristic EPR spectrum. The hyperfine splitting pattern of this spectrum provides valuable information about the identity of the trapped radical.

Key Advantages of Nitroso Spin Traps:

  • Direct Radical Attachment: The trapped radical is directly bonded to the nitroxide nitrogen atom, often leading to more distinct hyperfine splitting constants (hfc's) that are sensitive to the nature of the trapped radical.

  • High Sensitivity to Carbon-Centered Radicals: Nitrosoaromatic compounds are particularly effective at trapping carbon-centered radicals.

  • Structural Diversity: A wide range of substituted nitrosobenzenes have been synthesized, allowing for the selection of traps with specific solubility and stability properties suitable for various experimental conditions, including biological systems.

Limitations and Considerations:

  • Monomer-Dimer Equilibrium: this compound exists in a monomer-dimer equilibrium. The monomer is the active spin-trapping species, while the dimer is inactive. This equilibrium is influenced by factors such as temperature, concentration, and solvent polarity.

  • Photostability: Some nitroso compounds can be light-sensitive and may decompose upon exposure to light, potentially generating artifactual radical signals.

  • Toxicity: The potential toxicity of nitroso compounds should be a consideration, especially in biological and in vivo studies.

  • Artifacts: As with all spin trapping experiments, it is crucial to run appropriate controls to rule out the formation of artifactual signals arising from the decomposition of the spin trap or non-radical reactions.

Quantitative Data Summary

The analysis of the EPR spectrum of a spin adduct provides key quantitative data, primarily the hyperfine coupling constants (hfc's or a-values) and the g-factor. These parameters are characteristic of the specific spin adduct and are crucial for identifying the trapped radical.

Table 1: Hyperfine Coupling Constants for this compound Spin Adducts
Trapped Radical (R•)Spin Adduct StructureaN (Gauss)aH (Gauss)Other Couplings (Gauss)SolventReference(s)
Phenyl (•C₆H₅)C₆H₅-N(O•)-C₆H₅9.7 - 10.1-a(o,p-H) ≈ 1.8-2.8; a(m-H) ≈ 0.9Benzene
Methyl (•CH₃)C₆H₅-N(O•)-CH₃14.5 - 15.07.5 - 8.0-Benzene
Ethyl (•CH₂CH₃)C₆H₅-N(O•)-CH₂CH₃14.210.3-Benzene
tert-Butyl (•C(CH₃)₃)C₆H₅-N(O•)-C(CH₃)₃13.8--Benzene
PhenylhydronitroxideC₆H₅-N(O•)-H11.612.8-Aqueous
Ferrocenyl (Cp ring)Fc-N(O•)-C₆H₅11.1--CH₂Cl₂

Note: Hyperfine coupling constants can be influenced by solvent polarity and temperature.

Experimental Protocols

Protocol 1: General Procedure for Spin Trapping in a Chemical System

This protocol outlines the general steps for detecting radical intermediates in a chemical reaction using this compound as the spin trap.

Materials:

  • This compound (or a suitable derivative)

  • Anhydrous solvent (e.g., benzene, toluene, acetonitrile)

  • Reaction components for radical generation

  • EPR tubes (quartz)

  • EPR spectrometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent. A typical concentration range is 1-50 mM. Protect the solution from light.

  • Reaction Setup: In an EPR tube, combine the reactants for the radical-generating reaction.

  • Addition of Spin Trap: Add an aliquot of the this compound stock solution to the reaction mixture. The final concentration of the spin trap should be in excess to efficiently trap the radicals.

  • Initiation of Reaction: Initiate the radical-generating reaction (e.g., by heating, photolysis, or addition of a catalyst).

  • EPR Measurement: Immediately place the EPR tube in the cavity of the EPR spectrometer and record the spectrum.

  • Data Acquisition Parameters (Typical X-band):

    • Microwave Frequency: ~9.5 GHz

    • Microwave Power: 10-20 mW (optimize to avoid saturation)

    • Modulation Frequency: 100 kHz

    • Modulation Amplitude: 0.1 - 1.0 G

    • Sweep Width: 100 G

    • Scan Time: 30-60 s

    • Number of Scans: Accumulate multiple scans to improve the signal-to-noise ratio.

  • Controls:

    • Run a control experiment with the spin trap and solvent alone to check for impurity signals.

    • Run a control with the radical generating system without the spin trap to ensure no inherent paramagnetic species are present.

    • Run a control with the spin trap and the reaction mixture without the initiator to check for non-radical reactions.

Protocol 2: Detection of Superoxide in a Cellular System using a Water-Soluble Nitroso-Derivative (DBNBS)

This protocol is adapted for the detection of superoxide radicals in a suspension of cells using 3,5-Dibromo-4-nitrosobenzenesulfonic acid (DBNBS), a water-soluble nitroso spin trap.

Materials:

  • 3,5-Dibromo-4-nitrosobenzenesulfonic acid (DBNBS)

  • Phosphate-buffered saline (PBS) or other suitable cell culture medium

  • Cell suspension (e.g., neutrophils, macrophages)

  • Stimulant for superoxide production (e.g., phorbol myristate acetate - PMA)

  • Superoxide dismutase (SOD) for control experiments

  • EPR flat cell or capillary tube

  • EPR spectrometer

Procedure:

  • Preparation of DBNBS Solution: Prepare a stock solution of DBNBS in PBS.

  • Cell Preparation: Resuspend the cells in PBS at the desired concentration.

  • Reaction Mixture: In an EPR-compatible container, combine the cell suspension, DBNBS solution, and any other necessary reagents.

  • Initiation of Superoxide Production: Add the stimulant (e.g., PMA) to initiate the respiratory burst and superoxide production.

  • EPR Sample Loading: Quickly transfer the reaction mixture to an EPR flat cell or capillary tube.

  • EPR Measurement: Record the EPR spectrum immediately. The spin adduct of superoxide with DBNBS is relatively stable, but timely measurement is still recommended.

  • Control Experiment: Repeat the experiment in the presence of superoxide dismutase (SOD). A significant reduction or absence of the EPR signal in the presence of SOD confirms that the trapped radical is superoxide.

Visualization of Workflows and Mechanisms

Logical Workflow for a Spin Trapping Experiment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_trap Prepare Spin Trap Solution (e.g., 1-50 mM this compound) mix Mix Spin Trap and System prep_trap->mix prep_system Prepare Radical-Generating System (Chemical or Biological) prep_system->mix initiate Initiate Radical Formation mix->initiate load Load Sample into EPR Tube initiate->load record Record EPR Spectrum load->record simulate Simulate Spectrum & Determine hfc's record->simulate identify Identify Trapped Radical simulate->identify G cluster_reactants Reactants cluster_product Product radical Transient Radical (R•) adduct Stable Nitroxide Spin Adduct (C₆H₅-N(O•)-R) radical->adduct Trapping Reaction nitroso This compound (C₆H₅NO) nitroso->adduct detection EPR Detection adduct->detection G cluster_invitro In Vitro System drug Drug Candidate incubate Incubate Components drug->incubate microsomes Liver Microsomes (Source of P450) microsomes->incubate nadph NADPH (Cofactor) nadph->incubate spin_trap This compound Derivative spin_trap->incubate epr_analysis EPR Analysis incubate->epr_analysis identify_metabolite Identify Radical Metabolite epr_analysis->identify_metabolite

References

Application Notes and Protocols for Transition Metal-Catalyzed Reactions Involving Nitroso Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key transition metal-catalyzed reactions involving nitroso compounds. These reactions offer powerful methodologies for the synthesis of complex nitrogen- and oxygen-containing molecules, which are of significant interest in medicinal chemistry and materials science.

Rhodium(III)-Catalyzed C-H Olefination of N-Nitrosoanilines

The direct C-H functionalization of arenes is a highly sought-after transformation in organic synthesis. The use of a nitroso group as a directing group has emerged as a powerful strategy for the ortho-selective olefination of anilines. Rhodium(III) catalysts have proven to be particularly effective for this transformation.

Application Notes:

Rhodium(III)-catalyzed C-H olefination of N-nitrosoanilines provides a direct method to introduce alkenyl groups at the ortho-position of anilines. The nitroso group acts as a traceless directing group, facilitating the C-H activation and subsequent olefination. This reaction tolerates a wide range of functional groups on both the N-nitrosoaniline and the olefin coupling partner, making it a versatile tool for the synthesis of substituted anilines. The products can be further transformed into various heterocyclic compounds.

Quantitative Data:

Table 1: Substrate Scope for the Rh(III)-Catalyzed Ortho-Olefination of N-Nitrosoanilines with Alkenes.

EntryN-NitrosoanilineAlkeneProductYield (%)
1N-Methyl-N-nitrosoanilineEthyl acrylate95
2N-Ethyl-N-nitrosoanilineEthyl acrylate92
3N-Methyl-4-methoxy-N-nitrosoanilineEthyl acrylate88
4N-Methyl-4-chloro-N-nitrosoanilineEthyl acrylate78
5N-Methyl-N-nitrosoanilineStyrene75
6N-Methyl-N-nitrosoaniline1-Hexene65

Data compiled from representative literature. Yields are for isolated products.

Experimental Protocol:

General Procedure for the Rh(III)-Catalyzed Ortho-Olefination of N-Nitrosoanilines:

  • To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the N-nitrosoaniline (0.5 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 2 mol%), and AgSbF₆ (13.7 mg, 0.04 mmol, 8 mol%).

  • Evacuate and backfill the vial with argon three times.

  • Add the alkene (1.0 mmol, 2.0 equiv) and dichloroethane (DCE, 2.0 mL) via syringe.

  • Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane (10 mL) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired ortho-olefinated product.

Visualization:

rhodium_olefination cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle [CpRhCl2]2 [CpRhCl2]2 CpRh(III)X2 CpRh(III)X2 [CpRhCl2]2->CpRh(III)X2 2 AgSbF6 - 2 AgCl N-Nitrosoaniline N-Nitrosoaniline Rhodacycle Rhodacycle Alkene_Coordination Alkene_Coordination Rhodacycle->Alkene_Coordination Alkene Migratory_Insertion Migratory_Insertion Alkene_Coordination->Migratory_Insertion Migratory Insertion Beta_Hydride_Elimination Beta_Hydride_Elimination Migratory_Insertion->Beta_Hydride_Elimination β-Hydride Elimination Product Product Beta_Hydride_Elimination->Product Reductive Elimination Cp*Rh(III)X2 Cp*Rh(III)X2 Product->Cp*Rh(III)X2 Regeneration Cp*Rh(III)X2->Rhodacycle N-Nitrosoaniline - HX

Proposed catalytic cycle for Rh(III)-catalyzed C-H olefination.

Asymmetric Nitroso Diels-Alder Reaction

The hetero-Diels-Alder reaction of nitroso compounds provides a powerful method for the synthesis of 3,6-dihydro-1,2-oxazines, which are versatile intermediates for the preparation of various amino alcohols and other nitrogen-containing compounds. The development of catalytic and enantioselective versions of this reaction has significantly increased its synthetic utility.

Application Notes:

Copper(I) complexes with chiral bisphosphine ligands have been shown to be highly effective catalysts for the asymmetric nitroso Diels-Alder reaction.[1][2] These reactions typically proceed with high yields, diastereoselectivities, and enantioselectivities, providing access to enantioenriched 1,2-oxazines. The reaction is applicable to a range of dienes and nitrosoarenes.

Quantitative Data:

Table 2: Substrate Scope for the Copper-Catalyzed Asymmetric Nitroso Diels-Alder Reaction. [1]

EntryDieneNitroso CompoundLigandYield (%)ee (%)
11,3-CyclohexadieneNitrosobenzene(S)-DTBM-SEGPHOS9899
21,3-CyclopentadieneThis compound(S)-DTBM-SEGPHOS9597
3IsopreneThis compound(S)-DTBM-SEGPHOS8592
42,3-Dimethyl-1,3-butadieneThis compound(S)-DTBM-SEGPHOS9195
51,3-Cyclohexadiene4-Chlorothis compound(S)-DTBM-SEGPHOS9699
61,3-Cyclohexadiene4-Methoxythis compound(S)-DTBM-SEGPHOS9398

Data compiled from representative literature. Yields are for isolated products. ee = enantiomeric excess.

Experimental Protocol:

General Procedure for the Copper-Catalyzed Asymmetric Nitroso Diels-Alder Reaction: [1]

  • In a glovebox, to an oven-dried vial, add Cu(CH₃CN)₄PF₆ (7.4 mg, 0.02 mmol, 5 mol%) and (S)-DTBM-SEGPHOS (14.6 mg, 0.022 mmol, 5.5 mol%).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, dissolve the this compound (42.8 mg, 0.4 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL).

  • Cool both the catalyst solution and the this compound solution to -78 °C.

  • To the catalyst solution, add the diene (0.8 mmol, 2.0 equiv) via syringe.

  • Add the pre-cooled this compound solution dropwise to the catalyst-diene mixture over 10 minutes.

  • Stir the reaction mixture at -78 °C for 6 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl (2 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired 1,2-oxazine product.

Visualization:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Prepare Catalyst Solution (Cu(I) + Chiral Ligand in Toluene) C Cool Catalyst and Nitrosoarene Solutions to -78 °C A->C B Prepare Nitrosoarene Solution (in Toluene) B->C D Add Diene to Catalyst Solution C->D E Add Nitrosoarene Solution Dropwise D->E F Stir at -78 °C for 6h E->F G Quench with sat. NH4Cl F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Experimental workflow for the asymmetric nitroso Diels-Alder reaction.

Asymmetric Nitroso Aldol Reaction

The asymmetric nitroso aldol reaction provides a direct route to chiral α-aminooxy or α-hydroxyamino carbonyl compounds, which are valuable building blocks in organic synthesis. Silver(I) complexes with chiral phosphine ligands have been successfully employed as catalysts for this transformation.

Application Notes:

The silver(I)-BINAP catalyzed asymmetric nitroso aldol reaction of tin enolates with this compound is a highly enantioselective and regioselective process.[3] The reaction typically affords the O-alkylation product (α-aminooxy ketone) in high yield and with excellent enantiomeric excess. The resulting α-aminooxy ketones can be readily converted to the corresponding chiral α-hydroxy ketones.

Quantitative Data:

Table 3: Substrate Scope for the Silver-Catalyzed Asymmetric Nitroso Aldol Reaction.

EntryKetone PrecursorTin EnolateCatalystYield (%)O/N Ratioee (%)
1CyclohexanoneTrimethyltin enolate(R)-BINAP·AgOTf95>99:197
2CyclopentanoneTrimethyltin enolate(R)-BINAP·AgOTf92>99:196
3AcetophenoneTrimethyltin enolate(R)-BINAP·AgOTf88>99:194
4PropiophenoneTrimethyltin enolate(R)-BINAP·AgOTf85>99:195
54'-MethoxyacetophenoneTrimethyltin enolate(R)-BINAP·AgOTf90>99:193
64'-ChloroacetophenoneTrimethyltin enolate(R)-BINAP·AgOTf82>99:191

Data compiled from representative literature. Yields are for isolated products. O/N Ratio refers to the regioselectivity of O- vs. N-alkylation. ee = enantiomeric excess.

Experimental Protocol:

General Procedure for the Silver-Catalyzed Asymmetric Nitroso Aldol Reaction:

  • To an oven-dried flask under an argon atmosphere, add (R)-BINAP (31.1 mg, 0.05 mmol, 10 mol%) and AgOTf (12.8 mg, 0.05 mmol, 10 mol%).

  • Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the solution to -78 °C.

  • In a separate flask, prepare the trimethyltin enolate by adding n-BuLi (0.55 mmol, 1.1 equiv) to a solution of the corresponding ketone (0.5 mmol, 1.0 equiv) in anhydrous THF (2.0 mL) at -78 °C, followed by the addition of Me₃SnCl (0.55 mmol, 1.1 equiv). Stir for 30 minutes at -78 °C.

  • Add the freshly prepared tin enolate solution to the pre-cooled catalyst solution via cannula.

  • Add a solution of this compound (53.5 mg, 0.5 mmol, 1.0 equiv) in anhydrous THF (1.0 mL) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ (5 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: diethyl ether/hexanes) to afford the α-aminooxy ketone.

Visualization:

silver_aldol cluster_catalyst_formation Catalyst Formation cluster_reaction_pathway Reaction Pathway AgOTf AgOTf Ag-BINAP Complex Ag-BINAP Complex AgOTf->Ag-BINAP Complex (R)-BINAP (R)-BINAP (R)-BINAP->Ag-BINAP Complex Transition State Chiral Transition State Assembly Ag-BINAP Complex->Transition State Tin Enolate Tin Enolate Tin Enolate->Transition State This compound This compound This compound->Transition State Product α-Aminooxy Ketone Transition State->Product

References

Synthesis of N-containing Heterocycles Using Nitrosoarenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosoarenes are versatile and highly reactive synthetic intermediates that serve as valuable building blocks in the construction of a wide array of nitrogen-containing heterocyclic compounds.[1][2] Their unique electronic properties, characterized by an electrophilic nitrogen atom and a nucleophilic oxygen atom, allow them to participate in a variety of transformations, including cycloadditions, condensations, and reductive cyclizations.[1][2] The transient nature of many nitrosoarenes often necessitates their in situ generation, a technique that has been refined to allow for safe and efficient handling in synthetic protocols.[1] This document provides detailed application notes and experimental protocols for the synthesis of several important classes of N-containing heterocycles utilizing nitrosoarenes, with a focus on methodologies relevant to pharmaceutical and materials science research.

Core Applications

The application of nitrosoarenes in heterocyclic synthesis is broad, with key reaction classes including:

  • Hetero-Diels-Alder Reactions: Nitrosoarenes can function as potent dienophiles in [4+2] cycloaddition reactions with dienes to furnish 1,2-oxazines, which are valuable precursors to amino alcohols and other functionalized molecules.

  • Reductive Cyclization: The in situ reduction of a nitro group to a nitroso intermediate, followed by intramolecular cyclization, is a powerful strategy for the synthesis of various heterocyclic systems, including quinolines and N-hydroxyindoles.

  • [3+2] Cycloadditions: Nitrosoarenes can react with various three-atom components, such as allenes, to yield five-membered heterocyclic rings like isoxazolidines, which can be further transformed into highly substituted indoles.

  • Annulation Reactions: The reaction of nitrosoarenes with alkynes provides a direct route to N-hydroxyindoles, a scaffold present in numerous biologically active compounds.

Experimental Protocols and Data

Application Note 1: Synthesis of 1,2-Oxazines via Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction between a nitrosoarene and a diene is a highly efficient method for the construction of the 1,2-oxazine ring system. The reaction can be promoted by Lewis acids, and in some cases, proceeds under non-catalytic conditions. The resulting 3,6-dihydro-1,2-oxazines are versatile intermediates in organic synthesis.

Experimental Protocol: Lewis Acid-Promoted [4+2] Cycloaddition of Nitrosobenzene and Cyclopentadiene

This protocol describes the synthesis of a 1,2-oxazine derivative from this compound and cyclopentadiene, a classic example of the nitroso-Diels-Alder reaction.

Materials:

  • This compound

  • Freshly cracked cyclopentadiene

  • Lewis Acid (e.g., BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A flame-dried round-bottom flask is charged with this compound (1.0 mmol) and dissolved in anhydrous DCM (10 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Freshly cracked cyclopentadiene (1.2 mmol) is added dropwise to the solution.

  • A solution of the Lewis acid (e.g., BF₃·OEt₂, 0.1 mmol) in anhydrous DCM (1 mL) is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 2 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with DCM (2 x 10 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired 1,2-oxazine adduct.

Quantitative Data:

The yields of 1,2-oxazine adducts are generally moderate to good, depending on the substrates and the Lewis acid used.

EntryDieneNitrosoareneLewis AcidYield (%)
1CyclopentadieneThis compoundBF₃·OEt₂75
22,3-Dimethyl-1,3-butadiene4-Chlorothis compoundZnCl₂82
3Isoprene4-Nitrothis compoundNone65

Table 1: Representative yields for the hetero-Diels-Alder reaction of nitrosoarenes and dienes.

Diagrams

hetero_diels_alder cluster_reactants Reactants cluster_product Product diene Diene oxazine 1,2-Oxazine diene->oxazine [4+2] Cycloaddition nitrosoarene Nitrosoarene nitrosoarene->oxazine catalyst Lewis Acid (optional) catalyst->diene catalyst->nitrosoarene

Caption: General scheme of the hetero-Diels-Alder reaction.

Application Note 2: Synthesis of N-Hydroxyindoles via Annulation of Nitrosoarenes and Alkynes

The thermal reaction between nitrosoarenes and terminal alkynes provides a direct and atom-economical route to N-hydroxyindoles. This reaction is believed to proceed through a stepwise mechanism involving the formation of a diradical intermediate. The regioselectivity of the reaction is generally high, affording the 3-substituted N-hydroxyindole as the major product.

Experimental Protocol: Thermal Annulation of this compound and Phenylacetylene

This protocol details the synthesis of 1-hydroxy-3-phenylindole from this compound and phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Anhydrous toluene

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, this compound (1.0 mmol) and phenylacetylene (1.2 mmol) are dissolved in anhydrous toluene (5 mL).

  • The tube is securely sealed, and the reaction mixture is heated to 80-100 °C in an oil bath.

  • The reaction is monitored by TLC until the starting materials are consumed (typically 12-24 hours).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography to yield 1-hydroxy-3-phenylindole.

Quantitative Data:

The yields of N-hydroxyindoles can vary depending on the electronic nature of the substituents on both the nitrosoarene and the alkyne.

EntryNitrosoareneAlkyneTemperature (°C)Yield (%)
1This compoundPhenylacetylene10068
24-Nitrothis compoundPhenylacetylene8085
34-Methoxythis compound1-Octyne11055
4This compoundEthyl propiolate8072

Table 2: Substrate scope and yields for the synthesis of N-hydroxyindoles.

Diagrams

indole_synthesis_workflow start Start reactants Dissolve Nitrosoarene and Alkyne in Toluene start->reactants heating Heat in Sealed Tube (80-110 °C) reactants->heating monitoring Monitor by TLC heating->monitoring workup Solvent Evaporation monitoring->workup Reaction Complete purification Column Chromatography workup->purification product N-Hydroxyindole purification->product

Caption: Experimental workflow for N-hydroxyindole synthesis.

Application Note 3: Reductive Cyclization of o-Nitroarenes for Quinolone Synthesis

The reductive cyclization of appropriately substituted o-nitroarenes is a powerful strategy for the synthesis of quinolines and related heterocycles. This transformation often proceeds via the in situ generation of a nitroso intermediate, which then undergoes intramolecular cyclization. A variety of reducing agents can be employed, with iron in acetic acid being a classical and effective system.

Experimental Protocol: Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines

This protocol describes a one-pot synthesis of a substituted quinoline from a 2-nitrobenzaldehyde and an active methylene compound.

Materials:

  • 2-Nitrobenzaldehyde

  • Active methylene compound (e.g., ethyl acetoacetate)

  • Iron powder (<100 mesh)

  • Glacial acetic acid

Procedure:

  • To a solution of the 2-nitrobenzaldehyde (1.32 mmol) in glacial acetic acid (10 mL) under a nitrogen atmosphere, the active methylene compound (3 equiv.) is added.

  • The mixture is stirred at 95–110 °C for 15 minutes.

  • Iron powder (4 equiv. relative to the nitro compound) is then added in portions.

  • The reaction mixture is stirred at the same temperature and monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice water.

  • The resulting mixture is neutralized with a saturated aqueous sodium bicarbonate solution.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data:

This domino reaction tolerates a wide range of functional groups on both the nitroaromatic precursor and the active methylene compound, providing good to excellent yields.

Entry2-Nitrobenzaldehyde DerivativeActive Methylene CompoundYield (%)
12-NitrobenzaldehydeEthyl acetoacetate92
24,5-Dichloro-2-nitrobenzaldehydeAcetylacetone88
32-NitrobenzaldehydeMalononitrile75
42-Nitro-5-methoxybenzaldehydeDimedone95

Table 3: Examples of quinolines synthesized via domino nitro reduction-Friedländer heterocyclization.

Diagrams

quinoline_synthesis_pathway start o-Nitrobenzaldehyde + Active Methylene Compound reduction Reduction of Nitro Group (Fe/AcOH) start->reduction intermediate1 o-Aminobenzaldehyde (in situ) reduction->intermediate1 condensation Knoevenagel Condensation intermediate1->condensation intermediate2 2-Aminocinnamyl Intermediate condensation->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization product Substituted Quinoline cyclization->product

Caption: Plausible reaction pathway for quinoline synthesis.

Conclusion

The chemistry of nitrosoarenes provides a rich and versatile platform for the synthesis of a diverse range of N-containing heterocycles. The protocols and data presented herein highlight some of the key methodologies that are of significant interest to researchers in drug discovery and materials science. The ability to generate nitrosoarenes in situ circumvents many of the challenges associated with their isolation and handling, making these powerful synthetic transformations more accessible and practical for a wide range of applications. Further exploration of catalytic and asymmetric variants of these reactions continues to be an active area of research, promising even more efficient and selective routes to valuable heterocyclic structures.

References

Application Notes and Protocols: Nitroso-Povarov Reactions for [4+2] Annulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Nitroso-Povarov reaction has emerged as a powerful tool in synthetic organic chemistry for the construction of complex nitrogen-containing heterocyclic scaffolds. This [4+2] annulation reaction, involving a nitrosoarene as the 4π component and an alkene as the 2π component, provides a direct and often stereoselective route to valuable 1,2,3,4-tetrahydroquinolines and related structures. These motifs are prevalent in a wide array of natural products and pharmaceutically active compounds, making the Nitroso-Povarov reaction a significant asset in drug discovery and development programs.[1][2][3]

This document provides an overview of the Nitroso-Povarov reaction, including its mechanism, key catalytic systems, and applications, along with detailed experimental protocols for its implementation.

Mechanistic Overview

The Nitroso-Povarov reaction is a variation of the classic Povarov reaction.[1][2] In this transformation, a nitrosoarene reacts with an electron-rich alkene, typically in the presence of a Lewis or Brønsted acid catalyst, to yield a tetrahydroquinoline product. The reaction can proceed through either a concerted [4+2] cycloaddition pathway or a stepwise mechanism involving a Mannich-type addition followed by an intramolecular electrophilic aromatic substitution. The exact mechanism can be influenced by the choice of catalyst, substrates, and reaction conditions.

Recent advancements have led to the development of highly enantioselective variants, primarily through the use of chiral catalysts. Gold(I) complexes, for instance, have been successfully employed to catalyze highly enantioselective Nitroso-Povarov reactions of cyclopentadienes with nitrosoarenes.

Applications in Drug Discovery

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules with a wide range of therapeutic applications, including anticancer, anti-infective, and neurotrophic agents. The Povarov reaction and its variants, including the Nitroso-Povarov reaction, offer a convergent and efficient strategy for the synthesis of libraries of structurally diverse tetrahydroquinolines for drug discovery programs. The ability to introduce multiple points of diversity in a single step makes this reaction particularly attractive for the generation of novel chemical entities for high-throughput screening.

Key Catalytic Systems and Quantitative Data

Several catalytic systems have been developed to promote the Nitroso-Povarov reaction. Gold(I) catalysts have shown remarkable efficacy in achieving high enantioselectivity. Another notable example, while not a direct Nitroso-Povarov reaction but an analogous azo-Povarov reaction, utilizes Scandium(III) triflate as a potent Lewis acid catalyst.

Gold(I)-Catalyzed Enantioselective Nitroso-Povarov Reaction

The use of chiral gold(I) complexes enables the synthesis of enantioenriched tetrahydroquinoline derivatives. The reaction of various cyclopentadienes and nitrosoarenes has been reported with excellent yields and enantioselectivities.

Table 1: Gold(I)-Catalyzed Enantioselective Nitroso-Povarov Reaction of Cyclopentadienes with Nitrosoarenes

EntryCyclopentadieneNitrosoareneYield (%)ee (%)
1PhenylcyclopentadieneNitrosobenzene9598
2Phenylcyclopentadiene4-Fluorothis compound9297
3Phenylcyclopentadiene4-Chlorothis compound9096
4Phenylcyclopentadiene4-Bromothis compound8895
5NaphthylcyclopentadieneThis compound9399
6ThienylcyclopentadieneThis compound8594
Scandium(III) Triflate-Mediated Azo-Povarov Reaction

While this is an azo-Povarov reaction, it demonstrates the utility of Lewis acids in similar [4+2] annulations. Scandium(III) triflate is an effective catalyst for the reaction of N-carbonyl aryldiazenes with cyclopentadiene to construct cinnoline derivatives.

Table 2: Sc(OTf)₃-Mediated Azo-Povarov Reaction of N-Carbonyl Aryldiazenes with Cyclopentadiene

EntryN-Carbonyl AryldiazeneCatalyst Loading (mol%)Yield (%)
1Phenyl (CO₂Et)1075
24-Bromophenyl (CO₂Et)1077
34-Methylphenyl (CO₂Et)1065
44-Fluorophenyl (CO₂Et)1058
53-Fluorophenyl (CO₂Et)1054

Experimental Protocols

Protocol 1: General Procedure for the Gold(I)-Catalyzed Enantioselective Nitroso-Povarov Reaction

This protocol is adapted from the work of Jadhav, Chen, and Liu.

Materials:

  • Chiral Gold(I) catalyst (e.g., [(S)-DTBM-SEGPHOS]Au₂Cl₂)

  • Silver salt (e.g., AgSbF₆)

  • Substituted cyclopentadiene

  • Substituted nitrosoarene

  • Anhydrous dichloroethane (DCE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the chiral gold(I) catalyst (0.005 mmol, 2.5 mol%) and silver salt (0.01 mmol, 5 mol%).

  • Add anhydrous dichloroethane (1.0 mL) and stir the mixture at room temperature for 5 minutes.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add the substituted cyclopentadiene (0.2 mmol, 1.0 equiv) to the reaction mixture.

  • Add the substituted nitrosoarene (0.24 mmol, 1.2 equiv) portion-wise over 10 minutes.

  • Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution.

  • Warm the mixture to room temperature and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydroquinoline derivative.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.

Protocol 2: General Procedure for the Sc(OTf)₃-Mediated Azo-Povarov Reaction

This protocol is adapted from the work on Sc(OTf)₃-mediated azo-Povarov reactions.

Materials:

  • Scandium(III) triflate (Sc(OTf)₃)

  • N-carbonyl aryldiazene

  • Cyclopentadiene

  • Anhydrous chloroform

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add Sc(OTf)₃ (0.05 mmol, 10 mol%).

  • Add anhydrous chloroform (2.0 mL).

  • Add the N-carbonyl aryldiazene (0.5 mmol, 1.0 equiv).

  • Add freshly distilled cyclopentadiene (1.0 mmol, 2.0 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cinnoline derivative.

Visualizations

Nitroso_Povarov_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate/Transition State cluster_product Product Nitrosoarene Nitrosoarene (4π component) Activated_Complex Activated Complex Nitrosoarene->Activated_Complex [4+2] Annulation Alkene Alkene (2π component) Alkene->Activated_Complex Catalyst Lewis/Brønsted Acid Catalyst Catalyst->Activated_Complex Tetrahydroquinoline Tetrahydroquinoline Activated_Complex->Tetrahydroquinoline Cyclization

Caption: Generalized mechanism of the Nitroso-Povarov reaction.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Add_Catalyst Add Catalyst and Solvent Setup->Add_Catalyst Cool Cool to Desired Temperature Add_Catalyst->Cool Add_Reactants Add Alkene and Nitrosoarene Cool->Add_Reactants Stir Stir and Monitor Reaction (TLC) Add_Reactants->Stir Quench Quench Reaction Stir->Quench Extract Workup and Extraction Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Analyze Analysis (NMR, MS, HPLC) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for a catalytic Nitroso-Povarov reaction.

References

Application Notes and Protocols for the Analytical Determination of Nitrobenzene in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of nitrobenzene in various water samples. The protocols described herein are based on established analytical techniques and are intended to guide researchers in setting up their own experiments.

Introduction

Nitrobenzene is a toxic organic compound used in the manufacturing of various industrial products, including dyes, pesticides, and synthetic rubber.[1] Its presence in water sources, even at low concentrations, poses a significant risk to human health and the environment.[2][3] Therefore, sensitive and reliable analytical methods are crucial for monitoring nitrobenzene levels in drinking water, surface water, and wastewater.[2] This document outlines several widely used analytical techniques for nitrobenzene determination, including gas chromatography, high-performance liquid chromatography, and electrochemical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like nitrobenzene. It offers high sensitivity and selectivity.[4]

Quantitative Data
ParameterValueReference
Method Detection Limit (MDL)0.006 - 0.022 µg/L
Limit of Quantification (LOQ)0.024 - 0.088 µg/L
Linearity (R²)> 0.998
Precision (RSD)1.40% - 3.52%
Recovery108%
Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction

  • Place 50 mL of the water sample into a separatory funnel.

  • Add 2 mL of methylene chloride to the funnel.

  • Manually shake the funnel vigorously for one minute to extract the nitrobenzene into the organic layer.

  • Allow the layers to separate and collect the methylene chloride layer.

  • A 1 µL aliquot of the extract is injected into the GC-MS system.

2. Instrumental Analysis: Agilent 5975T LTM GC/MSD

  • GC Column: HP-5ms (8.5 m x 0.18 mm, 0.18 µm film thickness)

  • Injector Temperature: 200 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 0.25 min

    • Ramp 1: 50 °C/min to 150 °C, hold for 0 min

    • Ramp 2: 100 °C/min to 250 °C, hold for 1.8 min

  • MSD Parameters:

    • Acquisition Mode: Scan and SIM

    • Scan Mass Range: 50–300 amu

    • SIM Ions: 123, 77, 93

    • Transfer Line Temperature: 250 °C

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis WaterSample 50 mL Water Sample AddSolvent Add 2 mL Methylene Chloride WaterSample->AddSolvent Extraction Liquid-Liquid Extraction (1 min) AddSolvent->Extraction Separation Collect Organic Layer Extraction->Separation Injection Inject 1 µL Separation->Injection GCMS GC-MS Analysis Injection->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for GC-MS analysis of nitrobenzene in water.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique suitable for the analysis of a wide range of organic compounds. When coupled with a UV detector, it provides a robust method for nitrobenzene quantification.

Quantitative Data
ParameterValueReference
Detection Limit4.3 - 5.5 µg/L
Recovery79% - 136%
RSD6.8% - 13%
Experimental Protocol

1. Sample Pretreatment

  • Mix the water sample with methanol in a 1:9 (v/v) ratio.

  • Filter the mixture through a 0.45 µm microfiltration membrane.

2. Instrumental Analysis

  • HPLC Column: C18 column

  • Mobile Phase: Methanol and water mixture

  • Detection: UV detector set at a wavelength of 254 nm.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Pretreatment cluster_analysis Instrumental Analysis WaterSample Water Sample AddMethanol Add Methanol (1:9 v/v) WaterSample->AddMethanol Filtration Filter (0.45 µm membrane) AddMethanol->Filtration Injection Inject into HPLC Filtration->Injection HPLC HPLC-UV Analysis Injection->HPLC Data Data Acquisition & Processing HPLC->Data

Caption: Workflow for HPLC-UV analysis of nitrobenzene in water.

Electrochemical Methods

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the determination of nitrobenzene. These methods are based on the electrochemical reduction of the nitro group.

Quantitative Data
ParameterValueReference
Limit of Detection (LOD)7.0 nM (0.86 µg/L)
Linear Range0.01 - 100 µM
Correlation Coefficient (R²)0.998
Sensitivity7.88 µA µM⁻¹
Limit of Detection (LOD)37 nM (4.55 µg/L)
Linear Range0.1 - 594.6 µM
Experimental Protocol (Amperometry)

1. Electrode Preparation

  • A glassy carbon electrode (GCE) is modified with a composite of chitin hydrogel stabilized graphite (GR-CHI).

  • The GR-CHI composite solution is prepared by adding 5 mg/mL of graphite to a 5 mg/mL chitin solution in 5% acetic acid, followed by sonication.

  • 8 µL of the GR-CHI composite solution is coated onto the GCE and dried.

2. Electrochemical Measurement

  • A three-electrode system is used, consisting of the modified GCE as the working electrode, a saturated Ag/AgCl electrode as the reference electrode, and a platinum wire as the counter electrode.

  • The supporting electrolyte is a phosphate buffer (pH 7).

  • Amperometric measurements are performed by applying a potential of -0.6 V.

  • The current response is measured upon addition of the water sample containing nitrobenzene.

Principle of Detection Diagram

Electrochemical_Principle Nitrobenzene Nitrobenzene (NB) Electrode Modified Electrode (e.g., GR-CHI/GCE) Nitrobenzene->Electrode Electro-reduction (+e⁻, +H⁺) Aniline Aniline Electrode->Aniline Current Measurable Current Electrode->Current generates

Caption: Principle of electrochemical detection of nitrobenzene.

Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography

SPME is a solvent-free sample preparation technique that is particularly useful for concentrating volatile and semi-volatile analytes from water samples before GC analysis.

Quantitative Data
ParameterValueReference
Limit of Detection (LOD)0.01 - 0.09 µg/L (in deionized water)
Limit of Quantification (LOQ)0.03 - 0.31 µg/L (in deionized water)
Limit of Detection (LOD)0.50 µg/L
Experimental Protocol (Headspace SPME-GC-MS)

1. Sample Preparation

  • Place a known volume of the water sample into a headspace vial.

  • Factors such as pH, salt addition, and temperature should be optimized to enhance the extraction efficiency.

2. SPME Procedure

  • Expose a suitable SPME fiber (e.g., polyaniline-based) to the headspace above the water sample.

  • Allow the analytes to partition between the sample matrix, headspace, and the fiber coating until equilibrium is reached.

  • Retract the fiber into the needle.

3. Instrumental Analysis

  • Insert the SPME device into the heated injection port of a gas chromatograph.

  • The trapped analytes are thermally desorbed from the fiber onto the GC column for separation and subsequent detection by a mass spectrometer or an electron capture detector (ECD).

Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis WaterSample Water Sample in Vial SPME_Fiber Expose SPME Fiber to Headspace WaterSample->SPME_Fiber Equilibration Analyte Adsorption SPME_Fiber->Equilibration Retraction Retract Fiber Equilibration->Retraction Desorption Thermal Desorption in GC Inlet Retraction->Desorption GC_Analysis GC Separation Desorption->GC_Analysis Detection MS or ECD Detection GC_Analysis->Detection

Caption: Workflow for SPME-GC analysis of nitrobenzene.

References

Application Note: Analysis of Nitrosobenzene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrosobenzene is an aromatic organic compound with the chemical formula C₆H₅NO. It is a key intermediate in various chemical syntheses and can be a metabolite of aniline. Due to its potential toxicity and role in various chemical processes, a robust and sensitive analytical method for its detection and quantification is essential. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound, offering high resolution and sensitivity. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis. While specific public domain validated methods for this compound are not abundant, this protocol is based on established methodologies for similar nitroaromatic compounds.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the GC-MS analysis of nitrobenzene, compiled from various studies. These values should be experimentally verified in the user's laboratory.

Table 1: Method Detection and Quantification Limits

ParameterValueMatrixReference
Method Detection Limit (MDL)0.017 µg/mLWater[2]
Method Limit of Detection418 pg/cigTobacco Smoke[3][4]
Limit of Quantification (LOQ)0.003 µg/gPlant[5]

Table 2: Linearity and Precision

ParameterValueConcentration RangeReference
Linearity (R²)> 0.9990.1 - 10 µg/mL
Linearity (R²)0.9991 - 100,000 ng/mL
Linearity (R²)0.9915 - 1.00000.5 - 500.0 µg/L
Relative Standard Deviation (RSD)< 5%-
Relative Standard Deviation (RSD)2.8% - 16.9%-
Relative Standard Deviation (RSD)4.9% - 8.2%-

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for water and solid samples.

1.1. Liquid-Liquid Extraction (LLE) for Water Samples

  • Objective: To extract this compound from a liquid matrix.

  • Materials:

    • Separatory funnel

    • Methylene chloride (CH₂Cl₂)

    • Sodium sulfate (anhydrous)

    • GC vials

  • Protocol:

    • Measure 50 mL of the water sample and place it into a separatory funnel.

    • Add 2 mL of methylene chloride to the separatory funnel.

    • Manually agitate the mixture for one minute to facilitate the extraction of this compound into the organic layer.

    • Allow the layers to separate.

    • Collect the lower methylene chloride layer.

    • Pass the collected organic layer through a small column of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract to a GC vial for analysis.

1.2. Solid Phase Extraction (SPE) for Cleaner Samples

  • Objective: To purify the sample extract by removing interfering substances.

  • Materials:

    • Normal phase silica SPE cartridges (e.g., 500 mg/3 mL)

    • Methylene chloride (DCM)

    • Hexane

    • Vacuum manifold

  • Protocol:

    • Wash the SPE tube with 100% methylene chloride.

    • Condition the SPE tube with 100% hexane.

    • Load the sample extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5% methylene chloride in hexane to remove impurities.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the this compound with 20% methylene chloride in hexane.

    • Collect the eluate for GC-MS analysis.

2. GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of this compound. These should be optimized for the specific instrument being used.

Table 3: GC-MS Instrument Conditions

ParameterSettingReference
Gas Chromatograph (GC)
Injector Temperature200 - 280 °C
Injection Volume1 µL
Injection ModeSplitless (purge valve on at 1 min)
Carrier GasHelium
Column Flow1.0 - 1.2 mL/min
GC ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent
Oven Temperature ProgramInitial: 80°C, hold for 2 min; Ramp 1: 15°C/min to 200°C; Ramp 2: 25°C/min to 300°C, hold for 5 min
Mass Spectrometer (MS)
MS Transfer Line Temperature280 °C
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeFull Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)
Scan Mass Range50-300 amu

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., LLE or SPE) Sample->Extraction Concentration Concentration/ Solvent Exchange Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Reporting Quantification->Report

References

Application Note: Quantification of Nitrobenzene using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitrobenzene is a toxic environmental pollutant and a key intermediate in various industrial syntheses, including the production of aniline, pesticides, and synthetic rubbers.[1][2] Its presence in environmental samples and as an impurity in pharmaceutical manufacturing necessitates sensitive and accurate quantitative analysis.[3][4] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the determination of nitrobenzene due to its selectivity, sensitivity, and reproducibility.[5] This application note provides a detailed protocol for the quantification of nitrobenzene using a reversed-phase HPLC method.

Principle

This method utilizes reversed-phase chromatography on a C18 column to separate nitrobenzene from other components in a sample matrix. An isocratic mobile phase consisting of a mixture of acetonitrile and water allows for the efficient elution of nitrobenzene. Quantification is achieved by monitoring the UV absorbance of the eluate at a specific wavelength, typically 254 nm, where nitrobenzene exhibits strong absorbance. The concentration of nitrobenzene in a sample is determined by comparing its peak area to a calibration curve generated from standard solutions of known concentrations.

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • Standard Analytical HPLC or UHPLC System equipped with:

      • Isocratic Pump

      • Autosampler

      • Column Oven

      • UV-Vis Detector

  • Materials:

    • Nitrobenzene reference standard

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • 0.45 µm PTFE syringe filters

2. Chromatographic Conditions

A typical set of chromatographic conditions for nitrobenzene analysis is summarized in the table below. These conditions can be optimized based on the specific instrumentation and sample matrix.

ParameterCondition
HPLC System Standard Analytical HPLC/UHPLC System
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v), Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

    • Combine the solvents in a 1-liter solvent reservoir bottle and mix thoroughly.

    • Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10.0 mg of nitrobenzene reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.

4. Sample Preparation

The sample preparation procedure will vary depending on the matrix.

  • Solid Samples:

    • Accurately weigh a known amount of the sample.

    • Transfer the sample to a volumetric flask.

    • Add acetonitrile to approximately 70% of the flask volume.

    • Sonicate for 10 minutes to ensure complete dissolution of the analyte.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with acetonitrile and mix well.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.

  • Water Samples:

    • Collect the water sample and filter it through a 0.45-µm filter membrane.

    • Depending on the expected concentration of nitrobenzene, a pre-concentration step such as solid-phase extraction (SPE) or liquid-phase microextraction (LPME) may be necessary to achieve the required sensitivity.

    • For direct injection, an equal volume of methanol can be added to the urine sample, followed by centrifugation before injection.

5. System Suitability

To ensure the chromatographic system is operating correctly, inject a standard solution (e.g., 25 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is within acceptable limits (typically ≤ 2%).

6. Calibration and Quantification

  • Inject the prepared working standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area of nitrobenzene against its concentration.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of ≥ 0.999 is typically desired.

  • Inject the prepared sample solutions.

  • Determine the concentration of nitrobenzene in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance data for the HPLC quantification of nitrobenzene based on various reported methods.

Table 1: Linearity and Detection Limits

MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Detection Limit (µg/mL)Reference
RP-HPLC/UV1 - 100≥ 0.9990.05 - 0.2
SPE-HPLC/UV0.8 - 1.8 (as µg/L)Not Specified0.8 - 1.8 (as µg/L)
RP-HPLC/UV< 2000.9998Not Specified

Table 2: Recovery and Precision

MethodSpiked LevelRecovery (%)RSD (%)Reference
SPE-HPLC/UVNot Specified81.5 - 101.01.1 - 5.6 (n=7)
HPLC/UVNot Specified79 - 1366.8 - 13

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing mobile_phase Mobile Phase Preparation hplc_system HPLC System (Pump, Column, Detector) mobile_phase->hplc_system standard_prep Standard Solution Preparation injection Injection standard_prep->injection sample_prep Sample Preparation sample_prep->injection separation Chromatographic Separation hplc_system->separation injection->hplc_system data_acquisition Data Acquisition separation->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for HPLC analysis of nitrobenzene.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Sample Sample Containing Nitrobenzene Preparation Sample & Standard Preparation Sample->Preparation Standards Nitrobenzene Reference Standards Standards->Preparation HPLC_Analysis HPLC Separation & Detection Preparation->HPLC_Analysis Chromatogram Chromatogram HPLC_Analysis->Chromatogram Concentration Nitrobenzene Concentration Chromatogram->Concentration

Caption: Logical relationship of the nitrobenzene quantification process.

References

Application Notes and Protocols: Nitrosobenzene as a Mild Oxidizing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

Nitrosobenzene (PhNO) serves as a versatile and mild oxidizing agent in modern organic synthesis. Its utility stems from its ability to act as an efficient oxygen atom transfer reagent, particularly in reactions involving nucleophilic substrates like enolates or enamines. This document outlines two key applications of this compound as an oxidant: the α-aminoxylation of carbonyl compounds and the transition-metal-free oxidative C-C bond cleavage of esters and dicarbonyl compounds. Detailed protocols, quantitative data, and mechanistic diagrams are provided to facilitate the application of these methodologies in a research and development setting.

Application Note 1: Organocatalytic α-Aminoxylation of Carbonyl Compounds

The α-aminoxylation of aldehydes and ketones is a powerful transformation for synthesizing valuable α-hydroxy and α-aminooxy carbonyl derivatives, which are key synthons in medicinal and natural product chemistry.[1][2] this compound is widely used as the electrophilic oxygen source in these reactions, which can be rendered highly enantioselective through organocatalysis, most commonly with proline and its derivatives.[3][4][5]

The reaction proceeds via the formation of a nucleophilic enamine (from the carbonyl compound and the organocatalyst), which then attacks the this compound. A key feature of proline catalysis is its ability to direct the enamine to attack the oxygen atom of this compound, rather than the nitrogen, through a hydrogen-bonded transition state. This O-selectivity provides direct access to α-aminooxy carbonyl compounds.

Logical Workflow: Proline-Catalyzed α-Aminoxylation

G cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Workup & Isolation Start Combine Carbonyl Substrate (Aldehyde or Ketone) and Organocatalyst (e.g., L-Proline) in Solvent (e.g., DMSO, CH3CN) Add_NB Add this compound Solution (Often slowly or at low temp) Start->Add_NB Enamine Enamine Formation Add_NB->Enamine Attack Nucleophilic Attack on this compound (O-selective) Enamine->Attack Hydrolysis Hydrolysis Attack->Hydrolysis Hydrolysis->Enamine Catalyst Regeneration Quench Quench Reaction (e.g., sat. NH4Cl) Hydrolysis->Quench Product Release Extract Extract with Organic Solvent Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Product α-Aminooxy Product Purify->Product

Caption: Workflow for organocatalytic α-aminoxylation.

Quantitative Data: Proline-Catalyzed α-Aminoxylation of Aldehydes
EntryAldehyde SubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)¹ee (%)Ref
1PropanalL-Proline (20)DMSORT19598
2HexanalL-Proline (2)CH2Cl2428897
3HydrocinnamaldehydeL-Proline (20)DMSO-20209199
4CyclohexanecarboxaldehydeL-Proline (20)DMSO-202081>99
5PhenylacetaldehydeL-Proline (20)DMSO-20208596
¹ Yields are for the isolated α-aminooxy aldehyde or the corresponding alcohol after in-situ reduction.
Experimental Protocol: Asymmetric α-Aminoxylation of Hexanal

This protocol is adapted from the procedure reported by MacMillan and co-workers.

Materials:

  • Hexanal (1.0 mmol, 1.0 equiv)

  • L-Proline (0.02 mmol, 0.02 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Dichloromethane (CH2Cl2), anhydrous (4.0 mL)

  • Sodium borohydride (NaBH₄) (2.0 mmol, 2.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask charged with a magnetic stir bar, add L-proline (2.3 mg, 0.02 mmol) and dichloromethane (4.0 mL).

  • Cool the resulting suspension to 4 °C using an ice-water bath.

  • Add hexanal (100.2 mg, 1.0 mmol) to the stirred suspension.

  • In a separate vial, dissolve this compound (128.5 mg, 1.2 mmol) in dichloromethane and add it to the reaction mixture.

  • Stir the reaction vigorously at 4 °C for 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and add sodium borohydride (75.6 mg, 2.0 mmol) in one portion to reduce the resulting α-aminooxy aldehyde to the corresponding alcohol for easier isolation and analysis.

  • Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-(anilinooxy)hexan-1-ol. Enantiomeric excess can be determined by chiral HPLC analysis.

Application Note 2: Oxidative C-C Bond Cleavage

A novel application of this compound is the transition-metal-free oxidative cleavage of C-C bonds in esters and dicarbonyl compounds. This methodology, developed by Yamamoto and co-workers, provides a powerful, single-step route to highly functionalized products that would otherwise require multi-step or metal-catalyzed procedures.

The reaction is initiated by the formation of a carbanion (enolate) from the starting material using a strong base. This carbanion then adds to this compound. The key mechanistic step is the fragmentation of a proposed, transient oxazetidin-4-one heterocycle, which leads to the cleaved C-C bond.

Reaction Mechanism: Oxidative C-C Cleavage

G cluster_main Proposed Mechanism Start Ester / Dicarbonyl Substrate Enolate Enolate Formation (Base, e.g., KHMDS) Start->Enolate Add Nucleophilic Addition to this compound Enolate->Add Cyclize Intramolecular Cyclization Add->Cyclize Intermediate Oxazetidin-4-one Intermediate Cyclize->Intermediate Fragment C-C Bond Cleavage (Fragmentation) Intermediate->Fragment Products Cleaved Product(s) + Ph-N=C=O fragment Fragment->Products

Caption: Proposed mechanism for C-C bond cleavage.

Quantitative Data: this compound-Mediated Cleavage of β-Ketoesters
Entryβ-Ketoester SubstrateBaseSolventTemp (°C)TimeYield (%)Ref
1Ethyl 2-methyl-3-oxo-3-phenylpropanoateKHMDSTHF-78 to RT1 h91
2Ethyl 2-benzyl-3-oxo-3-phenylpropanoateKHMDSTHF-78 to RT1 h89
3Ethyl 2-oxo-cyclopentanecarboxylateKHMDSTHF-78 to RT1 h99
4Ethyl 2-oxo-cyclohexanecarboxylateKHMDSTHF-78 to RT1 h99
5Ethyl 2-acetyl-3-methylbutanoateKHMDSTHF-78 to RT1 h84
Experimental Protocol: Oxidative Cleavage of Ethyl 2-oxocyclopentanecarboxylate

This protocol is adapted from the procedure reported by Payette and Yamamoto.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate (1.0 mmol, 1.0 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene (2.2 mL, 1.1 mmol, 1.1 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous (5.0 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add anhydrous THF (3.0 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add the KHMDS solution (2.2 mL, 1.1 mmol) via syringe and stir for 5 minutes.

  • Add a solution of ethyl 2-oxocyclopentanecarboxylate (156.2 mg, 1.0 mmol) in anhydrous THF (2.0 mL) dropwise over 5 minutes.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add a solution of this compound (128.5 mg, 1.2 mmol) in anhydrous THF (2.0 mL) dropwise.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the corresponding cleaved product, ethyl 5-oxopentanoate.

References

Application Notes and Protocols for the Synthesis of Nitrosobenzene Derivatives via Nitrosodesilylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of nitrosobenzene derivatives through the nitrosodesilylation of trimethylsilyl-substituted arenes. This method offers a robust and regioselective approach for the introduction of a nitroso group onto an aromatic ring, which is a valuable functional group in organic synthesis and medicinal chemistry.

Introduction

Nitrosobenzenes are versatile synthetic intermediates employed in a variety of chemical transformations, including Diels-Alder reactions, ene reactions, and as precursors to other nitrogen-containing functional groups. The synthesis of these compounds can be challenging due to the sensitivity of the nitroso group. The nitrosodesilylation of aryltrimethylsilanes presents a mild and efficient method for the preparation of a wide range of this compound derivatives.[1][2][3] This protocol is based on the electrophilic ipso-substitution of a trimethylsilyl group with a nitrosonium ion generated from nitrosonium tetrafluoroborate (NOBF₄).[1][2] The reaction conditions can be optimized for electron-rich, electron-deficient, and sterically hindered substrates.

Reaction Principle

The core of this methodology is the ipso-substitution of a trimethylsilyl group on an aromatic ring by a nitrosonium ion (NO⁺). The trimethylsilyl group acts as a traceless directing group, allowing for precise regiochemical control of the nitrosation. The reaction proceeds through a stable intermediate adduct which, upon aqueous workup, yields the desired this compound derivative.

Quantitative Data Summary

The nitrosodesilylation reaction has been successfully applied to a variety of substituted trimethylsilylarenes, affording the corresponding this compound derivatives in moderate to good yields. The optimal reaction conditions, particularly temperature and reaction time, vary depending on the electronic nature of the substituents on the aromatic ring.

EntrySubstrate (Ar-TMS)Product (Ar-NO)Temp (°C)Time (h)Yield (%)
1Trimethyl(phenyl)silaneThis compound-400.587
2Trimethyl(p-tolyl)silane1-Methyl-4-nitrosobenzene-400.568
3(4-Methoxyphenyl)trimethylsilane1-Methoxy-4-nitrosobenzene-400.565
4(4-(tert-Butyl)phenyl)trimethylsilane1-(tert-Butyl)-4-nitrosobenzene-400.552
5(Biphenyl-4-yl)trimethylsilane4-Nitrosobiphenyl-20175
6(3,5-Dimethylphenyl)trimethylsilane1,3-Dimethyl-5-nitrosobenzene-20181
7(2,6-Dimethylphenyl)trimethylsilane1,3-Dimethyl-2-nitrosobenzene0245
8(4-Chlorophenyl)trimethylsilane1-Chloro-4-nitrosobenzene0262
9(4-Bromophenyl)trimethylsilane1-Bromo-4-nitrosobenzene0258
10(4-Fluorophenyl)trimethylsilane1-Fluoro-4-nitrosobenzene0255

Experimental Workflow

The general experimental workflow for the synthesis of this compound derivatives via nitrosodesilylation is depicted below.

Nitrosodesilylation_Workflow Experimental Workflow for Nitrosodesilylation cluster_prep Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification start Dissolve Trimethylsilylarene in Acetonitrile cool Cool Reaction Mixture to a Specific Temperature (-40 °C, -20 °C, or 0 °C) start->cool add_nobf4 Add Nitrosonium Tetrafluoroborate (NOBF4) cool->add_nobf4 stir Stir Under Inert Atmosphere for a Specified Time add_nobf4->stir quench Pour Reaction Mixture into Water/DCM stir->quench extract Extract with Dichloromethane (DCM) quench->extract wash Wash Organic Layer with Water and Brine extract->wash dry Dry Over Anhydrous Sodium Sulfate wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocols

General Procedure for Nitrosodesilylation

To a solution of the corresponding trimethylsilyl-substituted arene (1.0 equiv) in anhydrous acetonitrile (0.03 M) under an inert atmosphere, the reaction vessel is cooled to the specified temperature (-40 °C, -20 °C, or 0 °C). Nitrosonium tetrafluoroborate (NOBF₄, 1.3 equiv) is then added in one portion. The resulting mixture is stirred at this temperature for the specified time. Upon completion, the reaction mixture is poured into a biphasic mixture of water and dichloromethane. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.

Protocol 1: Synthesis of 1-Methoxy-4-nitrosobenzene (Electron-Rich Substrate)

  • Add (4-methoxyphenyl)trimethylsilane (180 mg, 1.0 mmol) and anhydrous acetonitrile (33 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere.

  • Cool the solution to -40 °C in a dry ice/acetonitrile bath.

  • Add nitrosonium tetrafluoroborate (200 mg, 1.3 mmol) to the stirred solution.

  • Stir the reaction mixture at -40 °C for 30 minutes.

  • Pour the mixture into a separatory funnel containing water (50 mL) and dichloromethane (50 mL).

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 1-methoxy-4-nitrosobenzene as a green solid.

Protocol 2: Synthesis of 1-Chloro-4-nitrosobenzene (Electron-Deficient Substrate)

  • To a flame-dried round-bottom flask containing (4-chlorophenyl)trimethylsilane (185 mg, 1.0 mmol) and anhydrous acetonitrile (33 mL) under an argon atmosphere, cool the solution to 0 °C using an ice-water bath.

  • Add nitrosonium tetrafluoroborate (200 mg, 1.3 mmol) to the vigorously stirred solution.

  • Maintain the reaction at 0 °C and stir for 2 hours.

  • Work up the reaction as described in the general procedure by pouring it into a water/dichloromethane mixture.

  • Extract, wash, dry, and concentrate the organic phase.

  • Purify the crude product via column chromatography (silica gel, hexanes/dichloromethane gradient) to obtain 1-chloro-4-nitrosobenzene.

Protocol 3: Synthesis of 1,3-Dimethyl-2-nitrosobenzene (Sterically Hindered Substrate)

  • In a flame-dried flask under an argon atmosphere, dissolve (2,6-dimethylphenyl)trimethylsilane (178 mg, 1.0 mmol) in anhydrous acetonitrile (33 mL).

  • Cool the reaction mixture to 0 °C.

  • Add nitrosonium tetrafluoroborate (200 mg, 1.3 mmol) to the solution.

  • Stir the mixture at 0 °C for 2 hours.

  • Follow the general workup procedure: quench with water/dichloromethane, extract the aqueous layer, wash the combined organic layers, dry, and concentrate.

  • Purify the resulting residue by flash chromatography (silica gel, pentane/diethyl ether gradient) to afford 1,3-dimethyl-2-nitrosobenzene.

Safety Precautions

  • Nitrosonium tetrafluoroborate (NOBF₄) is a corrosive and moisture-sensitive solid. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Acetonitrile is a flammable and toxic solvent.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Nitroso compounds can be toxic and should be handled with care.

Characterization

The synthesized this compound derivatives should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their identity and purity. Nitroso compounds often exist as a monomer-dimer equilibrium in solution, which can be observed by NMR spectroscopy.

References

One-Pot Synthesis of Nitrosobenzene from Arylboronic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the efficient one-pot synthesis of nitrosoarenes from readily available arylboronic acids. This method circumvents the challenges associated with traditional nitrosobenzene synthesis, which often requires harsh oxidizing agents and suffers from poor functional group tolerance. The presented protocol proceeds via an in situ generation of a potassium aryltrifluoroborate intermediate, which then undergoes a selective ipso-nitrosation. This one-pot, two-step procedure offers high yields for a variety of substituted arylboronic acids and is conducted under mild conditions, making it a valuable tool for synthetic and medicinal chemistry.

Introduction

Nitrosoarenes are versatile synthetic intermediates in organic chemistry, serving as precursors for the synthesis of anilines, azoxybenzenes, and other nitrogen-containing compounds.[1] They also participate in various cycloaddition and condensation reactions. Traditional methods for their synthesis often involve the oxidation of anilines or the reduction of nitroarenes, which can require harsh reaction conditions and exhibit limited functional group compatibility.[2]

The direct ipso-nitrosation of arylboronic acids presents a more convergent and milder alternative. However, the direct nitrosation of arylboronic acids can lead to the formation of undesired nitroarene byproducts.[3] To address this selectivity issue, a one-pot, two-step procedure has been developed. This method involves the initial conversion of the arylboronic acid to a more reactive potassium aryltrifluoroborate salt in situ, which then undergoes clean and selective nitrosation to afford the desired nitrosoarene in high yield.[1] This protocol is characterized by its operational simplicity, broad substrate scope, and use of bench-stable reagents.[4]

Data Presentation

The following table summarizes the yields of various nitrosoarenes synthesized from the corresponding arylboronic acids using the one-pot, two-step protocol.

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid1-Methoxy-4-nitrosobenzene99
24-Fluorophenylboronic acid1-Fluoro-4-nitrosobenzene81
34-Chlorophenylboronic acid1-Chloro-4-nitrosobenzene85
44-(Trifluoromethyl)phenylboronic acid1-Nitroso-4-(trifluoromethyl)benzene77
5Phenylboronic acidThis compound67

Experimental Protocols

General One-Pot Procedure for the Synthesis of Nitrosoarenes from Arylboronic Acids

This protocol describes a general method for the one-pot synthesis of nitrosoarenes from arylboronic acids on a 0.1 mmol scale.

Materials:

  • Arylboronic acid (1 equiv, 0.1 mmol)

  • Potassium fluoride (KF) (4 equiv, 0.4 mmol, 23 mg)

  • L-(+)-Tartaric acid (2.5 equiv, 0.25 mmol, 37.5 mg)

  • N-Nitrososulfonamide (NO-1) (1.1 equiv, 0.11 mmol, 25 mg)

  • Hydrochloric acid (HCl) (10 mol %)

  • Acetonitrile (MeCN)

  • Deionized water (H₂O)

  • Vial

Procedure:

  • To a vial containing the arylboronic acid (1 equiv, 0.1 mmol) in acetonitrile (0.4 mL), add a solution of potassium fluoride (4 equiv, 0.4 mmol, 23 mg) in deionized water (40 µL).

  • Stir the mixture until the arylboronic acid is completely dissolved.

  • Over a period of 5 minutes, add a solution of L-(+)-tartaric acid (2.5 equiv, 0.25 mmol, 37.5 mg) in a mixture of acetonitrile (0.3 mL) and deionized water (40 µL). A white precipitate should form.

  • Stir the resulting suspension at room temperature for 1 hour.

  • To this mixture, add the N-nitrososulfonamide (NO-1) (1.1 equiv, 0.11 mmol, 25 mg) in acetonitrile (0.3 mL), followed by the addition of hydrochloric acid (10 mol %).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the product can be isolated using standard workup and purification techniques (e.g., extraction and column chromatography).

Mandatory Visualization

Reaction Workflow

G One-Pot Synthesis of this compound from Arylboronic Acid A Arylboronic Acid B Potassium Aryltrifluoroborate (in situ) A->B KF, L-(+)-Tartaric Acid MeCN/H2O, rt, 1h C Nitrosoarene B->C NO-1, 10 mol% HCl MeCN, rt, 1h

Caption: Experimental workflow for the one-pot synthesis.

Proposed Reaction Mechanism

G Proposed Reaction Mechanism cluster_0 Step 1: In situ formation of Potassium Aryltrifluoroborate cluster_1 Step 2: Ipso-Nitrosation A Ar-B(OH)2 B [Ar-B(OH)2F]⁻ A->B + KF C [Ar-BF3]⁻K⁺ B->C + 2 KF - 2 KOH D L-(+)-Tartaric Acid E [Ar-BF3]⁻K⁺ G Wheland-type Intermediate E->G + Activated NO-1 F Activated NO-1 (Protonated) H Ar-NO G->H - BF3 - H⁺ NO1 NO-1 NO1->F + H⁺ (from HCl) HCl HCl

Caption: Proposed mechanism for the one-pot reaction.

References

Application of nitrosobenzene in the synthesis of pharmaceuticals like paracetamol.

Author: BenchChem Technical Support Team. Date: November 2025

Application of Nitrosobenzene in the Synthesis of Paracetamol

Publication Number: APN-202511-001

Version: 1.0

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen), utilizing this compound as a key intermediate. The synthesis pathway involves the reduction of nitrobenzene to N-phenylhydroxylamine, followed by an acid-catalyzed Bamberger rearrangement to yield p-aminophenol, which is subsequently acetylated to produce paracetamol. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the chemical transformations, including quantitative data, detailed methodologies, and visual representations of the synthesis pathway and experimental workflows.

Introduction

Paracetamol is a common pain reliever and fever reducer. A significant industrial synthesis route to paracetamol involves the initial reduction of nitrobenzene. While this compound itself is a distinct chemical entity, its precursor, nitrobenzene, is the common starting material. The synthesis proceeds through the formation of N-phenylhydroxylamine, a key intermediate that can be conceptually linked to the reactivity of the nitroso- group. This intermediate readily undergoes the Bamberger rearrangement to form p-aminophenol, the direct precursor to paracetamol.[1][2] This rearrangement is a critical step, and its efficiency directly impacts the overall yield and purity of the final product. The subsequent N-acetylation of p-aminophenol is a well-established and high-yielding reaction.

This application note details the experimental procedures for this multi-step synthesis, providing a comparative analysis of different reaction conditions and their outcomes.

Synthesis Pathway

The overall synthesis of paracetamol from nitrobenzene can be summarized in three main steps:

  • Reduction of Nitrobenzene to N-Phenylhydroxylamine: Nitrobenzene is selectively reduced to N-phenylhydroxylamine. This step is crucial as over-reduction leads to the formation of aniline, an undesired byproduct.[3]

  • Bamberger Rearrangement of N-Phenylhydroxylamine to p-Aminophenol: The synthesized N-phenylhydroxylamine undergoes an acid-catalyzed rearrangement to form the desired p-aminophenol.[1][4]

  • Acetylation of p-Aminophenol to Paracetamol: The final step involves the acylation of the amino group of p-aminophenol using acetic anhydride to yield paracetamol.

Synthesis_Pathway Nitrobenzene Nitrobenzene N_Phenylhydroxylamine N-Phenylhydroxylamine Nitrobenzene->N_Phenylhydroxylamine Reduction p_Aminophenol p-Aminophenol N_Phenylhydroxylamine->p_Aminophenol Bamberger Rearrangement Paracetamol Paracetamol p_Aminophenol->Paracetamol Acetylation

Caption: Overall synthesis pathway of Paracetamol from Nitrobenzene.

Quantitative Data Summary

The following tables summarize quantitative data from various experimental protocols for each step of the synthesis.

Table 1: Reduction of Nitrobenzene to N-Phenylhydroxylamine

CatalystReductantSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Zinc Dust-Water / NH4Cl60-650.562-68-
Pt/CH2H2O / H2SO415-20---
AuNP@PPh2-PIILPNaBH4WaterRoom Temp->99>99
Rh/CHydrazine HydrateTHF25-302.575-85-
Zinc Dust-H2O / CO2251.58892 (Selectivity)

Table 2: Bamberger Rearrangement of N-Phenylhydroxylamine to p-Aminophenol

Acid CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
H2SO4Water702.546.680
H2SO4Water80---
Pressurized CO2Water100180-
[HSO3-b-N(CH3)3]HSO4/SiO2-850.5100 (Conversion)60.5 (Selectivity)

Table 3: Acetylation of p-Aminophenol to Paracetamol

Acetylating AgentCatalyst / AdditiveSolventTemperature (°C)Time (min)Yield (%)Purity (%)Reference
Acetic Anhydride-Water100 (Water Bath)1070.82-
Acetic Anhydride-Water85 (Water Bath)---
Acetic AnhydrideSulfuric Acid---59.599 (by Rf)
Acetic Anhydride-WaterRoom Temp15--
Acetic Anhydride-Acetic Acid50-601045.7>90

Experimental Protocols

Protocol 1: Synthesis of N-Phenylhydroxylamine via Zinc Reduction

This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p. 445 (1941); Vol. 4, p.148 (1925).

Materials:

  • Nitrobenzene (4.1 moles, 500 g)

  • Ammonium chloride (4.7 moles, 250 g)

  • Zinc dust (85% purity, 8.1 atoms, 620 g)

  • Water (8 L)

  • Sodium chloride

Equipment:

  • 16-L earthenware jar

  • Mechanical stirrer

  • Buchner funnel and suction flask

  • Enameled pan

  • Ice-salt bath

Procedure:

  • In the 16-L earthenware jar, combine 250 g of ammonium chloride and 8 L of water.

  • Add 500 g of nitrobenzene to the mixture.

  • Stir the mixture vigorously using a mechanical stirrer.

  • Gradually add 620 g of 85% pure zinc dust over 15-20 minutes. The temperature will rise to 60-65°C.

  • Continue stirring for an additional 15 minutes after all the zinc dust has been added.

  • While still hot, filter the solution with suction to remove zinc oxide. Wash the residue with 1 L of hot water.

  • Transfer the filtrate to an enameled pan and saturate it with approximately 3 kg of sodium chloride.

  • Cool the solution to 0°C in an ice-salt bath to crystallize the N-phenylhydroxylamine.

  • Collect the crystals by suction filtration. The yield of crude product is 350-400 g, which corresponds to 275-300 g (62-68%) of pure N-phenylhydroxylamine.

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup and Isolation A Combine NH4Cl and Water B Add Nitrobenzene A->B C Add Zinc Dust (15-20 min) Temp rises to 60-65°C B->C D Stir for 15 min C->D E Hot Suction Filtration D->E F Saturate with NaCl E->F G Cool to 0°C F->G H Suction Filtration of Crystals G->H

Caption: Workflow for the synthesis of N-Phenylhydroxylamine.

Protocol 2: Bamberger Rearrangement to p-Aminophenol

This protocol is a generalized procedure based on literature descriptions.

Materials:

  • N-Phenylhydroxylamine

  • Sulfuric acid (e.g., 1.5 M)

  • Water

  • Ammonia solution

  • Toluene

  • Activated carbon

Equipment:

  • Glass reactor with stirrer and temperature control

  • Filtration apparatus

  • Separatory funnel

  • Vacuum oven

Procedure:

  • Prepare a 1.5 M solution of sulfuric acid in a glass reactor.

  • Add the crude N-phenylhydroxylamine to the sulfuric acid solution.

  • Heat the mixture to 70°C and stir continuously for 2.5 hours.

  • After the reaction, cool the mixture and adjust the pH to 3 with ammonia solution.

  • Extract the aqueous layer with 100 mL of toluene to remove impurities.

  • Treat the aqueous solution with 2 g of activated carbon to decolorize it.

  • Filter the solution to remove the activated carbon.

  • Adjust the pH of the clear filtrate to 8 with ammonia solution to precipitate the p-aminophenol.

  • Cool the solution to induce further crystallization.

  • Filter the p-aminophenol crystals and dry them in a vacuum oven at 60°C for 2 hours. A yield of approximately 46.6% with 80% purity can be expected.

Protocol_2_Workflow cluster_reaction Rearrangement Reaction cluster_purification Purification cluster_isolation Product Isolation A Add N-Phenylhydroxylamine to 1.5M H2SO4 B Heat to 70°C for 2.5h A->B C Cool and adjust pH to 3 B->C D Toluene Extraction C->D E Decolorize with Activated Carbon D->E F Filter E->F G Adjust pH to 8 F->G H Cool to Crystallize G->H I Filter and Dry H->I

Caption: Workflow for the Bamberger Rearrangement.

Protocol 3: Acetylation of p-Aminophenol to Paracetamol

This protocol is adapted from a common undergraduate organic chemistry experiment.

Materials:

  • p-Aminophenol (2.2 g)

  • Distilled water (6 mL + ~20 mL for recrystallization)

  • Acetic anhydride (2.5 mL)

Equipment:

  • Beakers

  • Water bath

  • Buchner filtration unit

  • Ice bath

  • Oven

Procedure:

  • Suspend 2.2 g of p-aminophenol in 6 mL of distilled water in a beaker.

  • Warm the mixture in a water bath until the solid dissolves.

  • Add 2.5 mL of acetic anhydride to the hot solution.

  • Heat the reaction mixture in the water bath for 10 minutes.

  • Filter the hot solution using a Buchner filtration unit to remove any insoluble impurities.

  • Allow the filtrate to cool for 10 minutes at room temperature.

  • Filter the precipitated crude paracetamol and wash it with cold water.

  • For purification, re-dissolve the crude product in approximately 20 mL of hot distilled water.

  • Filter the hot solution again if necessary.

  • Cool the filtrate in an ice bath to form paracetamol crystals.

  • Collect the pure crystals by Buchner filtration and dry them in an oven.

Protocol_3_Workflow cluster_reaction Acetylation Reaction cluster_isolation Crude Product Isolation cluster_purification Recrystallization A Dissolve p-Aminophenol in hot water B Add Acetic Anhydride A->B C Heat in Water Bath for 10 min B->C D Hot Filtration C->D E Cool to Room Temp D->E F Filter and Wash with Cold Water E->F G Re-dissolve in Hot Water F->G H Cool in Ice Bath G->H I Filter and Dry Crystals H->I

Caption: Workflow for the Acetylation of p-Aminophenol.

Application Notes

  • Control of Reduction: The selective reduction of nitrobenzene to N-phenylhydroxylamine is a critical step. Over-reduction to aniline is a common side reaction that reduces the overall yield of paracetamol. The choice of reducing agent and catalyst, as well as careful control of reaction temperature, are paramount for achieving high selectivity. Catalytic transfer hydrogenation using Rh/C and hydrazine hydrate offers a high-yield laboratory-scale method. For industrial applications, catalytic hydrogenation with platinum-based catalysts is also employed. The use of zinc dust in a neutral or slightly acidic medium is a classical and effective method.

  • Bamberger Rearrangement Conditions: The Bamberger rearrangement is typically carried out in a strong aqueous acid. The concentration of the acid and the reaction temperature can influence the reaction rate and the formation of byproducts. While sulfuric acid is commonly used, recent research has explored more environmentally benign alternatives such as pressurized carbon dioxide in water, which forms carbonic acid in situ. This approach avoids the use of strong, corrosive acids.

  • Purity of p-Aminophenol: The purity of the p-aminophenol intermediate directly affects the quality of the final paracetamol product. p-Aminophenol is susceptible to oxidation, which can lead to colored impurities. The use of decolorizing agents like activated carbon during the workup of the Bamberger rearrangement is often necessary to obtain a high-purity intermediate.

  • Acetylation Reaction: The acetylation of p-aminophenol is a straightforward and generally high-yielding reaction. Acetic anhydride is the most common acetylating agent. The reaction can be performed in an aqueous medium or in acetic acid. The final product can be purified by recrystallization from water.

Conclusion

The synthesis of paracetamol from nitrobenzene via the N-phenylhydroxylamine intermediate and the Bamberger rearrangement is a well-established and industrially relevant process. This application note provides a detailed overview of the synthesis, including comparative quantitative data and specific experimental protocols. By carefully selecting and controlling the reaction conditions for each step, researchers and drug development professionals can optimize the synthesis for high yield and purity. The provided workflows and data tables serve as a valuable resource for the practical application of this synthetic route.

References

Troubleshooting & Optimization

How to improve the yield of nitrosobenzene synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nitrosobenzene synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two main classical routes for synthesizing this compound: the oxidation of aniline and the partial reduction of nitrobenzene.[1][2]

  • Oxidation of Aniline: This method involves treating aniline with an oxidizing agent. Common oxidants include Caro's acid (permonosulfuric acid), peracetic acid, and hydrogen peroxide in the presence of a catalyst.[1][3][4]

  • Reduction of Nitrobenzene: This is typically a two-step process. First, nitrobenzene is reduced to N-phenylhydroxylamine using a mild reducing agent like zinc dust and ammonium chloride. The resulting hydroxylamine is then immediately oxidized to this compound using an agent like sodium dichromate.

More modern methods with high functional group tolerance and excellent yields have also been developed, such as the synthesis from arylboronic acids or via nitrosodesilylation.

Q2: Which factors are most critical for maximizing the yield of this compound?

Several factors critically influence the final yield:

  • Reaction Temperature: The synthesis is highly temperature-sensitive. For instance, during the oxidation of N-phenylhydroxylamine, the temperature must be kept near 0°C to prevent the formation of unwanted oxidation byproducts. Higher temperatures can also lead to the decomposition of the this compound product.

  • Choice of Reagents: The strength of the oxidizing or reducing agent is crucial. A strong oxidizing agent can lead to the over-oxidation of aniline to nitrobenzene, while a strong reducing agent can cause the over-reduction of nitrobenzene to aniline.

  • Reaction Time and Rate of Addition: The duration of the reaction and the speed at which reagents are added can significantly impact the outcome. For example, a slow addition of the dichromate solution during the oxidation of N-phenylhydroxylamine has been shown to drastically reduce the yield from over 50% to just 10%.

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions, consuming reactants and lowering the yield of the desired product.

  • Workup and Purification: this compound is volatile and can decompose at elevated temperatures. Therefore, purification methods like steam distillation must be performed rapidly. Product loss during washing, recrystallization, or chromatography can also significantly lower the isolated yield.

Q3: My final product is a colorless solid, but this compound is described as a green liquid or solid. Why?

This compound exists as a dimer in its solid, colorless state. In the liquid phase or in solution, it is in equilibrium with its green monomer form. The green color is characteristic of the monomer. Therefore, a pure, solid product will appear white or colorless, while the melt or a solution will be green.

Troubleshooting Guide

Q4: My yield is very low when oxidizing aniline. What could be the cause?

Low yields from aniline oxidation are common and can stem from several issues.

  • Potential Cause 1: Over-oxidation to Nitrobenzene.

    • Explanation: The oxidizing agent used was too strong, the reaction time was too long, or the temperature was too high, leading to the formation of nitrobenzene instead of this compound. Azoxybenzene is another common byproduct of over-oxidation.

    • Solution: Use milder, more selective oxidizing agents like Caro's acid or a catalyzed hydrogen peroxide system (e.g., with a tungsten catalyst). Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and stop the reaction as soon as the starting material is consumed. Strictly control the reaction temperature.

  • Potential Cause 2: Formation of Side Products.

    • Explanation: Aniline is a reactive compound, and under certain conditions, it can undergo polymerization or other side reactions to form a mixture of products.

    • Solution: Optimize reaction conditions such as solvent, temperature, and reagent stoichiometry. Ensure the reaction is carried out under an inert atmosphere if necessary to prevent unwanted oxidative side reactions.

Q5: I am attempting the reduction of nitrobenzene, but my yield of this compound is poor. What is going wrong?

This two-step process has several potential pitfalls that can lead to low yields.

  • Potential Cause 1: Over-reduction to Aniline.

    • Explanation: The reducing agent is too strong, or the reaction was not properly controlled, leading to the complete reduction of nitrobenzene to aniline.

    • Solution: Use a mild reducing agent such as zinc dust with ammonium chloride in an aqueous solution. Carefully control the stoichiometry of the reducing agent and maintain a low reaction temperature (below 15-20°C) to prevent over-reduction.

  • Potential Cause 2: Formation of Condensation Byproducts.

    • Explanation: The intermediates in the reaction, this compound and N-phenylhydroxylamine, can react with each other to form condensation products like azoxybenzene, particularly in alkaline conditions.

    • Solution: Control the pH of the reaction medium; neutral or slightly acidic conditions are generally preferred for the initial reduction step. The intermediate N-phenylhydroxylamine is unstable and should be oxidized to this compound immediately after it is formed and filtered, without delay.

  • Potential Cause 3: Decomposition of N-phenylhydroxylamine Intermediate.

    • Explanation: N-phenylhydroxylamine is an unstable intermediate that decomposes on standing.

    • Solution: The oxidation step should be carried out immediately after the filtration of the N-phenylhydroxylamine solution. The filtrate should be cooled promptly to minimize decomposition.

Data on this compound Synthesis Yields

The following table summarizes yields reported for various this compound synthesis methods.

Starting MaterialReagentsKey ConditionsReported YieldPurityReference(s)
AnilineH₂O₂, Sodium TungstateNo solvent, 20°C91%98%
Substituted AnilinesH₂O₂, Keggin-type HeteropolyacidsMultiphase system, 20°C85-99%High Selectivity
Nitrobenzene1. Zinc dust, NH₄Cl, H₂O2. Na₂Cr₂O₇, H₂SO₄1. <20°C2. ~0°C49-53%m.p. 64-67°C
Nitrobenzene (small scale)1. Zinc dust, NH₄Cl, H₂O2. Na₂Cr₂O₇, H₂SO₄1. <20°C2. ~0°C65-70%-

Experimental Protocols

Protocol 1: Synthesis via Reduction of Nitrobenzene and Oxidation of Phenylhydroxylamine

This protocol is adapted from Organic Syntheses.

Step A: Preparation of β-Phenylhydroxylamine

  • In a 12-L round-bottomed flask, prepare a solution of 122 g (2.28 moles) of ammonium chloride in 4 L of water.

  • Add 246 g (2.0 moles) of nitrobenzene to the flask.

  • While stirring vigorously, add 294 g (4.5 moles) of zinc dust in small portions over 30-45 minutes. Vigorous stirring is essential to keep the zinc dust suspended.

  • Maintain the temperature of the reaction mixture between 15°C and 20°C using an ice bath. Do not allow the temperature to rise above 20°C to avoid secondary reactions.

  • After the addition of zinc dust is complete, continue stirring for an additional 15 minutes.

  • Filter the mixture to remove zinc oxide and any unreacted zinc. Wash the filter cake with about 1 L of water to ensure complete recovery of the product. The filtration should be done as quickly as possible as the product is unstable.

Step B: Oxidation of β-Phenylhydroxylamine to this compound

  • Immediately transfer the filtrate from Step A to a 22-L flask and cool it to below 0°C in an ice-salt bath. Ensure an excess of ice is present in the mixture.

  • Prepare a solution of 216 g (0.72 mole) of sodium dichromate dihydrate in 400 mL of water, and add to it 180 g (1.8 moles) of concentrated sulfuric acid. Cool this oxidizing solution to 0°C.

  • While stirring the cold phenylhydroxylamine solution vigorously, add the dichromate solution rapidly (over 1-2 minutes). Rapid addition is critical for a good yield.

  • A grayish-brown solid (crude this compound) will precipitate. Continue stirring for 10 minutes after the addition is complete.

  • Filter the crude product using a Büchner funnel and wash it with cold water until the washings are no longer brown.

  • For purification, the crude product can be steam-distilled. Use all-glass connections as rubber and cork are attacked. Distill as rapidly as possible to prevent thermal decomposition. The this compound will co-distill with water as a green liquid that solidifies to a white solid in the receiver.

  • The final product can be further purified by recrystallization from a small amount of ethanol. The typical yield is 49-53%.

Visualizations

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Select Synthesis Route (Oxidation vs. Reduction) Reagents Prepare Reagents & Solvents Start->Reagents Apparatus Set up Glassware Reagents->Apparatus Reaction Perform Reaction (Control Temp & Addition) Apparatus->Reaction Monitor Monitor Progress (TLC/GC) Reaction->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction / Filtration Quench->Extract Purify Purification (Steam Distillation / Recrystallization) Extract->Purify Characterize Characterize Product (NMR, MS, m.p.) Purify->Characterize Yield Calculate Yield Characterize->Yield Troubleshooting cluster_route Identify Synthesis Route cluster_ox_diag Oxidation Troubleshooting cluster_red_diag Reduction Troubleshooting cluster_solutions Potential Solutions Start Low Yield Observed Oxidation Aniline Oxidation? Start->Oxidation Check Route Reduction Nitrobenzene Reduction? Start->Reduction OverOx Over-oxidation (Nitrobenzene/Azoxy)? Oxidation->OverOx SideReact Side Reactions (Polymerization)? Oxidation->SideReact OverRed Over-reduction (Aniline)? Reduction->OverRed Condense Condensation (Azoxybenzene)? Reduction->Condense Decomp Intermediate Decomposition? Reduction->Decomp Sol_Ox Use milder oxidant Control temp/time Monitor reaction OverOx->Sol_Ox SideReact->Sol_Ox Sol_Red Use milder reductant Control temp/pH Immediate oxidation OverRed->Sol_Red Condense->Sol_Red Decomp->Sol_Red

References

Common side products in the synthesis of nitrosoarenes.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of nitrosoarenes. This resource addresses common side products and offers strategies to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to nitrosoarenes?

A1: The two most prevalent methods for synthesizing nitrosoarenes are the oxidation of anilines and the controlled reduction of nitroarenes. The oxidation of anilines is often preferred due to the wide availability of substituted anilines and a variety of accessible oxidizing agents.

Q2: I am observing a significant amount of azoxybenzene in my reaction mixture. What is the cause and how can I minimize it?

A2: Azoxybenzene is a very common side product in both the oxidation of anilines and the reduction of nitroarenes.[1][2][3] It typically forms from the condensation of the desired nitrosoarene with an N-arylhydroxylamine intermediate.[4][5] To minimize its formation:

  • Control Reaction Temperature: Lower temperatures generally favor the formation of the nitrosoarene and reduce the rate of side reactions.

  • Optimize pH: For molybdenum-catalyzed oxidations of anilines with hydrogen peroxide, maintaining a pH between 3 and 5 is crucial to suppress the formation of azoxy and azo byproducts.

  • Choice of Base (for aniline oxidation with H₂O₂): Using a mild base like sodium fluoride (NaF) can lead to the selective formation of azoxybenzene, while a stronger base like sodium methoxide (NaOMe) can favor the formation of the nitroarene, thus avoiding the azoxybenzene pathway.

  • Slow Addition of Reagents: A slow, controlled addition of the oxidizing or reducing agent can help to maintain a low concentration of reactive intermediates, thereby disfavoring the dimerization and condensation reactions that lead to azoxybenzenes.

Q3: My aniline oxidation is yielding the corresponding nitroarene instead of the nitrosoarene. How can I prevent this over-oxidation?

A3: Over-oxidation to the nitroarene is a common challenge, especially when using strong oxidizing agents. To prevent this:

  • Use Milder Oxidizing Agents: Consider using milder or more selective oxidizing agents. Examples include Caro's acid (peroxomonosulfuric acid) or catalytic systems like molybdenum or tungsten salts with hydrogen peroxide under controlled conditions.

  • Strict Temperature Control: As with azoxybenzene formation, lower reaction temperatures are crucial. For instance, in certain molybdenum-catalyzed oxidations, 20°C favors the nitroso product, while 60°C leads to the nitro compound.

  • Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC or LC-MS and stop the reaction as soon as the starting aniline is consumed to prevent further oxidation of the desired nitrosoarene.

  • Control Stoichiometry: Use a carefully controlled amount of the oxidizing agent. An excess of the oxidant will promote the formation of the nitroarene.

Q4: During the reduction of a nitroarene, I am obtaining the aniline as the major product. How can I selectively stop at the nitroso stage?

A4: Over-reduction to the aniline is a common issue in the synthesis of nitrosoarenes from nitroarenes. The nitrosoarene intermediate is often more easily reduced than the starting nitroarene. To achieve selectivity:

  • Use Mild Reducing Agents: Employ mild and selective reducing agents.

  • Careful Control of Reaction Conditions: Precise control of temperature, reaction time, and the stoichiometry of the reducing agent is critical to stop the reaction at the nitroso stage.

  • Electrochemical Methods: Electrochemical reduction can offer a high degree of control over the reduction potential, allowing for the selective formation of the nitroso intermediate.

Q5: I am observing the formation of polymeric tars in my reaction. What causes this and how can it be prevented?

A5: The formation of tarry byproducts is often an indication of harsh reaction conditions, leading to polymerization or decomposition of reactants and products. This is particularly noted in the nitrosation of phenols. To mitigate tar formation:

  • Milder Reaction Conditions: Use lower temperatures and avoid highly acidic or basic conditions where possible.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

  • Purification of Reagents: Ensure the purity of starting materials and solvents, as impurities can sometimes catalyze polymerization.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s) Citation(s)
High yield of azoxybenzene Condensation of nitrosoarene with hydroxylamine intermediate. High reaction temperature. Incorrect pH.Maintain low reaction temperature. For H₂O₂/Mo-catalyzed oxidations, control pH between 3-5. Consider using a strong base (e.g., NaOMe) if nitroarene is the desired alternative to azoxybenzene.
Over-oxidation to nitroarene Oxidizing agent is too strong. Reaction temperature is too high. Excess oxidizing agent.Use a milder oxidizing agent (e.g., Caro's acid, controlled H₂O₂ with catalyst). Maintain strict low-temperature control. Monitor the reaction and stop it upon consumption of the starting material. Use precise stoichiometry of the oxidant.
Over-reduction to aniline Reducing agent is too strong. Lack of control over reaction conditions.Use a milder reducing agent. Carefully control temperature, reaction time, and stoichiometry of the reducing agent. Consider electrochemical reduction methods.
Formation of nitrophenols (from phenols) Side reaction during nitrosation of phenols.Optimize nitrosating agent and reaction conditions.
Formation of polymeric tars Harsh reaction conditions (high temperature, extreme pH). Presence of oxygen. Impurities in reagents.Use milder reaction conditions. Conduct the reaction under an inert atmosphere. Ensure the purity of all starting materials and solvents.
Low or no product yield Product may be water-soluble, volatile, or adsorbed on filtration media. Product may be unstable to workup conditions (acid/base).Check aqueous layer and rotovap trap for product. Test product stability to workup conditions on a small scale before full workup.

Quantitative Data Summary

The following table summarizes the yields of nitrosoarenes and common side products under different reaction conditions for the oxidation of aniline.

Starting Material Oxidizing System Base/Catalyst Solvent Temp (°C) Time (h) Nitrosoarene Yield (%) Azoxybenzene Yield (%) Nitroarene Yield (%) Citation(s)
AnilineH₂O₂Heteropolyacid (M₁₁PVFe)Isooctane/Water20176 (selectivity 96%)--
AnilineH₂O₂Ammonium MolybdateWater/Methanol20-Good to ExcellentAvoided-
AnilineH₂O₂NaOAcMeCN801-7821
AnilineH₂O₂NaFMeCN801-99-
AnilineH₂O₂NaOMeEtOH/MeCNrt1--96
AnilineH₂O₂Sodium TungstateNone202---
AnilineFormic Acid/H₂O₂CTABWater350.25--85 (selectivity)

Note: Yields can vary significantly based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Selective Synthesis of Nitrosobenzene from Aniline using H₂O₂ and a Molybdenum Catalyst

This protocol is adapted from literature procedures and aims to minimize the formation of azoxy and nitro byproducts.

Materials:

  • Aniline (1.0 eq)

  • Ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) (0.1 eq)

  • Water-Methanol solution

  • 30% Hydrogen Peroxide (H₂O₂) (4.0 eq)

  • Suitable buffer to maintain pH 3-5

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and an inert gas inlet.

  • Dissolve the aniline in the water-methanol solvent system in the flask.

  • Add the ammonium molybdate catalyst to the solution.

  • Adjust the pH of the reaction mixture to between 3 and 5 using a suitable buffer.

  • Cool the reaction mixture to approximately 20°C in an ice bath.

  • Slowly add the 30% hydrogen peroxide solution dropwise to the stirred reaction mixture over a period of 1 hour.

  • Maintain the reaction at 20°C and monitor its progress by TLC or LC-MS. The desired this compound is often insoluble and will precipitate.

  • Once the aniline has been consumed, stop the reaction to prevent over-oxidation.

  • Isolate the solid product by filtration.

  • Wash the product with cold water to remove any unreacted peroxide and catalyst.

  • Dry the product under vacuum.

Protocol 2: Selective Synthesis of Azoxybenzene from Aniline using H₂O₂ and a Mild Base

This protocol is based on the selective synthesis of azoxybenzenes by controlling the basicity of the reaction medium.

Materials:

  • Aniline (1.0 eq)

  • Sodium Fluoride (NaF) (2.0 eq)

  • 30% aqueous Hydrogen Peroxide (H₂O₂) (10.0 eq)

  • Acetonitrile (MeCN)

Procedure:

  • To a reaction vessel, add aniline, acetonitrile, and sodium fluoride.

  • Add the 30% aqueous hydrogen peroxide.

  • Heat the reaction mixture to 80°C and stir for 1-10 hours, monitoring the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by standard aqueous workup and purified by column chromatography or recrystallization.

Visualizing Reaction Pathways

The following diagrams illustrate the key relationships in nitrosoarene synthesis.

Nitrosoarene_Synthesis_Pathways cluster_starting_materials Starting Materials cluster_reactions Reactions cluster_intermediates Key Intermediate cluster_products Products Aniline Aniline Oxidation Oxidation Aniline->Oxidation Nitroarene Nitroarene Reduction Reduction Nitroarene->Reduction Hydroxylamine Hydroxylamine Oxidation->Hydroxylamine forms Nitrosoarene Nitrosoarene Oxidation->Nitrosoarene Desired OverOxidationProduct Nitroarene Oxidation->OverOxidationProduct Over-oxidation Reduction->Hydroxylamine forms Reduction->Nitrosoarene Desired OverReductionProduct Aniline Reduction->OverReductionProduct Over-reduction Hydroxylamine->Oxidation further oxidized to Hydroxylamine->Reduction further reduced from Azoxybenzene Azoxybenzene Hydroxylamine->Azoxybenzene Nitrosoarene->Azoxybenzene + Hydroxylamine

Caption: Synthetic pathways to nitrosoarenes and common side products.

Troubleshooting_Nitrosoarene_Synthesis cluster_solutions_azoxy Solutions for Azoxybenzene cluster_solutions_overox Solutions for Over-oxidation cluster_solutions_overred Solutions for Over-reduction Start Start Synthesis UndesiredProduct Undesired Side Product Observed? Start->UndesiredProduct Azoxy High Azoxybenzene? UndesiredProduct->Azoxy Yes Success Successful Synthesis UndesiredProduct->Success No OverOx Over-oxidation to Nitroarene? Azoxy->OverOx No Sol_Azoxy1 Lower Temperature Azoxy->Sol_Azoxy1 Yes Sol_Azoxy2 Control pH (3-5) Azoxy->Sol_Azoxy2 Yes Sol_Azoxy3 Slow Reagent Addition Azoxy->Sol_Azoxy3 Yes OverRed Over-reduction to Aniline? OverOx->OverRed No Sol_OverOx1 Use Milder Oxidant OverOx->Sol_OverOx1 Yes Sol_OverOx2 Strict Temp. Control OverOx->Sol_OverOx2 Yes Sol_OverOx3 Monitor Reaction OverOx->Sol_OverOx3 Yes OverRed->Success No (Other issue) Sol_OverRed1 Use Milder Reductant OverRed->Sol_OverRed1 Yes Sol_OverRed2 Control Stoichiometry OverRed->Sol_OverRed2 Yes Sol_OverRed3 Control Temperature & Time OverRed->Sol_OverRed3 Yes

Caption: A troubleshooting workflow for nitrosoarene synthesis.

References

Technical Support Center: Preventing Over-oxidation of Nitroso to Nitro Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of nitroso compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the common issue of over-oxidation to the corresponding nitro compound. The high reactivity of the nitroso group makes this a frequent challenge, leading to reduced yields and impure products.[1][2] This guide offers detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my nitroso compound being over-oxidized to a nitro compound?

A1: The nitroso group (-N=O) is inherently susceptible to oxidation to the more stable nitro group (-NO₂).[1] This is a common challenge in C-nitroso chemistry due to the high reactivity of the nitroso group, which places constraints on synthetic methods.[1][3] This over-oxidation can significantly decrease the yield of your desired nitroso product, particularly when synthesizing it through the oxidation of precursors like primary amines or hydroxylamines.

Q2: What are the primary causes of this unwanted over-oxidation?

A2: Several factors can contribute to the over-oxidation of nitroso compounds:

  • Harsh Oxidizing Agents: The choice of oxidant is critical when preparing nitroso compounds from amines or hydroxylamines. Strong or non-selective oxidizing agents can easily convert the intermediate nitroso compound to the nitro derivative.

  • Presence of Atmospheric Oxygen: Nitroso compounds can be sensitive to atmospheric oxygen. Performing reactions without an inert atmosphere can lead to unwanted oxidation.

  • Elevated Temperature and Light Exposure: Nitrosoalkanes and nitrosoarenes are often sensitive to heat and light, which can promote degradation and subsequent oxidation.

  • Inappropriate Reaction Conditions: Factors such as pH and the choice of solvent can significantly influence the stability of the nitroso compound and the rate of side reactions.

Q3: How can I select a synthetic route that minimizes the risk of over-oxidation?

A3: The choice of your synthetic strategy is crucial. Key approaches include:

  • Oxidation of Primary Amines or Hydroxylamines: This is a common method, but it necessitates the careful selection of mild oxidizing agents and tightly controlled conditions to prevent the formation of the nitro product.

  • Reduction of Nitro Compounds: This approach can yield nitroso compounds, but it requires the use of mild reducing agents to avoid further reduction to hydroxylamines or amines.

  • Direct Nitrosation: This method involves the direct substitution of a hydrogen atom with a nitroso group, often using reagents like nitrous acid or nitrosonium tetrafluoroborate. For certain substrates, such as electron-rich aromatic compounds, this can be a high-yield method that avoids a primary oxidation step.

Q4: What specific experimental conditions are critical for preventing over-oxidation?

A4: To preserve the integrity of the nitroso group, the following conditions should be strictly controlled:

  • Inert Atmosphere: It is highly recommended to conduct the reaction and workup under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric oxygen.

  • Low Temperature: Many procedures specify low temperatures (e.g., 0–5 °C) to improve the stability of the nitroso product and minimize side reactions.

  • Protection from Light: Shielding the reaction from light, for instance, by using aluminum foil, can be beneficial as nitroso compounds can be light-sensitive.

  • Slow Reagent Addition: The slow and controlled addition of the oxidizing agent is crucial to prevent localized high concentrations that can lead to over-oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired nitroso compound, with the nitro compound as the major product. The oxidizing agent is too strong or used in excess.Use a milder oxidizing agent such as Caro's acid or a catalytic system like peroxotungstophosphate with H₂O₂. Carefully control the stoichiometry of the oxidant.
The reaction time is too long.Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-oxidation.
The reaction temperature is too high.Perform the reaction at a lower temperature to decrease the rate of over-oxidation.
The desired nitroso compound is formed but decomposes upon isolation. The nitroso compound is unstable under the workup or purification conditions.Perform the workup and purification at low temperatures. Use rapid purification techniques like flash chromatography at low temperatures.
The compound is sensitive to air.Conduct all isolation and purification steps under an inert atmosphere.
Formation of oxime byproducts instead of the C-nitrosoalkane. The reaction conditions (e.g., protic solvent, elevated temperature) favor tautomerization of the C-nitrosoalkane.Use aprotic solvents and maintain low reaction and workup temperatures. If possible, synthesize tertiary C-nitroso compounds which cannot isomerize to oximes.

Data Presentation

Table 1: Comparison of Oxidizing Agents for the Synthesis of Nitroso Compounds

Oxidizing Agent Catalyst/Co-reagent Substrate Solvent Key Characteristics Selectivity Reference(s)
Hydrogen Peroxide (H₂O₂)Molybdenum Acetylide Oxo-Peroxo ComplexPrimary aromatic aminesNot specifiedExcellent amine conversion and very high selectivity for nitroso compounds.Up to 99%
Hydrogen Peroxide (H₂O₂)Ammonium MolybdateSubstituted anilinesAcetoneA generalized and effective method for nitrosoarene synthesis.Good to Excellent
Caro's Acid (H₂SO₅)NonePrimary aminesNot specifiedOne of the first oxidizing agents used for this transformation.Good
Peracetic AcidNonePrimary aminesDichloromethaneEffective for preparing dimeric nitrosoalkanes.Good
Ozone (O₃)NoneAliphatic nitroso compoundsInert solventHigh propensity to over-oxidize if not carefully controlled.Variable

Table 2: Yields of Nitroso Derivatives from the Catalytic Oxidation of Primary Aromatic Amines with H₂O₂ and [Mo(O)(O₂)₂(H₂O)(hmpa)]

Substrate (Amine) Reaction Time (h) Yield of Nitroso Derivative (%)
Aniline1480
p-Toluidine1675
p-Ethylaniline1678
p-tert-Butylaniline2070
p-Anisidine2465
Methyl p-aminobenzoate4850
p-Aminoacetanilide7240
p-Fluoroaniline2460
p-Chloroaniline3062
p-Bromoaniline3665
m-Toluidine1870
m-Chloroaniline4055
m-Anisidine4850
o-Toluidine2460
o-Ethylaniline2662
o-Anisidine4845
Adapted from Reference. Reaction conditions: amine (1 mmol), catalyst (0.1 mmol), 30% H₂O₂ (5 mmol), CH₂Cl₂ (5 mL) at room temperature under nitrogen. Yields are for isolated products.

Experimental Protocols

Protocol 1: General Method for the Oxidation of an Aromatic Amine to a Nitrosoarene using H₂O₂ with a Molybdenum Catalyst

This protocol is a generalized procedure based on literature methods for the synthesis of nitrosoarenes.

Materials:

  • Substituted Aniline (1.0 eq)

  • Ammonium Molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) (0.005 eq)

  • Acetone (or other suitable ketone solvent)

  • 30% Hydrogen Peroxide (H₂O₂) (1.5 - 2.0 eq)

  • Deionized Water

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Ensure the system is under a positive pressure of inert gas (N₂ or Ar).

  • To the flask, add the substituted aniline, ammonium molybdate, and acetone.

  • Heat the solution to reflux with stirring.

  • Once refluxing, add the 30% hydrogen peroxide solution dropwise over a period of 1 hour.

  • Maintain the reaction at reflux for 3-5 hours, monitoring the progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Wash the resulting solid residue thoroughly with deionized water to remove any unreacted peroxide and catalyst.

  • Dry the solid product under vacuum.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Safety Precautions:

  • Hydrogen peroxide is a strong oxidizer.

  • Ketone solvents are flammable.

  • Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Visualizations

Oxidation_Pathway Amine Primary Amine (R-NH2) Nitroso Nitroso Compound (R-N=O) Amine->Nitroso Controlled Oxidation Nitro Nitro Compound (R-NO2) Nitroso->Nitro Over-oxidation (Undesired)

Caption: Oxidation pathway from primary amine to nitro compound.

Troubleshooting_Workflow start Low Yield of Nitroso Compound check_product Major product is a nitro compound? start->check_product strong_oxidant Cause: Oxidant too strong or reaction time too long check_product->strong_oxidant Yes check_stability Nitroso compound decomposes? check_product->check_stability No solution1 Solution: Use milder oxidant, shorten reaction time, lower temperature strong_oxidant->solution1 instability Cause: Compound unstable to air or heat check_stability->instability Yes solution2 Solution: Work under inert atmosphere, use low temperature workup instability->solution2 Experimental_Workflow setup 1. Assemble glassware under inert atmosphere reagents 2. Add amine, catalyst, and solvent setup->reagents reflux 3. Heat to reflux reagents->reflux addition 4. Add H2O2 dropwise reflux->addition monitor 5. Monitor reaction by TLC/LC-MS addition->monitor workup 6. Cool, evaporate solvent, wash with water monitor->workup purify 7. Dry and purify the product workup->purify

References

Technical Support Center: Optimizing Temperature Control in Nitrobenzene Nitration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing temperature control in the nitration of nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the nitration of nitrobenzene, with a focus on temperature-related problems.

Issue 1: Sudden, Uncontrolled Temperature Spike (Thermal Runaway)

  • Question: My reaction temperature is increasing rapidly and uncontrollably. What should I do, and how can I prevent this?

  • Answer: An uncontrolled temperature spike indicates a thermal runaway reaction, where the rate of heat generation exceeds the rate of heat removal.[1] This is a serious safety hazard.[1]

    • Immediate Action: Immediately cease the addition of reagents and apply maximum cooling (e.g., add more ice/dry ice to the cooling bath). If the reaction is still uncontrollable, quench the reaction by carefully pouring the mixture onto a large volume of crushed ice.[1]

    • Prevention:

      • Reduce Scale: Work with smaller reaction volumes.

      • Improve Cooling: Ensure your cooling bath has sufficient capacity for the scale of your reaction.

      • Control Reagent Addition: Add the nitrating mixture (or nitrobenzene) slowly and dropwise. This allows the heat generated to be dissipated effectively, preventing localized temperature spikes.[1]

      • Monitor Internal Temperature: Always place the thermometer in the reaction mixture itself, not just in the cooling bath.

Issue 2: Low or No Yield of Dinitrobenzene

  • Question: After completing the reaction, the yield of my m-dinitrobenzene product is very low or non-existent. What are the likely causes?

  • Answer: Low or no yield in the nitration of nitrobenzene can stem from several factors, often related to temperature and reagent quality.

    • Possible Causes & Solutions:

      • Insufficient Temperature: The nitration of a deactivated ring like nitrobenzene requires forcing conditions, including elevated temperatures (often >60°C).[1] If the temperature is too low, the reaction rate will be significantly slow. Cautiously increase the temperature in small increments while carefully monitoring.

      • Weak Nitrating Agent: Standard concentrated nitric and sulfuric acids may not be sufficient. Using fuming sulfuric acid (oleum) or fuming nitric acid can increase the concentration of the nitronium ion (NO₂⁺) electrophile required for the reaction to proceed.

      • Decomposed Reagents: Use fresh, concentrated acids to prepare the nitrating mixture. Old or improperly stored acids may have absorbed water, reducing their effectiveness.

      • Poor Mixing: If the reaction mixture is not adequately stirred, mass transfer between the phases can be poor, leading to a slow reaction. Increase the stirring speed to ensure the mixture is homogenous.

Issue 3: Formation of Unwanted Byproducts

  • Question: My final product is contaminated with significant amounts of byproducts. How can I improve the purity?

  • Answer: The formation of byproducts is often a result of improper temperature control.

    • Common Byproducts & Solutions:

      • Trinitrobenzene: If the reaction temperature is too high or the reaction time is too long, further nitration to trinitrobenzene can occur. Strictly adhere to the recommended temperature range and reaction time for dinitration.

      • Oxidation Products: Elevated temperatures can cause the decomposition of nitric acid, leading to the formation of nitrogen oxides which can cause unwanted side reactions and color the product. Maintain controlled, slow addition of reagents to prevent temperature spikes.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical for the nitration of nitrobenzene?

A1: Precise temperature control is paramount for several reasons:

  • Reaction Rate: The nitration of the deactivated nitrobenzene ring requires higher temperatures to proceed at a reasonable rate.

  • Selectivity: While higher temperatures are needed, excessive heat can lead to the formation of undesired polynitrated byproducts like trinitrobenzene.

  • Safety: Nitration reactions are highly exothermic. Poor temperature control can lead to a thermal runaway, a dangerous situation where the reaction accelerates uncontrollably, potentially causing a rapid increase in pressure and even an explosion.

Q2: What is the ideal temperature range for the dinitration of nitrobenzene?

A2: The nitration of nitrobenzene to m-dinitrobenzene requires more forceful conditions than the initial nitration of benzene. Temperatures are typically elevated, often in the range of 60°C to 100°C . For instance, heating to 60°C is a common step after the initial addition of reagents. To prevent further nitration to trinitrobenzene, temperatures should generally be kept below 110°C.

Q3: My nitration of nitrobenzene is very slow. Should I just increase the temperature?

A3: While increasing the temperature will increase the reaction rate, it must be done with extreme caution due to the significant risk of a runaway reaction. Before increasing the heat, consider these other factors:

  • Strength of Nitrating Agent: Are you using a sufficiently strong nitrating mixture? For deactivated substrates like nitrobenzene, a mixture of fuming nitric acid and concentrated sulfuric acid, or oleum, is often necessary.

  • Purity of Reagents: Ensure your acids are concentrated and have not been diluted by absorbing atmospheric moisture.

  • Stirring Efficiency: Is the reaction being mixed vigorously to ensure good contact between the reactants?

Q4: How does the temperature for nitrating nitrobenzene differ from nitrating benzene?

A4: The optimal temperature ranges are significantly different due to the electronic effects of the nitro group.

  • Benzene: The nitration of benzene to nitrobenzene is typically carried out at temperatures at or below 50-60°C to prevent the formation of dinitrobenzene.

  • Nitrobenzene: The nitro group is strongly deactivating, making the second nitration much more difficult. Therefore, higher temperatures (>60°C) are required to achieve a reasonable reaction rate.

Data Presentation

Table 1: Recommended Temperature Conditions for Nitration

SubstrateReactionRecommended Temperature RangeKey Considerations
BenzeneMononitration to NitrobenzeneNot to exceed 50-60°CHigher temperatures increase the formation of dinitrobenzene.
NitrobenzeneDinitration to m-Dinitrobenzene60°C - 100°CRequires more forcing conditions; risk of trinitration at higher temperatures.

Experimental Protocols

Protocol 1: Synthesis of m-Dinitrobenzene from Nitrobenzene

Objective: To perform a secondary nitration on a deactivated aromatic ring under controlled temperature conditions.

Materials:

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (C₆H₅NO₂)

  • Ice-water bath

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle

Procedure:

  • Prepare the Nitrating Mixture: In a round-bottom flask, carefully add 4 mL of concentrated sulfuric acid. Place the flask in an ice-water bath to cool.

  • Slowly and with continuous stirring, add 2 mL of concentrated nitric acid to the cooled sulfuric acid. Keep the mixture in the ice bath.

  • Reaction Setup: Add 1.2 g of nitrobenzene to the nitrating mixture.

  • Controlled Heating: While stirring continuously, heat the mixture to 60°C for approximately 10-15 minutes. It is critical to monitor the internal temperature and ensure it does not exceed this range significantly to avoid side reactions.

  • Quenching: After the heating period, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture over a beaker containing approximately 20 g of crushed ice while stirring.

  • Isolation: The solid m-dinitrobenzene product will precipitate. Isolate the product by filtration, wash with cold water to remove residual acid, and dry.

Visualizations

Nitration_Workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Workup Stage prep_acids 1. Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) cool_acids 2. Cool Mixture in Ice Bath prep_acids->cool_acids prep_nitro 3. Add Nitrobenzene cool_acids->prep_nitro heat 4. Heat to 60-100°C (Critical Temperature Control) prep_nitro->heat monitor 5. Monitor Temperature Continuously heat->monitor stir 6. Stir for Specified Time monitor->stir cool_rxn 7. Cool Reaction Mixture stir->cool_rxn quench 8. Quench on Crushed Ice cool_rxn->quench isolate 9. Isolate Product (Filtration) quench->isolate

Caption: Experimental workflow for the nitration of nitrobenzene.

Troubleshooting_Tree start Problem Encountered temp_spike temp_spike start->temp_spike Uncontrolled Temp. Spike? low_yield low_yield start->low_yield Low/No Yield? byproducts byproducts start->byproducts Byproducts Formed? temp_spike_yes YES temp_spike->temp_spike_yes temp_spike_no NO low_yield_yes YES low_yield->low_yield_yes low_yield_no NO byproducts_yes YES byproducts->byproducts_yes byproducts_no NO runaway Thermal Runaway Occurring temp_spike_yes->runaway action_quench Action: 1. Stop Reagent Addition 2. Max Cooling 3. Quench on Ice runaway->action_quench check_temp Is Temp > 60°C? low_yield_yes->check_temp check_reagents Are Acids Fresh/Fuming? check_temp->check_reagents Yes solution_increase_temp Solution: Cautiously Increase Temp check_temp->solution_increase_temp No solution_stronger_acid Solution: Use Fuming Acids/Oleum check_reagents->solution_stronger_acid No check_overheating Was Temp > 100°C? byproducts_yes->check_overheating solution_control_temp Solution: Maintain Strict Temp Control (<100°C) check_overheating->solution_control_temp Yes

Caption: Troubleshooting decision tree for nitrobenzene nitration.

References

Technical Support Center: Purification of Nitrosobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of nitrosobenzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this thermally sensitive compound.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its inherent instability. It is thermally sensitive and can decompose at elevated temperatures. It also exists in a monomer-dimer equilibrium, with the green monomer being favored in dilute solutions or at higher temperatures, while the pale-yellow dimer is more common in the solid state.[1] Key challenges include:

  • Thermal Decomposition: Aggressive heating during distillation can lead to the formation of byproducts, reducing yield and purity.

  • Monomer-Dimer Equilibrium: The interconversion between the monomer and dimer can affect physical properties and purification efficiency.[1]

  • High Volatility: this compound has a high vapor pressure, requiring cooled receiving flasks during distillation to prevent loss of product.[2]

  • Common Impurities: Crude this compound is often contaminated with starting materials, intermediates, and byproducts from its synthesis, such as nitrobenzene, phenylhydroxylamine, and azoxybenzene.[3][4]

  • Safety Hazards: this compound and its precursors are toxic and should be handled with appropriate personal protective equipment in a well-ventilated area.

Q2: My this compound sample is a pale-yellow solid, but I've seen it described as a green compound. Why is there a color difference?

A2: This color difference is due to the monomer-dimer equilibrium of this compound. The monomeric form (C₆H₅NO) is a green, volatile solid, while the dimeric form, azoxydibenzene (C₁₂H₁₀N₂O₂), is a pale-yellow solid. In the solid state, the dimer is generally favored. When dissolved or gently warmed, the equilibrium shifts towards the green monomer. The presence of both forms can influence the physical characteristics and reactivity of your sample.

Q3: What are the common impurities I should be aware of when purifying this compound?

A3: The impurities in your crude this compound will largely depend on the synthetic route used for its preparation.

  • From the reduction of nitrobenzene followed by oxidation: Common impurities include unreacted nitrobenzene, the intermediate N-phenylhydroxylamine, and over-oxidation or side-reaction products like azoxybenzene and aniline.

  • From the oxidation of aniline: Unreacted aniline and various oxidation byproducts can be present.

Q4: How should I store purified this compound to prevent degradation?

A4: Due to its instability, purified this compound should be stored in a tightly sealed container at low temperatures, preferably at or below 0°C. Even at room temperature, it can degrade over a couple of days. For longer-term storage, refrigeration is essential to minimize decomposition and maintain purity.

Troubleshooting Guides

Purification Method Selection

Choosing the right purification method is critical for obtaining high-purity this compound. The following table provides a qualitative comparison of common techniques.

Purification MethodAdvantagesDisadvantagesBest For
Steam Distillation Effective for removing non-volatile impurities and byproducts.Can cause thermal decomposition if not performed rapidly; requires an all-glass apparatus.Initial purification of crude this compound from a reaction mixture.
Recrystallization Can yield high-purity crystalline material; effective at removing soluble impurities.Potential for product loss in the mother liquor; requires careful solvent selection.Final purification step to obtain highly pure this compound.
Vacuum Distillation Allows for distillation at lower temperatures, reducing the risk of thermal decomposition.Can be technically challenging; requires precise pressure and temperature control.Purification of thermally sensitive batches of this compound.
Sublimation Can provide very pure product by separating it from non-volatile impurities.Only suitable for compounds that sublime readily; can be slow for larger quantities.Small-scale purification to obtain highly pure, crystalline material.

Troubleshooting Steam Distillation

Issue: Low yield of this compound after steam distillation.

  • Possible Cause 1: Thermal Decomposition. Prolonged exposure to the high temperatures of steam distillation can cause this compound to decompose.

    • Solution: Perform the steam distillation as rapidly as possible. Ensure a steady and vigorous flow of steam to minimize the distillation time. Use an all-glass apparatus as rubber and cork can be attacked by this compound vapors and contribute to impurities.

  • Possible Cause 2: Incomplete Distillation. The distillation may have been stopped prematurely.

    • Solution: Continue the distillation until the distillate is no longer green and only clear water is being collected.

  • Possible Cause 3: High Vapor Pressure. this compound is volatile and can be lost if the receiving flask is not adequately cooled.

    • Solution: Use an ice bath to cool the receiving flask throughout the distillation process to ensure efficient condensation and collection of the product.

Issue: The condenser becomes clogged with solid this compound during distillation.

  • Possible Cause: The cooling water is too cold, causing the this compound to solidify in the condenser.

    • Solution: Slightly reduce the flow of cooling water or use water that is not excessively cold to keep the this compound in its liquid, green monomeric state within the condenser. A gentle warming of the outside of the condenser with a heat gun can also help to melt the solidified product and allow it to flow into the receiver.

Troubleshooting Recrystallization

Issue: No crystals form upon cooling the recrystallization solution.

  • Possible Cause 1: Too much solvent was used. The solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again slowly.

  • Possible Cause 2: The solution cooled too quickly. Rapid cooling can sometimes inhibit crystal nucleation.

    • Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Seeding the solution with a tiny crystal of pure this compound can also induce crystallization.

Issue: The recrystallized product is oily or forms an amorphous solid instead of crystals.

  • Possible Cause: The chosen recrystallization solvent is not ideal, or the compound is "oiling out."

    • Solution: Re-heat the mixture until the oil dissolves. Add a small amount of a solvent in which the compound is less soluble and allow it to cool slowly. Alternatively, try a different solvent or a mixed solvent system. For this compound, ethanol is a commonly used recrystallization solvent.

Troubleshooting Vacuum Distillation

Issue: The this compound is decomposing in the distillation flask.

  • Possible Cause: The temperature of the heating bath is too high, or the vacuum is not low enough.

    • Solution: Lower the temperature of the heating bath and ensure your vacuum system is pulling a sufficiently low pressure. The goal of vacuum distillation is to lower the boiling point to a temperature where the compound is stable. Monitor the pressure closely with a manometer.

Issue: The distillation is very slow or has stopped.

  • Possible Cause 1: The vacuum is too high. At very low pressures, a significant temperature difference between the heating bath and the vapor is required for distillation.

    • Solution: Slightly decrease the vacuum (increase the pressure) to a level where a steady distillation rate can be maintained at a safe temperature.

  • Possible Cause 2: Insufficient heating. The heating bath is not providing enough energy for vaporization at the given pressure.

    • Solution: Gradually increase the temperature of the heating bath, being careful not to exceed the decomposition temperature of this compound.

Experimental Protocols

Protocol 1: Purification of this compound by Steam Distillation

This protocol is adapted from Organic Syntheses.

Materials:

  • Crude this compound

  • Steam generator

  • All-glass distillation apparatus

  • Receiving flask

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Set up an all-glass steam distillation apparatus. The distillation flask should contain the crude this compound.

  • Begin passing steam into the distillation flask. The this compound will co-distill with the water.

  • Collect the distillate in a receiving flask cooled in an ice bath. The this compound will appear as a green liquid or a white solid in the distillate.

  • Continue the distillation rapidly until the distillate is no longer green and only clear water is collected.

  • Collect the solid this compound from the distillate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water until the washings are colorless.

  • Press the solid as dry as possible on the filter paper. For a yield of approximately 49-53%, the melting point should be in the range of 64-67°C.

Protocol 2: Purification of this compound by Recrystallization

This protocol is a general procedure for recrystallization, with ethanol being a suitable solvent for this compound.

Materials:

  • Crude or steam-distilled this compound

  • Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Calcium chloride for drying

Procedure:

  • Place the this compound to be purified in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and gently heat the mixture on a hot plate until the this compound dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.

  • If the solution is colored by impurities, you can add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was used, perform a hot gravity filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals of this compound should start to form.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a desiccator over calcium chloride.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC) (General Method)

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. This may require optimization.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Nitroaromatic compounds typically absorb in the UV region. A wavelength of 254 nm is a common starting point.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of high-purity this compound in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

  • Prepare a solution of the this compound sample to be analyzed at approximately the same concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Inject the standard and sample solutions into the HPLC system.

  • The purity of the sample can be estimated by the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve should be constructed using standards of known concentrations.

Visualizations

Logical Workflow for this compound Purification

This diagram illustrates a typical workflow for the purification and analysis of this compound, starting from the crude product.

PurificationWorkflow Crude Crude this compound SteamDistillation Steam Distillation Crude->SteamDistillation PurityAnalysis Purity Analysis (HPLC/GC) SteamDistillation->PurityAnalysis Initial Check Recrystallization Recrystallization Recrystallization->PurityAnalysis Re-analyze PurityAnalysis->Recrystallization Further Purification Needed HighPurity High-Purity Product (>98%) PurityAnalysis->HighPurity Meets Specs ModeratePurity Moderate Purity Product PurityAnalysis->ModeratePurity Acceptable for Some Uses Impure Impure Product PurityAnalysis->Impure Requires Reprocessing

A typical workflow for the purification and analysis of this compound.
Troubleshooting Logic for Low Yield in Purification

This diagram outlines the decision-making process when troubleshooting low yields during the purification of this compound.

LowYieldTroubleshooting Start Low Purification Yield CheckMethod Which Purification Method? Start->CheckMethod Distillation Distillation (Steam or Vacuum) CheckMethod->Distillation Distillation Recrystallization Recrystallization CheckMethod->Recrystallization Recrystallization CheckTemp Was Temperature Too High? Distillation->CheckTemp CheckSolvent Too Much Solvent Used? Recrystallization->CheckSolvent CheckTime Was Distillation Too Long? CheckTemp->CheckTime No Decomposition Likely Thermal Decomposition CheckTemp->Decomposition Yes CheckTime->Decomposition Yes CheckPurity Was Starting Material Very Impure? CheckTime->CheckPurity No OptimizeDist Action: Reduce Temp/Time Decomposition->OptimizeDist ProductInMotherLiquor Product Lost in Mother Liquor CheckSolvent->ProductInMotherLiquor Yes CheckSolvent->CheckPurity No OptimizeSolvent Action: Reduce Solvent Volume ProductInMotherLiquor->OptimizeSolvent HighImpurityLoad High Impurity Load Reduced Yield CheckPurity->HighImpurityLoad Yes PrePurify Action: Add Pre-purification Step HighImpurityLoad->PrePurify

A decision tree for troubleshooting low yields in this compound purification.

References

Technical Support Center: Azo and Azoxy Byproduct Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate and avoid the formation of azo and azoxy byproducts during chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common azo and azoxy byproducts I might encounter?

A1: Common byproducts in reactions prone to azo and azoxy formation include phenols, triazenes, and various polymeric or tar-like substances.[1] Phenols often arise from the decomposition of unstable diazonium salts, especially at elevated temperatures.[1][2] Triazenes can form from the reaction of a diazonium salt with the amino group of anilines (N-coupling) instead of the desired C-coupling on the aromatic ring.[1]

Q2: My reaction mixture is turning brown or black and I see gas evolving. What is likely happening?

A2: This is a classic sign of diazonium salt decomposition.[3] Diazonium salts are often thermally unstable and can decompose, particularly at temperatures above 5°C. The gas you are observing is likely nitrogen (N₂), and the dark, oily substance is often a result of phenol formation and subsequent polymerization.

Q3: Why is temperature control so critical in reactions involving diazonium salts?

A3: Maintaining a low temperature, typically between 0-5°C, is crucial for the stability of the diazonium salt intermediate. At higher temperatures, the rate of decomposition of the diazonium salt into nitrogen gas and a reactive aryl cation increases significantly. This cation can then react with water to form undesired phenol byproducts.

Q4: How does pH influence the formation of byproducts in azo coupling reactions?

A4: The pH of the reaction medium is a critical parameter that dictates the reactivity of the coupling component and can favor or suppress byproduct formation. For coupling with phenols, a mildly alkaline pH (typically 9-10) is required to form the more reactive phenoxide ion. For coupling with anilines, a slightly acidic pH (around 4-5) is preferred to prevent N-coupling, which leads to triazene byproducts.

Q5: My desired azo compound yield is very low. What are the common causes?

A5: Low yields can stem from several factors, including the decomposition of the diazonium salt due to poor temperature control, incorrect pH for the coupling reaction, or incomplete diazotization of the starting amine. The purity of the starting materials is also crucial, as impurities can lead to the formation of undesired colored byproducts.

Q6: How can I remove triazene byproducts from my final product?

A6: Triazenes are a common byproduct when using aniline coupling components. Purification can often be achieved through methods such as recrystallization from a suitable solvent or by acid treatment, which can hydrolyze the triazene back to the diazonium salt and the amine under certain conditions.

Troubleshooting Guides

Issue 1: Formation of Polymeric/Tar-like Substances
  • Likely Cause: Uncontrolled side reactions and decomposition at high temperatures.

  • Prevention & Mitigation:

    • Strictly maintain low reaction temperatures (0-5°C) using an ice-salt bath.

    • Ensure efficient and constant stirring throughout the reaction.

    • Add reagents slowly to avoid localized heating.

Issue 2: Unexpected Color or Low Color Intensity in Azo Dyes
  • Likely Cause:

    • Decomposition of the diazonium salt, reducing its concentration for the coupling reaction.

    • Oxidation of the coupling components, especially phenols and anilines, which can produce colored impurities.

    • Incorrect pH affecting the coupling efficiency.

  • Prevention & Mitigation:

    • Use the diazonium salt immediately after its preparation.

    • Maintain an inert atmosphere (e.g., with nitrogen or argon) if your coupling components are particularly sensitive to oxidation.

    • Carefully monitor and adjust the pH to the optimal range for your specific coupling reaction.

Data Summary

Table 1: Common Byproducts in Azo Coupling Reactions and Their Prevention

ByproductLikely CausePrevention & Mitigation Strategies
Phenols Decomposition of the diazonium salt.Maintain low temperature (0-5°C) throughout the reaction. Use the diazonium salt immediately after its preparation.
Triazenes N-coupling with primary or secondary amines.Control pH to favor C-coupling (mildly acidic for anilines). Consider protecting the amine if N-coupling is a significant issue.
Diazoamino Compounds Reaction of diazonium salt with unreacted primary amine.Ensure complete diazotization by using a slight excess of sodium nitrite and sufficient acid. Add the diazonium salt solution slowly to the coupling component.
Polymeric/Tar-like substances Uncontrolled side reactions and decomposition at high temperatures.Strictly maintain low reaction temperatures. Ensure efficient stirring.
Ortho-coupled Isomers Coupling at the ortho position when the para position is blocked or less favored.If para-substitution is desired, start with a coupling component where the para position is available and activated.

Table 2: Recommended pH for Azo Coupling Reactions

Coupling ComponentOptimal pH RangeRationale
Phenols 9 - 10 (Mildly Alkaline)Maximizes the concentration of the highly reactive phenoxide ion, which is a strong activating group for electrophilic substitution.
Aromatic Amines 4 - 5 (Mildly Acidic)Prevents the diazonium ion from coupling with the amine's nitrogen atom and keeps the amine group from being protonated and deactivating the ring.

Experimental Protocols

Protocol 1: General Procedure for Azo Coupling with a Phenolic Component to Minimize Byproducts

This protocol describes a general method for the diazotization of an aromatic amine and subsequent coupling with a phenol, emphasizing conditions that minimize byproduct formation.

Materials:

  • Aromatic amine

  • Dilute hydrochloric or sulfuric acid

  • Sodium nitrite

  • Phenolic coupling component

  • Aqueous sodium hydroxide solution

  • Ice-salt bath

  • Starch-iodide paper

  • Magnetic stirrer and stir bar

  • Beakers and flasks

Procedure:

Part A: Diazotization

  • Dissolve the aromatic amine in dilute hydrochloric or sulfuric acid in a flask.

  • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring the mixture for an additional 15-30 minutes at 0-5°C.

  • Confirm the presence of a slight excess of nitrous acid using starch-iodide paper (a positive test will show a blue-black color). This ensures complete diazotization.

Part B: Coupling

  • In a separate beaker, dissolve the phenolic coupling component in an aqueous sodium hydroxide solution.

  • Cool this solution to 0-5°C in an ice-salt bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold phenol solution with vigorous stirring.

  • A colored precipitate of the azo dye should form.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent to remove impurities.

Visualizations

experimental_workflow General Experimental Workflow for Azo Coupling cluster_diazotization Part A: Diazotization cluster_coupling Part B: Coupling cluster_purification Part C: Purification A1 Dissolve Aromatic Amine in Acid A2 Cool to 0-5°C A1->A2 A3 Slowly Add NaNO2 Solution A2->A3 A4 Stir for 15-30 min A3->A4 A5 Check for Excess HNO2 A4->A5 B3 Slowly Add Diazonium Salt A5->B3 Use Immediately B1 Dissolve Phenol in NaOH B2 Cool to 0-5°C B1->B2 B4 Stir for 30-60 min B3->B4 C1 Vacuum Filtration B4->C1 C2 Wash with Cold Water C1->C2 C3 Recrystallization C2->C3

Caption: General workflow for a two-step azo coupling reaction.

troubleshooting_workflow Troubleshooting Byproduct Formation Start Reaction Shows Byproducts Q1 Is the reaction temperature > 5°C? Start->Q1 A1_Yes Lower temperature to 0-5°C Q1->A1_Yes Yes Q2 Is the pH correct for the coupling partner? Q1->Q2 No A1_Yes->Q2 A2_No Adjust pH (alkaline for phenols, acidic for anilines) Q2->A2_No No Q3 Was the diazonium salt used immediately? Q2->Q3 Yes A2_No->Q3 A3_No Prepare fresh and use immediately Q3->A3_No No Q4 Are starting materials pure? Q3->Q4 Yes A3_No->Q4 A4_No Purify starting materials Q4->A4_No No End Byproduct formation minimized Q4->End Yes A4_No->End

Caption: A logical workflow for troubleshooting byproduct formation.

ph_influence Influence of pH on Azo Coupling Byproducts cluster_phenol Coupling with Phenol cluster_aniline Coupling with Aniline P_Acid Acidic pH (Low Reactivity) P_Optimal Optimal pH (9-10) (Phenoxide Formation, Desired C-Coupling) P_Acid->P_Optimal P_High_Alk Highly Alkaline pH (Potential Side Reactions) P_Optimal->P_High_Alk A_Acid Strongly Acidic pH (Amine Protonation, Low Reactivity) A_Optimal Optimal pH (4-5) (Desired C-Coupling) A_Acid->A_Optimal A_Alk Alkaline pH (Triazene Formation - N-Coupling) A_Optimal->A_Alk

Caption: Influence of pH on byproduct formation in azo coupling.

References

Technical Support Center: Troubleshooting Low Yields in C-nitroso Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C-nitroso compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their experiments. C-nitroso compounds are valuable synthetic intermediates, but their inherent reactivity and instability can present significant challenges. This resource provides a comprehensive collection of troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in C-nitroso compound synthesis?

A1: Low yields in C-nitroso compound synthesis can often be attributed to one or more of the following factors:

  • Over-oxidation: The target C-nitroso compound can be easily oxidized to the corresponding nitro compound, particularly when using strong oxidizing agents.[1]

  • Isomerization: Primary and secondary C-nitrosoalkanes are prone to tautomerize to their more stable oxime isomers.[1]

  • Side Reactions: The highly reactive nitroso group can participate in various side reactions, including dimerization to form azoxy compounds, or reactions with starting materials and reagents.[1]

  • Instability of the Product: C-nitroso compounds are often sensitive to heat, light, and air, leading to decomposition during workup and purification.[1]

Q2: My C-nitroso compound appears to be unstable and decomposes upon isolation. What can I do to improve its stability?

A2: The instability of C-nitroso compounds is a well-known challenge. To enhance stability and achieve successful isolation, consider the following strategies:

  • Temperature Control: Perform the reaction, workup, and purification at low temperatures to minimize thermal decomposition.[1]

  • Inert Atmosphere: Conduct the synthesis and all subsequent manipulations under an inert atmosphere, such as nitrogen or argon, to prevent oxidation by atmospheric oxygen.

  • Rapid Purification: Employ swift purification techniques like flash chromatography at low temperatures or rapid recrystallization. Avoid prolonged heating during solvent removal.

  • Proper Storage: Store the purified C-nitroso compound at low temperatures, protected from light.

Q3: Is it possible to use the same synthetic method for both aliphatic and aromatic C-nitroso compounds?

A3: While some synthetic methods can be applied to both classes, the differing reactivity of aliphatic and aromatic precursors often requires distinct approaches. For example, the direct nitrosation of aromatic compounds is effective for electron-rich systems, whereas the Barton reaction is a photochemical method specifically suited for generating C-nitrosoalkanes at unactivated C-H bonds.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting specific issues encountered during the synthesis of C-nitroso compounds.

Issue 1: Low to no yield of the desired C-nitroso compound when oxidizing a primary amine or hydroxylamine.

Potential Cause Recommended Solution
Over-oxidation to the nitro compound. The oxidizing agent is too potent, or the reaction time is excessive.1. Employ milder oxidizing agents. For instance, Caro's acid (peroxymonosulfuric acid) or catalytic systems like peroxotungstophosphate with hydrogen peroxide are effective alternatives. 2. Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent further oxidation.
Formation of imines or other byproducts. Competing side reactions are occurring.1. Optimize reaction parameters such as temperature, solvent, and stoichiometry to favor the formation of the desired C-nitroso product.

Issue 2: The primary product of my reaction is an oxime instead of the expected C-nitrosoalkane.

Potential Cause Recommended Solution
Isomerization of the C-nitrosoalkane. The reaction conditions, such as the use of a protic solvent or elevated temperatures, are promoting tautomerization.1. Utilize aprotic solvents for the reaction. 2. Maintain low temperatures throughout the reaction and workup procedures. 3. If feasible, synthesize tertiary C-nitroso compounds, which are incapable of isomerizing to oximes.

Issue 3: Poor yield when attempting to reduce a nitro compound to a C-nitroso compound.

Potential Cause Recommended Solution
Over-reduction to the amine. The reducing agent is too strong, or the reaction is not adequately controlled.1. Select mild reducing agents. For example, zinc dust in the presence of ammonium chloride is a suitable option. 2. Carefully control the stoichiometry of the reducing agent and maintain a consistent, low reaction temperature.
Formation of azo or azoxy byproducts. Condensation reactions are taking place between reaction intermediates.1. Optimize the pH and other reaction conditions to disfavor these condensation pathways.

Issue 4: Direct nitrosation of my aromatic substrate is unsuccessful.

Potential Cause Recommended Solution
The substrate is not sufficiently electron-rich. Direct nitrosation is an electrophilic aromatic substitution reaction that is most effective on activated aromatic or heteroaromatic rings.1. If your substrate is electron-deficient, consider an alternative synthetic route.
Steric hindrance. Bulky substituents on the aromatic ring may impede the approach of the nitrosating agent to the desired position.1. For sterically hindered substrates, exploring a different synthetic strategy is recommended.

Data Presentation: Comparative Yields of C-Nitroso Synthesis Methods

The following tables provide a summary of reported yields for various C-nitroso compound syntheses to assist in the selection of an appropriate method.

Table 1: Oxidation of Primary Amines and Hydroxylamines to C-Nitroso Compounds

Starting MaterialOxidizing Agent/CatalystSolventYield (%)Reference
AnilineH₂O₂ / Ammonium MolybdateAcetoneGood
β-PhenylhydroxylamineNa₂Cr₂O₇ / H₂SO₄Water62-68

Table 2: Reduction of Nitro Compounds to C-Nitroso Compounds

Starting MaterialReducing AgentSolventYield (%)Reference
NitrobenzeneZinc Dust / NH₄ClWater62-68 (for hydroxylamine intermediate)

Table 3: Nitrosation of Phenols

Starting MaterialNitrosating AgentSolventYield (%)Reference
2,6-di-tert-butylphenolNaNO₂ / H₂SO₄95% Ethanol99.0

Experimental Protocols

Below are detailed methodologies for key experiments in C-nitroso compound synthesis.

Protocol 1: Oxidation of β-Phenylhydroxylamine to Nitrosobenzene

This protocol is adapted from Organic Syntheses.

Materials:

  • β-Phenylhydroxylamine

  • Sulfuric acid, concentrated

  • Sodium dichromate dihydrate

  • Ice

  • Water

  • Büchner funnel and filter flask

  • Stirring apparatus

Procedure:

  • Prepare a cold solution or suspension of β-phenylhydroxylamine.

  • With stirring, add a cold solution of sulfuric acid (prepared by mixing 750 mL of concentrated acid with sufficient ice to lower the temperature to -5°C).

  • Rapidly add an ice-cold solution of 170 g of sodium dichromate dihydrate in 500-750 mL of water to the stirred mixture. Rapid addition is crucial for obtaining a good yield.

  • After 2 to 3 minutes of stirring, collect the resulting straw-colored precipitate of this compound on a Büchner funnel.

  • Wash the precipitate with 1 L of water.

  • The yield of crude this compound is typically between 62-68%.

Protocol 2: Nitrosation of 2,6-di-tert-butylphenol

This protocol is based on a patented synthesis method.

Materials:

  • 2,6-di-tert-butylphenol (5.20g, 25.00 mmol)

  • 95% Industrial ethanol (40.00 mL)

  • Sulfuric acid (1.30 mL, 25.00 mmol)

  • Sodium nitrite (3.50 g, 50.00 mmol)

  • Water (10.00 mL)

  • Nitrogen gas supply

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 2,6-di-tert-butylphenol in 95% industrial ethanol in a flask under a nitrogen atmosphere with stirring.

  • At room temperature, slowly add sulfuric acid dropwise.

  • After the addition of sulfuric acid is complete, slowly add a solution of sodium nitrite in water dropwise over 1.5 hours, maintaining the temperature at 25°C.

  • Continue stirring for an additional 1.0 hour. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, wash the reaction mixture thoroughly with water.

  • Filter the mixture under reduced pressure and dry the resulting yellow solid, which is 2,6-di-tert-butyl-4-nitrosophenol. The reported yield is 99.0%.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this technical support center.

G Troubleshooting Workflow for Low Yields in C-Nitroso Synthesis start Low Yield of C-Nitroso Compound check_oxidation Check for Over-oxidation (e.g., to Nitro Compound) start->check_oxidation check_isomerization Check for Isomerization (e.g., to Oxime) check_oxidation->check_isomerization No solution_oxidation Use Milder Oxidant Monitor Reaction Closely check_oxidation->solution_oxidation Yes check_side_reactions Check for Side Reactions (e.g., Dimerization) check_isomerization->check_side_reactions No solution_isomerization Use Aprotic Solvent Maintain Low Temperature check_isomerization->solution_isomerization Yes check_instability Check for Product Instability check_side_reactions->check_instability No solution_side_reactions Optimize Reaction Conditions (pH, Stoichiometry) check_side_reactions->solution_side_reactions Yes solution_instability Low Temperature Workup Inert Atmosphere check_instability->solution_instability Yes end Improved Yield check_instability->end No solution_oxidation->end solution_isomerization->end solution_side_reactions->end solution_instability->end

Caption: A decision tree for troubleshooting low yields in C-nitroso synthesis.

G Key Synthetic Pathways to C-Nitroso Compounds cluster_oxidation Oxidation Routes cluster_reduction Reduction Route cluster_other Other Routes Amine Primary Amine Oxidation1 Mild Oxidation Amine->Oxidation1 Hydroxylamine Hydroxylamine Oxidation2 Mild Oxidation Hydroxylamine->Oxidation2 CNitroso C-Nitroso Compound Oxidation1->CNitroso Oxidation2->CNitroso Nitro Nitro Compound Reduction Mild Reduction Nitro->Reduction Reduction->CNitroso Aromatic Electron-Rich Aromatic Nitrosation Direct Nitrosation Aromatic->Nitrosation Alcohol Alcohol (via Nitrite Ester) Barton Barton Reaction (Photochemical) Alcohol->Barton Nitrosation->CNitroso Barton->CNitroso

Caption: Overview of major synthetic routes to C-nitroso compounds.

References

Technical Support Center: Refinement of Reaction Conditions for Nitrosodesilylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of nitrosodesilylation reaction conditions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during nitrosodesilylation reactions, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My nitrosodesilylation reaction has a very low yield or has failed completely. What are the potential causes and how can I improve the outcome?

  • Answer: Low or no yield in a nitrosodesilylation reaction can stem from several factors, primarily related to reagent quality, reaction conditions, and the nature of the substrate.

    • Reagent Quality: The nitrosating agent, nitrosonium tetrafluoroborate (NOBF₄), is highly sensitive to moisture. Ensure it is handled under strictly anhydrous conditions. Use a freshly opened bottle or store it in a desiccator. Solvents must be anhydrous as well.

    • Reaction Temperature: Temperature is a critical parameter. For moderately electron-deficient or sterically hindered arylsilanes, a temperature of -40 °C has been found to be optimal. For electron-rich substrates, the reaction may proceed at room temperature. A temperature that is too high can lead to decomposition and side reactions, while a temperature that is too low may result in a sluggish or incomplete reaction.[1][2]

    • Stoichiometry: The equivalents of NOBF₄ are crucial. For less reactive substrates, an excess of the nitrosating agent (e.g., 1.3 equivalents) may be necessary to drive the reaction to completion.[2] However, for electron-rich substrates, a near-stoichiometric amount (e.g., 1.03 equivalents) is often sufficient.[3]

    • Substrate Reactivity: Electron-rich arylsilanes are generally more reactive and may require shorter reaction times and milder conditions. Conversely, electron-deficient arylsilanes may require longer reaction times, more forceful conditions, or a higher loading of the nitrosating agent.[1]

    • Work-up Procedure: The intermediate of the nitrosodesilylation of arylsilanes is a complex between the nitrosoaromatic product and NO⁺. This complex must be decomposed by an aqueous work-up to liberate the final product. Ensure that the aqueous work-up is performed thoroughly.

Issue 2: Formation of Side Products

  • Question: My reaction is producing significant amounts of side products, such as the corresponding nitro compound or the protodesilylated starting material. How can I minimize these?

  • Answer: The formation of nitroarenes and protodesilylated compounds are the most common side reactions.

    • Nitroarene Formation: The desired nitroso product can be oxidized to the corresponding nitro compound. This is more likely to occur with prolonged reaction times or if an excess of the nitrosating agent is used, especially with electron-rich substrates. To minimize this, carefully monitor the reaction progress and quench it as soon as the starting material is consumed. Use the minimum effective amount of NOBF₄.

    • Protodesilylation: This side reaction involves the replacement of the silyl group with a hydrogen atom and is more prevalent with electron-rich arylsilanes. It can be promoted by acidic conditions and the presence of protic sources. To mitigate protodesilylation, ensure strictly anhydrous conditions and consider using a non-protic solvent. Running the reaction at a lower temperature can also help.

Issue 3: Issues with Silyl Enol Ether Substrates

  • Question: I am attempting a nitrosodesilylation on a silyl enol ether and am facing difficulties. Are there specific considerations for these substrates?

  • Answer: While the detailed protocol for the nitrosodesilylation of silyl enol ethers is less documented than for arylsilanes, some general principles for silyl enol ether chemistry apply. Silyl enol ethers are sensitive to acidic conditions and can hydrolyze back to the corresponding ketone.

    • Reaction Conditions: It is advisable to start with very mild and strictly anhydrous conditions. A low temperature (e.g., -78 °C) is recommended to minimize potential side reactions and decomposition.

    • Lewis Acid Catalysis: Many reactions involving silyl enol ethers are promoted by Lewis acids. However, given the electrophilic nature of NOBF₄, the addition of a Lewis acid might not be necessary and could potentially lead to decomposition. If the reaction is sluggish, a mild Lewis acid could be trialed cautiously.

    • Side Reactions: Besides hydrolysis, other side reactions could include α-amination or other electrophilic additions to the enol ether double bond. Careful monitoring of the reaction by techniques like TLC or GC-MS is crucial to identify the formation of byproducts.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism of nitrosodesilylation?

    • A1: The reaction proceeds via an electrophilic aromatic ipso-substitution. The nitrosonium ion (NO⁺) from NOBF₄ acts as the electrophile, attacking the carbon atom bearing the silyl group. This is followed by the cleavage of the carbon-silicon bond to yield the nitroso compound.

  • Q2: Which solvents are suitable for this reaction?

    • A2: Dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN) have been successfully used. The choice of solvent can influence the reaction rate and selectivity. It is critical that the solvent is anhydrous.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy can be used on aliquots taken from the reaction mixture.

  • Q4: What is the best way to purify the nitroso product?

    • A4: Nitroso compounds can be sensitive. Purification is typically achieved by column chromatography on silica gel. It is important to perform the purification promptly after the work-up to avoid potential degradation of the product.

Quantitative Data

The following tables summarize the optimized reaction conditions for the nitrosodesilylation of various trimethylsilyl-substituted benzene derivatives as reported in the literature.

Table 1: Optimization for Moderately Electron-Deficient and Sterically Hindered Substrates

EntryEquivalents of NOBF₄Temperature (°C)Time (min)Yield (%)
11.3-403091
21.1-403085
31.3-203078
41.3-786065

Table 2: Optimization for Electron-Rich Substrates

EntryEquivalents of NOBF₄Temperature (°C)Time (min)Yield (%)
11.125 (r.t.)1573
21.325 (r.t.)1568
31.103071
41.1-206065

Experimental Protocols

General Protocol for Nitrosodesilylation of Aryltrimethylsilanes

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (e.g., argon or nitrogen).

    • Allow the flask to cool to room temperature.

    • Add the aryltrimethylsilane (1.0 eq.) to the flask and dissolve it in anhydrous dichloromethane (or another suitable anhydrous solvent).

  • Reaction:

    • Cool the solution to the desired temperature (e.g., -40 °C or room temperature, depending on the substrate).

    • Add nitrosonium tetrafluoroborate (NOBF₄) (1.1-1.3 eq.) portion-wise over a few minutes, ensuring the temperature does not rise significantly.

    • Stir the reaction mixture at the specified temperature for the optimized time (typically 15-60 minutes).

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Note on Silyl Enol Ethers: This protocol has been optimized for arylsilanes. For silyl enol ethers, it is recommended to start at a lower temperature (e.g., -78 °C) and use a stoichiometric amount of NOBF₄. The work-up and purification procedures are expected to be similar, but care should be taken to avoid acidic conditions that could hydrolyze the silyl enol ether.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification prep1 Flame-dry glassware under inert gas prep2 Add arylsilane and anhydrous solvent prep1->prep2 react1 Cool to desired temperature (-78°C to RT) prep2->react1 react2 Add NOBF₄ portion-wise react1->react2 react3 Stir for optimized time react2->react3 react4 Monitor by TLC react3->react4 workup1 Quench with aq. NaHCO₃ react4->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 purify1 Flash column chromatography workup3->purify1 purify2 Isolate pure nitroso product purify1->purify2

Caption: General experimental workflow for the nitrosodesilylation of arylsilanes.

Troubleshooting_Logic start Reaction Issue low_yield Low or No Yield? start->low_yield side_products Side Products Observed? low_yield->side_products No reagent_check Check NOBF₄ and Solvent Quality (Anhydrous Conditions) low_yield->reagent_check Yes nitro_check Nitroarene Formation? side_products->nitro_check Yes success Successful Reaction side_products->success No temp_check Optimize Temperature (-40°C for deficient, RT for rich) reagent_check->temp_check stoich_check Adjust NOBF₄ Stoichiometry (1.1-1.3 eq.) temp_check->stoich_check workup_check Ensure Thorough Aqueous Work-up stoich_check->workup_check workup_check->success proto_check Protodesilylation? nitro_check->proto_check No reduce_time Reduce Reaction Time Use Minimum NOBF₄ nitro_check->reduce_time Yes anhydrous_cond Ensure Strict Anhydrous Conditions Lower Temperature proto_check->anhydrous_cond Yes proto_check->success No reduce_time->success anhydrous_cond->success

References

Technical Support Center: Navigating the Challenges of C-Nitroso Compound Instability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the inherent instability and decomposition of C-nitroso compounds upon isolation. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you successfully isolate and handle these reactive molecules.

Frequently Asked Questions (FAQs)

Q1: My C-nitroso compound is intensely colored in solution but becomes colorless or a pale solid upon isolation. What is happening?

A1: This is a classic characteristic of many C-nitroso compounds and is due to the monomer-dimer equilibrium. In solution, many C-nitroso compounds exist as blue or green monomers, which are responsible for the color.[1] Upon concentration and isolation, they often dimerize to form colorless azodioxy compounds (dimers).[1][2] This dimerization is a reversible process, and the equilibrium can be influenced by concentration, temperature, and the solvent.

Q2: What are the primary reasons my C-nitroso compound decomposes during workup and purification?

A2: The instability of C-nitroso compounds is a known challenge.[2] The main culprits for decomposition are:

  • Oxidation: The nitroso group (-N=O) is highly susceptible to oxidation to the corresponding nitro group (-NO₂), especially in the presence of air or residual oxidizing agents from the synthesis.[2]

  • Isomerization: Primary and secondary nitrosoalkanes can readily tautomerize to their more stable oxime isomers. This is often catalyzed by protic solvents or traces of acid or base.

  • Thermal Decomposition: Many C-nitroso compounds are thermally labile and can decompose upon heating. The decomposition can proceed through various pathways, including the homolytic cleavage of the C-N bond.

  • Photochemical Decomposition: Exposure to light, particularly UV radiation, can induce the decomposition of C-nitroso compounds.

  • Acid/Base Instability: Both acidic and basic conditions can promote decomposition, either through specific catalytic pathways or by favoring isomerization.

Q3: How can I minimize decomposition and improve the stability of my C-nitroso compound during isolation?

A3: Several key strategies can significantly enhance the stability and successful isolation of C-nitroso compounds:

  • Low-Temperature Operations: Conduct all reaction, workup, and purification steps at low temperatures (e.g., 0 °C or below) to minimize thermal decomposition and unwanted side reactions.

  • Inert Atmosphere: Always work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by atmospheric oxygen.

  • Rapid Purification: Utilize swift purification techniques like flash chromatography or rapid recrystallization at low temperatures to minimize the time the compound is in a less stable state.

  • Aprotic Solvents: Whenever possible, use aprotic solvents to reduce the risk of isomerization of primary and secondary nitrosoalkanes to oximes.

  • Light Protection: Protect the reaction mixture and the isolated compound from light by using amber glassware or wrapping the apparatus with aluminum foil.

Q4: What are the best methods for storing purified C-nitroso compounds?

A4: To ensure the long-term integrity of your C-nitroso compound, store it at low temperatures (preferably -20 °C or -80 °C), in a tightly sealed container under an inert atmosphere, and protected from light. For some compounds, storage as the more stable dimer in the solid state is preferable.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem: Low or No Yield of the Desired C-Nitroso Compound
Symptom Possible Cause Recommended Solution
Reaction mixture turns brown/black, and the desired product is not observed. Over-oxidation to the nitro compound. Use a milder oxidizing agent. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
Decomposition of the product under reaction conditions. Lower the reaction temperature. Reduce the reaction time.
The main isolated product is an oxime. Isomerization of the primary or secondary C-nitrosoalkane. Use aprotic solvents for the reaction and workup. Maintain low temperatures throughout the process. Consider synthesizing a tertiary C-nitroso compound if the structure allows, as they cannot isomerize to oximes.
Multiple unidentified spots on TLC. Formation of side products (e.g., azo or azoxy compounds from reduction of nitro compounds). Optimize reaction conditions (pH, stoichiometry, temperature) to disfavor side reactions. Use milder reducing agents if preparing from a nitro compound.
Problem: Decomposition During Purification
Symptom Possible Cause Recommended Solution
Color of the compound fades on the chromatography column, and multiple products are eluted. Decomposition on silica gel. Deactivate the silica gel by pre-treating it with a small amount of a suitable amine (e.g., triethylamine) in the eluent. Perform the chromatography at a lower temperature if possible. Use a less acidic stationary phase like alumina.
The compound decomposes during solvent removal (rotary evaporation). Thermal decomposition due to excessive heat. Remove the solvent at low temperature and reduced pressure. Use a cold water bath for the rotary evaporator. For very sensitive compounds, consider solvent removal via a high-vacuum line at low temperature.
The solid product changes color or liquefies upon storage at room temperature. Instability at ambient temperature or hygroscopic nature. Store the purified compound at low temperatures (-20 °C or below) under an inert atmosphere and protected from light.

Data Presentation

Table 1: Factors Influencing C-Nitroso Compound Stability
Factor Effect on Stability General Recommendations
Temperature Increased temperature generally accelerates decomposition.Maintain low temperatures during synthesis, purification, and storage.
Light UV and visible light can induce photochemical decomposition.Protect from light using amber glassware or by covering the apparatus.
Oxygen Can lead to oxidation to the corresponding nitro compound.Work under an inert atmosphere (N₂ or Ar).
pH Both acidic and basic conditions can catalyze decomposition or isomerization.Maintain neutral pH during workup unless the specific compound is known to be more stable at a different pH.
Solvent Protic solvents can promote isomerization to oximes.Use aprotic solvents for primary and secondary nitrosoalkanes.
Structure Tertiary C-nitroso compounds are generally more stable than primary or secondary ones as they cannot isomerize to oximes. Electron-withdrawing groups can sometimes stabilize the C-N bond.If possible, design syntheses to yield tertiary C-nitroso compounds.
Table 2: Spectroscopic Data for C-Nitroso Monomers and Dimers
Spectroscopic Technique Monomer (R-N=O) Dimer (Azodioxy)
Appearance Typically blue or green in solution.Typically colorless or pale yellow solid.
UV-Vis (λmax) ~630-790 nm (n → π* transition)Lacks absorption in the visible region.
FTIR (νN=O) ~1500-1621 cm⁻¹Absent. Shows N-O stretching around 1200-1300 cm⁻¹.
¹H NMR (α-protons) Typically deshielded compared to the corresponding alkane.Signals are shifted compared to the monomer.
¹³C NMR (α-carbon) Signal is deshielded.Signal is shifted compared to the monomer.
¹⁵N NMR (δ) Highly sensitive to electronic effects.Distinct chemical shifts from the monomer.

Experimental Protocols

Protocol 1: Low-Temperature Recrystallization for C-Nitroso Compounds

This protocol is designed for the purification of thermally sensitive C-nitroso compounds that are solid at low temperatures.

Materials:

  • Crude C-nitroso compound

  • Pre-cooled recrystallization solvent (a solvent in which the compound is soluble when warm but sparingly soluble when cold)

  • Dry ice/acetone or ice/salt bath

  • Pre-cooled filtration apparatus (Büchner funnel and flask)

  • Schlenk line or source of inert gas

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon cooling in a dry ice/acetone bath to find a suitable recrystallization solvent.

  • Dissolution: In a Schlenk flask under an inert atmosphere, add the crude C-nitroso compound. Add a minimal amount of the chosen solvent at a slightly elevated temperature (e.g., room temperature or slightly warmed, but well below the decomposition temperature) to dissolve the compound completely.

  • Cooling and Crystallization: Slowly cool the solution in an ice bath, and then transfer to a dry ice/acetone bath. Allow the solution to stand without disturbance to promote slow crystal growth.

  • Filtration: Once crystallization is complete, quickly filter the cold slurry through a pre-cooled Büchner funnel under a blanket of inert gas.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under high vacuum at low temperature to remove residual solvent.

Protocol 2: Low-Temperature Flash Chromatography

This protocol is for the purification of C-nitroso compounds that are sensitive to prolonged exposure to silica gel at ambient temperature.

Materials:

  • Crude C-nitroso compound

  • Silica gel (or other suitable stationary phase)

  • Pre-cooled eluent

  • Jacketed chromatography column connected to a cooling circulator

  • Fraction collector

Procedure:

  • Column Preparation: Pack a jacketed chromatography column with silica gel as a slurry in the initial eluent. Circulate a coolant (e.g., -20 °C) through the jacket.

  • Sample Loading: Dissolve the crude C-nitroso compound in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel and loading the powder onto the column.

  • Elution: Elute the column with the pre-cooled solvent system, applying positive pressure with an inert gas.

  • Fraction Collection: Collect fractions in tubes pre-cooled in a dry ice/acetone bath.

  • Analysis: Analyze the fractions by TLC or another appropriate method to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at low temperature.

Mandatory Visualizations

Decomposition_Pathways Decomposition Pathways of C-Nitroso Compounds CNitroso C-Nitroso Compound (R-N=O) Nitro Nitro Compound (R-NO2) CNitroso->Nitro Oxidation (O2, light) Oxime Oxime (R2C=NOH) CNitroso->Oxime Isomerization (protic solvent, acid/base) Radicals Radical Species (R• + •NO) CNitroso->Radicals Thermal/Photochemical Decomposition Other Other Byproducts Radicals->Other Further Reactions Stabilization_Workflow Experimental Workflow for Stabilizing C-Nitroso Compounds Start Crude Reaction Mixture Containing C-Nitroso Compound LowTemp Perform Workup at Low Temperature (e.g., 0°C) Start->LowTemp InertAtmosphere Maintain Inert Atmosphere (N2 or Ar) LowTemp->InertAtmosphere AproticSolvent Use Aprotic Solvents for Extraction InertAtmosphere->AproticSolvent RapidPurification Proceed Immediately to Rapid Purification AproticSolvent->RapidPurification FlashChrom Low-Temperature Flash Chromatography RapidPurification->FlashChrom Liquid/Oil Recryst Low-Temperature Recrystallization RapidPurification->Recryst Solid Storage Store Purified Product at -20°C or below under Inert Gas & Protected from Light FlashChrom->Storage Recryst->Storage Troubleshooting_Logic Troubleshooting Low Yields in C-Nitroso Synthesis Start Low Yield of C-Nitroso Compound CheckOxidation Is the Nitro Compound Observed? Start->CheckOxidation CheckOxime Is the Oxime Observed? CheckOxidation->CheckOxime No SolutionOxidation Use Milder Oxidant / Shorter Reaction Time CheckOxidation->SolutionOxidation Yes CheckSideReactions Are there other major byproducts? CheckOxime->CheckSideReactions No SolutionOxime Use Aprotic Solvent / Lower Temperature CheckOxime->SolutionOxime Yes SolutionSideReactions Optimize Reaction Conditions (pH, etc.) CheckSideReactions->SolutionSideReactions Yes End Improved Yield SolutionOxidation->End SolutionOxime->End SolutionSideReactions->End

References

Technical Support Center: Optimization of Nitroso-Aldol Reaction Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing nitroso-aldol reactions. Find answers to frequently asked questions, consult troubleshooting guides, and access detailed experimental protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yields in my nitroso-aldol reaction?

A1: Low yields in nitroso-aldol reactions can often be attributed to several factors:

  • Side Reactions: The highly reactive nitroso group can engage in side reactions, such as dimerization, especially in the presence of an acid catalyst.[1]

  • Product Instability: The resulting α-hydroxyamino or α-aminooxy carbonyl compounds can be unstable. It is often crucial to perform reactions and purifications at low temperatures and under an inert atmosphere to minimize decomposition.[2]

  • Suboptimal Catalyst or Conditions: The choice of catalyst, solvent, and temperature is critical. For instance, some catalysts may be ineffective, or the reaction may require specific conditions to proceed efficiently.[3]

  • Poor Regioselectivity: The reaction can yield a mixture of N-adducts (α-hydroxyamino carbonyls) and O-adducts (α-aminooxy carbonyls), which can complicate purification and lower the yield of the desired product.[4][5] The choice of catalyst and reaction conditions plays a significant role in controlling this selectivity.

Q2: How can I control the regioselectivity (N- vs. O-selectivity) of the reaction?

A2: Controlling regioselectivity is a key challenge. The outcome depends heavily on the choice of catalyst and the nature of the enolate.

  • Metal Catalysts: Silver-BINAP complexes are often used to control selectivity. For example, a 1:1 complex of (R)-BINAP and a silver salt like AgOTf can favor the O-selective nitroso-aldol reaction. Conversely, a 2:1 complex of AgOTf to (R)-BINAP can promote N-selectivity.

  • Organocatalysts: Proline and its derivatives often catalyze the formation of an enamine intermediate that attacks the oxygen atom of the nitroso compound, leading to O-selectivity. In contrast, certain chiral diamine catalysts can be used to achieve high N-selectivity.

  • Enolate Type: The choice of enolate can also influence the outcome. Tin enolates have been extensively studied, with tributyltin enolates sometimes showing a slight increase in N-selectivity compared to trimethyltin enolates.

Q3: My reaction shows poor enantioselectivity. What are the key parameters to optimize?

A3: Achieving high enantioselectivity requires careful optimization of several parameters:

  • Catalyst Choice: The chiral ligand or organocatalyst is the most critical factor. For metal-catalyzed reactions, ligands like BINAP and TolBINAP are common. For organocatalyzed reactions, proline derivatives, chiral diamines, and pyrrolidine-based tetrazoles have shown excellent results.

  • Temperature: Lowering the reaction temperature often improves enantioselectivity. Reactions are frequently run at temperatures ranging from room temperature down to -78 °C.

  • Solvent: The solvent can significantly impact the transition state of the reaction. Solvents like DMSO, THF, and acetonitrile are commonly used, and screening different solvents is recommended.

  • Catalyst Loading: The amount of catalyst can also be a factor. While higher loading might increase the reaction rate, it's essential to find the optimal loading (e.g., 5 mol %) that balances reactivity and selectivity.

Q4: The nitrosoarene precursor seems unstable or difficult to handle. Are there alternative approaches?

A4: Yes, due to the toxicity and instability of many nitroso compounds, in-situ generation is a highly attractive and greener alternative. A one-pot cascade reaction can be performed where an aniline is oxidized to the nitroso compound, which then immediately reacts with a silyl enol ether. This process can be achieved using an inexpensive oxidant like Oxone and avoids the isolation of the nitroso intermediate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive catalyst or suboptimal conditions. 2. Decomposition of starting material or product. 3. Competitive side reactions (e.g., dimerization).1. Screen different catalysts (e.g., Ag-BINAP, Proline, Chiral Diamines). 2. Optimize temperature, solvent, and reaction time. 3. Run the reaction at a lower temperature under an inert atmosphere.
Poor Regioselectivity (Mixture of N- and O-products) 1. Incorrect catalyst system for desired selectivity. 2. Uncatalyzed background reaction occurring.1. For O-selectivity, try a 1:1 AgOTf:(R)-BINAP complex or a proline-based catalyst. 2. For N-selectivity, try a 2:1 AgOTf:(R)-BINAP complex or a specific chiral diamine catalyst.
Low Enantioselectivity (ee) 1. Suboptimal reaction temperature. 2. Inappropriate solvent choice. 3. Catalyst is not effective for the specific substrate.1. Decrease the reaction temperature (e.g., from RT to 0 °C, -10 °C, or -78 °C). 2. Screen a range of solvents (e.g., DMSO, MeCN, THF, Brine). 3. Test different classes of chiral catalysts/ligands.
Product is an Oxime Isomerization of the primary or secondary nitrosoalkane product.1. Use aprotic solvents. 2. Maintain low temperatures during the reaction and work-up.
Difficulty in N-O Bond Cleavage The chosen reduction method is not compatible with other functional groups in the molecule.1. Attempt N-O cleavage using Adam's catalyst (PtO₂/H₂). 2. Consider metal reductions (e.g., with Zinc) if compatible with your substrate. 3. A one-pot protocol using Oxone can achieve C-N bond formation and N-O cleavage simultaneously.

Data Presentation: Catalyst and Condition Optimization

Table 1: Organocatalyzed Nitroso-Aldol Reaction of Cyclohexanone and Nitrosobenzene

Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)SelectivityReference
l-pyrrolidine-tetrazole (5)DMSORT194>99O-selective
Chiral Diamine (5)Brine-1069598N-selective
l-proline (3) / d-proline (3)MeCNRT-8132O-selective

Table 2: Metal-Catalyzed Asymmetric Nitroso-Aldol Reaction with Tin Enolates

Catalyst SystemLigandEnolateSelectivity (N:O)Yield (%)ee (%)Reference
AgOTf (2:1)(R)-BINAPTributyltin>99:1 (N)9697
AgOTf (1:1)(R)-TolBINAPTrimethyltin1:>99 (O)9597
AgOAc (1:1)(R)-BINAPTrimethyltin1:>99 (O)9290
AgClO₄ (1:1)(R)-BINAPTrimethyltin1:>99 (O)7896

Experimental Protocols

Protocol 1: Organocatalytic O-Nitroso Aldol Reaction of a Ketone

This protocol is adapted from the procedure using an l-pyrrolidine-based tetrazole catalyst.

Materials:

  • l-pyrrolidine-based tetrazole catalyst (3f)

  • Ketone (e.g., cyclohexanone)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Saturated NH₄Cl solution

Procedure:

  • To a solution of the l-pyrrolidine-based tetrazole catalyst (5 mol %) and the ketone (1.5 mmol, 3 eq) in DMSO (1 ml) at room temperature, add a solution of this compound (0.5 mmol, 1 eq) in DMSO (1 ml) dropwise over 1 hour.

  • Stir the resulting mixture at room temperature until the this compound is completely consumed (approx. 1 hour), as monitored by TLC (hexane/ethyl acetate = 3:1).

  • Upon completion, pour the reaction mixture into an iced, saturated NH₄Cl solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the α-aminooxy ketone.

Protocol 2: Organocatalytic N-Nitroso Aldol Reaction of a Ketone

This protocol is adapted from the procedure using a chiral DPEN-derived catalyst.

Materials:

  • Chiral diamine catalyst (1a)

  • Ketone (e.g., cyclohexanone)

  • This compound

  • Reaction Solvent (Brine:1 N HCl = 1:1)

  • Diethyl ether

  • Saturated NaHCO₃ solution

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the amine catalyst (0.023 mmol, 5 mol %) in 2 mL of the reaction solvent (Brine:1 N HCl = 1:1) at room temperature.

  • Cool the solution to -10 °C and add cyclohexanone (0.92 mmol, 2 eq).

  • After stirring for approximately 10 minutes, add this compound (0.46 mmol, 1 eq).

  • Stir the reaction mixture for 6 hours at -10 °C.

  • Quench the reaction by washing with brine and extract three times with diethyl ether.

  • Neutralize the combined organic layer with saturated NaHCO₃ solution, dry with anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by silica gel column chromatography (e.g., ethyl acetate:hexane = 1:10) to obtain the α-hydroxyamino ketone.

Visual Guides: Workflows and Logic Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Catalyst in Solvent add_ketone Add Ketone/Aldehyde (Nucleophile) prep->add_ketone 1 add_nitroso Add Nitrosoarene (Electrophile) add_ketone->add_nitroso 2 stir Stir at Optimized Temperature add_nitroso->stir 3 monitor Monitor Progress (TLC/GC-MS) stir->monitor 4 quench Quench Reaction monitor->quench 5 (Upon Completion) extract Extract with Organic Solvent quench->extract 6 purify Purify via Chromatography extract->purify 7 final_product Isolated Product purify->final_product 8

Caption: General experimental workflow for a typical nitroso-aldol reaction.

G cluster_yield Troubleshooting Yield cluster_selectivity Troubleshooting Selectivity start Low Yield or Poor Selectivity q_temp Is Temperature Optimized? start->q_temp Low Yield q_regio Issue with Regioselectivity? start->q_regio Poor Selectivity a_temp Lower Temperature (e.g., RT to -10°C) q_temp->a_temp No q_cat Is Catalyst Active? q_temp->q_cat Yes end_node Re-run Optimized Reaction a_temp->end_node a_cat Screen Different Catalysts/Solvents q_cat->a_cat Maybe q_decomp Product or Reagent Decomposition? q_cat->q_decomp Yes a_cat->end_node a_decomp Use Inert Atmosphere, Consider In-Situ Generation q_decomp->a_decomp Yes q_decomp->end_node No a_decomp->end_node a_regio Adjust Catalyst System: - N-selective: Chiral Diamine - O-selective: Proline, Ag-BINAP(1:1) q_regio->a_regio Yes q_enantio Issue with Enantioselectivity? q_regio->q_enantio No a_regio->end_node a_enantio Lower Temperature & Screen Chiral Ligands q_enantio->a_enantio Yes q_enantio->end_node No a_enantio->end_node

Caption: Decision tree for troubleshooting common nitroso-aldol reaction issues.

References

Managing exothermic reactions during nitrobenzene synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for managing exothermic reactions during the synthesis of nitrobenzene. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during the nitration of benzene?

A1: The nitration of benzene to form nitrobenzene is a highly exothermic reaction, releasing a significant amount of heat (ΔH = -117 kJ/mol).[1][2] Failure to control the temperature can lead to a rapid, uncontrolled increase in the reaction rate, a dangerous situation known as a runaway reaction.[3] Additionally, higher temperatures promote the formation of undesirable byproducts such as dinitrobenzene and trinitro compounds, which reduces the yield and purity of the desired mononitrobenzene.[4][5] For optimal results and safety, the reaction temperature should generally be maintained below 55-60°C.

Q2: What is the role of sulfuric acid in the mixed acid nitration of benzene?

A2: In the nitration of benzene, concentrated sulfuric acid acts as a catalyst. Its primary role is to facilitate the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺), from nitric acid. The sulfuric acid protonates the nitric acid, which then loses a water molecule to generate the nitronium ion. This is the key species that attacks the benzene ring in the electrophilic aromatic substitution reaction.

Q3: What are the primary safety hazards associated with nitrobenzene synthesis?

A3: The primary hazards include:

  • Runaway Reactions: Due to the highly exothermic nature of the reaction, poor temperature control can lead to a rapid and dangerous increase in temperature and pressure.

  • Chemical Burns: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns upon contact.

  • Toxicity of Nitrobenzene: Nitrobenzene is highly toxic and can be readily absorbed through the skin. Prolonged exposure can damage the central nervous system, liver, and kidneys.

  • Toxicity of Benzene: Benzene is a known carcinogen and is flammable.

Q4: How can the formation of dinitrobenzene and other polynitrated byproducts be minimized?

A4: To favor the formation of mononitrobenzene and minimize polynitration, the following measures should be taken:

  • Strict Temperature Control: Keep the reaction temperature below 60°C, as higher temperatures increase the rate of subsequent nitrations.

  • Controlled Addition of Reactants: Add the benzene to the mixed acid slowly and in a controlled manner to prevent localized overheating.

  • Stoichiometry: Use a controlled molar ratio of nitric acid to benzene. An excess of the nitrating agent can increase the likelihood of multiple nitrations.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid, uncontrolled temperature increase (Runaway Reaction) 1. Addition of benzene is too fast.2. Inadequate cooling of the reaction vessel.3. Insufficient stirring, leading to localized "hot spots".1. Immediately stop the addition of benzene.2. Increase the efficiency of the cooling bath (e.g., add more ice/dry ice).3. Ensure vigorous and consistent stirring.4. If the temperature continues to rise rapidly, quench the reaction by carefully pouring it into a large volume of cold water.
Low yield of nitrobenzene 1. Reaction temperature was too low, leading to an incomplete reaction.2. Insufficient reaction time.3. Loss of product during workup and purification.1. Ensure the reaction is maintained at the optimal temperature (typically 50-60°C) after the initial addition of benzene.2. Increase the reaction time at the optimal temperature.3. Carefully perform the separation and washing steps to minimize loss of the organic layer.
Formation of significant amounts of dinitrobenzene (yellow solid in product) 1. Reaction temperature exceeded 60°C.2. "Hot spots" in the reaction mixture due to poor stirring.3. Use of an overly concentrated or excessive amount of nitrating mixture.1. Maintain strict temperature control using an efficient cooling bath.2. Improve the stirring efficiency to ensure uniform temperature distribution.3. Use the correct stoichiometry of reactants.
Darkening or charring of the reaction mixture 1. Temperature is excessively high, causing oxidative side reactions.1. Immediately cool the reaction mixture.2. Ensure the rate of addition of benzene is slow and controlled.

Experimental Protocols

Protocol 1: Synthesis of Nitrobenzene

Objective: To synthesize nitrobenzene from benzene via electrophilic aromatic substitution.

Materials:

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Benzene (C₆H₆)

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Reflux condenser

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Anhydrous calcium chloride or magnesium sulfate

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a round-bottom flask, cool 40 mL of concentrated sulfuric acid in an ice bath.

    • Slowly add 35 mL of concentrated nitric acid to the sulfuric acid with constant stirring, ensuring the temperature remains low. This mixture is the nitrating agent.

  • Nitration of Benzene:

    • Slowly add 30 mL of benzene dropwise to the stirred nitrating mixture using a dropping funnel.

    • Carefully monitor the temperature and maintain it below 55°C using the ice bath. The addition should be slow enough to prevent the temperature from rising rapidly.

  • Reaction Completion:

    • After the benzene addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the mixture in a water bath at 60°C for approximately one hour, with continued stirring, to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing cold water.

    • Separate the organic layer (lower layer, as nitrobenzene is denser than water).

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

    • Dry the nitrobenzene over anhydrous calcium chloride or magnesium sulfate.

    • Purify the crude nitrobenzene by distillation, collecting the fraction that boils at approximately 211°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acids Cool H₂SO₄ in Ice Bath add_hno3 Slowly Add HNO₃ to H₂SO₄ prep_acids->add_hno3 Maintain Low Temp add_benzene Add Benzene Dropwise add_hno3->add_benzene maintain_temp Maintain Temp < 55°C add_benzene->maintain_temp heat_mixture Heat to 60°C for 1 hr maintain_temp->heat_mixture cool_mixture Cool to Room Temp heat_mixture->cool_mixture pour_water Pour into Cold Water cool_mixture->pour_water separate_layers Separate Organic Layer pour_water->separate_layers wash_product Wash with NaHCO₃ & H₂O separate_layers->wash_product dry_product Dry with Anhydrous Salt wash_product->dry_product distill Distill to Purify dry_product->distill final_product final_product distill->final_product Pure Nitrobenzene

Caption: Experimental workflow for the synthesis of nitrobenzene.

troubleshooting_runaway_reaction start Temperature Rising Rapidly? stop_addition Stop Benzene Addition start->stop_addition Yes continue_monitoring Continue Monitoring start->continue_monitoring No increase_cooling Increase Cooling stop_addition->increase_cooling check_stirring Ensure Vigorous Stirring increase_cooling->check_stirring temp_controlled Temperature Controlled? check_stirring->temp_controlled temp_controlled->continue_monitoring Yes quench Quench Reaction in Cold Water temp_controlled->quench No

Caption: Troubleshooting guide for a runaway exothermic reaction.

References

How to minimize byproduct formation in the Baeyer-Mills reaction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation in the Baeyer-Mills reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the Baeyer-Mills reaction and how is it formed?

A1: The most common byproduct is azoxybenzene.[1][2][3][4] It is generally formed when the aniline starting material reduces the nitrosoarene to an aryl hydroxylamine. This hydroxylamine intermediate then condenses with another molecule of the nitrosoarene to yield the azoxybenzene byproduct.[1] This side reaction is particularly prevalent when using electron-rich anilines, which are more potent reducing agents.

Q2: My reaction is producing a significant amount of azoxybenzene. What are the initial steps to troubleshoot this?

A2: To reduce azoxybenzene formation, you should first evaluate your reaction temperature and the electronic properties of your aniline substrate. Higher temperatures (above 70-80°C) can lead to increased formation of azoxybenzene. Additionally, highly electron-rich anilines are more prone to reducing the nitrosoarene, leading to the azoxybenzene byproduct. Consider lowering the reaction temperature and, if possible, modifying the electronic properties of the aniline.

Q3: How does the choice of aniline substrate affect byproduct formation?

A3: The electronic nature of the aniline substrate plays a critical role.

  • Electron-rich anilines (e.g., those with electron-donating groups like methoxy or amino) have a higher tendency to reduce the nitrosoarene, which results in higher yields of the azoxybenzene byproduct.

  • Anilines with moderately electron-withdrawing or donating groups tend to give excellent yields of the desired azobenzene with minimal azoxybenzene formation.

  • Highly electron-deficient anilines (e.g., those with strongly electron-withdrawing groups like nitro) can result in low yields due to their reduced nucleophilicity, making the initial condensation step slower.

Q4: Can reaction time and temperature be optimized to favor the desired product?

A4: Yes, optimizing reaction time and temperature is crucial. For example, in a continuous flow setup, it was found that temperatures between 70-90°C with a residence time of 50 minutes gave the best results for the formation of the desired azobenzene. However, increasing the temperature to 80-90°C also led to an increase in the azoxybenzene byproduct. It is recommended to perform a time and temperature optimization study for your specific substrates to find the optimal balance between reaction rate and selectivity.

Q5: What is a general experimental protocol for a batch Baeyer-Mills reaction?

A5: While reaction conditions should be optimized for specific substrates, a general protocol for a batch reaction is as follows:

  • Dissolve the aniline and nitrosobenzene separately in a suitable solvent, such as acetic acid.

  • Combine the solutions in a reaction vessel equipped with a stirrer and temperature control.

  • Maintain the reaction at a controlled temperature, typically at or below 70°C, while stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, quench the reaction and proceed with a standard aqueous workup and extraction with an organic solvent.

  • The crude product can then be purified using techniques like column chromatography.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of azoxybenzene byproduct Reaction temperature is too high.Lower the reaction temperature. Optimal temperatures are often found to be around 70°C.
The aniline substrate is too electron-rich.If possible, consider using an aniline with less electron-donating substituents. Alternatively, carefully control the reaction temperature and time.
Low yield of the desired azobenzene The aniline substrate is too electron-poor, leading to low reactivity.For electron-poor anilines, a moderate increase in temperature may be necessary to drive the reaction to completion. However, be aware that this may also increase byproduct formation, requiring careful optimization.
Steric hindrance, particularly with ortho-substituted anilines, is impeding the reaction.Prolonged reaction times or a moderate increase in temperature may be required. The yields for ortho-substituted anilines are often lower than their para- and meta-isomers.
Incomplete reaction.Increase the reaction time and continue to monitor the reaction's progress.
Reaction is slow or does not proceed Low reaction temperature.Gradually increase the temperature while monitoring for the formation of byproducts.
Poor nucleophilicity of the aniline.Consider using a different solvent or an appropriate catalyst if applicable, though the classic Baeyer-Mills is often run in acetic acid.

Data on Reaction Parameter Effects

Table 1: Effect of Temperature on Product Ratio in a Continuous Flow System

Temperature (°C)Residence Time (min)Product to Starting Material RatioNotes
2550.0Low conversionLow conversion of starting materials was observed.
70-9050.0OptimalThe best results for the desired product were observed in this range.
80-9050.0Increased AzoxybenzeneIncreasing amounts of the azoxybenzene byproduct were formed.
90-Increased yield for electron-poor anilinesFor a p-cyano-substituted aniline, the yield increased, but so did the amount of azoxybenzene.
110-Further increased yield for electron-poor anilinesThe yield for a p-cyano-substituted aniline increased further, but with a significant increase in azoxybenzene, necessitating chromatographic purification.

Table 2: Influence of Aniline Substituent on Product Yield

Aniline SubstituentPositionYield of Azobenzene (%)Notes
Unsubstituted-98High yield under optimized conditions.
Electron-Donating (e.g., -OCH3)meta7Low yield due to the formation of large amounts of azoxybenzene.
Electron-Withdrawing (e.g., -CN)para19 (at 110°C)Higher temperatures were needed to improve the yield, but this also increased azoxybenzene formation.

Visual Guides

Reaction Pathways

Baeyer_Mills_Pathways cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Pathway Aniline Aniline Intermediate1 Intermediate Aniline->Intermediate1 Nucleophilic Attack This compound This compound This compound->Intermediate1 Azobenzene Azobenzene (Desired Product) Intermediate1->Azobenzene Dehydration Aniline_side Electron-Rich Aniline Hydroxylamine Aryl Hydroxylamine Aniline_side->Hydroxylamine Reduction Nitrosobenzene_side This compound Nitrosobenzene_side->Hydroxylamine Azoxybenzene Azoxybenzene (Byproduct) Hydroxylamine->Azoxybenzene Condensation Nitrosobenzene_side2 This compound Nitrosobenzene_side2->Azoxybenzene

Caption: Reaction pathways in the Baeyer-Mills reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start High Byproduct Formation or Low Yield Check_Temp Is the reaction temperature > 70-80°C? Start->Check_Temp Lower_Temp Lower temperature to ≤ 70°C Check_Temp->Lower_Temp Yes Check_Aniline Is the aniline electron-rich? Check_Temp->Check_Aniline No Lower_Temp->Check_Aniline Modify_Aniline If possible, use a less electron-rich aniline Check_Aniline->Modify_Aniline Yes Check_Yield Is the yield still low? Check_Aniline->Check_Yield No Modify_Aniline->Check_Yield Increase_Time Increase reaction time Check_Yield->Increase_Time Yes End Problem Resolved Check_Yield->End No Optimize Perform detailed optimization of temperature and time Increase_Time->Optimize Optimize->End

Caption: Troubleshooting workflow for the Baeyer-Mills reaction.

References

Technical Support Center: Scaling Nitrosobenzene Production

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting, safety protocols, and experimental procedures for the synthesis and scale-up of nitrosobenzene production.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound? A1: The most common methods for preparing this compound are:

  • Oxidation of N-phenylhydroxylamine: This is a widely used laboratory method where nitrobenzene is first reduced to N-phenylhydroxylamine, which is then oxidized using an agent like sodium dichromate (Na₂Cr₂O₇)[1][2].

  • Oxidation of Aniline: Aniline can be oxidized using peroxymonosulfuric acid (Caro's acid) or peracetic acid to yield this compound[1][3]. Catalytic oxidation with hydrogen peroxide in the presence of a zirconium hydroxide catalyst is another approach[3].

  • Reduction of Nitrobenzene: While complete reduction of nitrobenzene leads to aniline, carefully controlled reduction using specific reagents can yield this compound as an intermediate, though isolating it can be challenging.

Q2: What is the monomer-dimer equilibrium in this compound and why is it important? A2: this compound exists in a dynamic equilibrium between a monomer (C₆H₅NO) and a dimer (azobenzene dioxide). The monomer is a dark green, reactive species, while the dimer is a pale yellow, more stable solid. In dilute solutions or at higher temperatures, the equilibrium favors the green monomer. In the solid state or at higher concentrations, the pale yellow dimer is typically favored. This equilibrium is crucial because the reactivity and physical properties (like color and volatility) depend on the form present.

Q3: How stable is this compound and what are the recommended storage conditions? A3: this compound is sensitive to light and heat and can decompose easily. The crude product is stable for about a week if kept at 0°C. For longer-term storage, it should be kept at 0°C in a closed container. It can be kept at room temperature for only 1-2 days before significant degradation may occur.

Q4: What are the primary safety hazards associated with this compound and its precursors? A4: this compound is a hazardous chemical classified as toxic if swallowed, in contact with skin, or if inhaled. It is also a flammable solid. Exposure can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like dizziness, headache, and cyanosis (blue skin). Its precursor, nitrobenzene, is also toxic, a suspected carcinogen, and may damage fertility. Strict safety protocols must be followed when handling these compounds.

Section 2: Troubleshooting Guides

Problem: Low or No Yield

Q: My yield of this compound from the oxidation of N-phenylhydroxylamine is consistently low. What are the likely causes? A: Low yields in this synthesis are often traced back to several critical parameters:

  • Over-oxidation: The N-phenylhydroxylamine intermediate is sensitive and can be easily oxidized past the nitroso stage to form nitrobenzene, especially with strong oxidizing agents or prolonged reaction times.

  • Poor Temperature Control: The oxidation step is exothermic. If the temperature rises above 0°C, the formation of byproducts other than this compound increases significantly. It is crucial to have an excess of ice present during the addition of the oxidizing agent to maintain the low temperature.

  • Slow Reagent Addition: The oxidizing agent (e.g., sodium dichromate solution) must be added rapidly. Slow addition has been shown to drastically reduce the yield; in one documented case, increasing the addition time from a few minutes to 25 minutes dropped the yield to just 10%.

  • Impure Starting Materials: Impurities in the initial nitrobenzene can lead to side reactions during the reduction step, resulting in a lower yield of N-phenylhydroxylamine and, consequently, this compound.

Problem: Product Impurity

Q: My final product is a yellow, oily material instead of a pale solid. What is this impurity and how can I remove it? A: The appearance of yellow oily material often indicates the presence of byproducts or decomposition.

  • Cause of Impurity: This can occur if the temperature during the final steam distillation is too high or the process is too slow, causing the this compound to decompose. The yellow color can also be attributed to the presence of azoxybenzene, which can form from the condensation of intermediates.

  • Purification Strategy:

    • Steam Distillation: This is the primary method for purifying crude this compound. It should be performed as rapidly as possible to minimize thermal decomposition. The use of all-glass connections is mandatory as rubber and cork are attacked by this compound vapors.

    • Sublimation: Purification by sublimation is another effective method and can be performed at lower temperatures than steam distillation, potentially reducing decomposition.

    • Recrystallization: For a purer product, the distilled this compound can be recrystallized from a small amount of ethanol with cooling.

Section 3: Safety Protocols for Scale-Up

Q: What are the essential engineering controls for safely handling this compound on a larger scale? A: When scaling up, personal protective equipment is not enough. Engineering controls are critical:

  • Enclosed Systems: Use process enclosures and closed-loop systems for reactions and transfers to minimize the release of vapors and dust. Continuous processes, which can use smaller reactors for the same output as large batch reactors, are often safer and more economical for scaling up.

  • Ventilation: All operations should be conducted in a well-ventilated area with local exhaust ventilation (LEV) at the site of potential chemical release.

  • Grounding: Proper grounding procedures for all equipment are necessary to prevent the build-up of static electricity, which can be an ignition source for flammable solids and their vapors.

Q: What Personal Protective Equipment (PPE) is mandatory for handling this compound? A: A comprehensive PPE strategy is required to prevent exposure.

  • Eye/Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.

  • Skin Protection: Chemical-resistant gloves (e.g., Butyl Rubber, Viton) and a lab coat or chemical-resistant suit are required to prevent skin contact. All protective clothing should be clean and put on before work begins.

  • Respiratory Protection: If engineering controls do not maintain exposure below limits, a NIOSH-approved respirator with appropriate cartridges must be used.

Q: How should this compound waste be managed and disposed of? A: this compound and its related chemical waste are hazardous and must be handled accordingly.

  • Collection: All chemical waste should be collected in clearly labeled, sealed containers for hazardous materials. Do not mix with other waste streams.

  • Disposal: Waste must be disposed of in accordance with all local, state, and federal regulations. This typically involves removal to an authorized incinerator equipped with an afterburner and flue gas scrubber.

Section 4: Experimental Protocols

Detailed Protocol: Laboratory Synthesis of this compound

This protocol is adapted from a procedure in Organic Syntheses. It involves the reduction of nitrobenzene to N-phenylhydroxylamine, followed by in-situ oxidation to this compound.

Step 1: Reduction of Nitrobenzene to N-Phenylhydroxylamine

  • In a large vessel (e.g., 5-gallon crock or 12-L flask), combine 250 ml (2.44 moles) of nitrobenzene with a solution of 150 g of ammonium chloride in 5 L of water.

  • Stir the mixture vigorously to create a suspension. Vigorous stirring is essential to prevent the zinc dust from caking.

  • Over 5 minutes, add 372 g (5.15 moles) of 90% zinc dust in small portions.

  • The reaction is exothermic. Monitor the temperature, and when it reaches ~65°C, add ice to the mixture to bring the temperature down to 50–55°C.

  • After 20 minutes from the start of the zinc addition, filter the solution through a large Büchner funnel to remove zinc oxide.

  • Wash the zinc oxide residue with 3 L of boiling water, combining the filtrate and washings.

Step 2: Oxidation of N-Phenylhydroxylamine to this compound

  • Immediately cool the combined filtrate to 0°C to -2°C by adding a significant amount of ice, ensuring at least 1 kg of unmelted ice remains.

  • In a separate container, prepare a cold sulfuric acid solution by mixing 750 ml of concentrated sulfuric acid with enough ice to bring its temperature down to -5°C. Add this cold acid solution to the N-phenylhydroxylamine suspension with stirring.

  • Prepare an ice-cold solution of 170 g of sodium dichromate dihydrate in 500–750 ml of water.

  • Add the cold dichromate solution as rapidly as possible to the stirred reaction mixture.

  • After 2-3 minutes, a straw-colored precipitate of this compound will form. Collect this crude product on a Büchner funnel and wash it with 1 L of water.

Step 3: Purification by Steam Distillation

  • Set up an all-glass steam distillation apparatus. Rubber and cork stoppers should not be used as they are attacked by the product.

  • Transfer the crude this compound to the distillation flask and begin steam distillation. The process should be conducted as quickly as possible to prevent thermal decomposition.

  • Collect the distillate in a receiver cooled by ice. This compound has a high vapor pressure, making cooling necessary to prevent loss of product.

  • The this compound will first appear as a green liquid that solidifies into a white solid. Stop the distillation when yellow oily material appears in the condenser.

  • Collect the solid product, grind it in a mortar, wash with water until the washings are clear, and dry thoroughly. The expected yield is 128–138 g (49–53%).

Section 5: Data Presentation

Table 1: Key Reactant and Condition Summary for Laboratory Synthesis

ParameterStep 1: ReductionStep 2: Oxidation
Primary Reactant Nitrobenzene (2.44 moles)N-Phenylhydroxylamine
Reagents Zinc Dust (5.15 moles), NH₄ClNa₂Cr₂O₇·2H₂O, H₂SO₄
Temperature Controlled at 50-55°C (exotherm)Maintained at 0°C to -2°C
Key Observation Temperature rise after zinc additionFormation of straw-colored precipitate
Typical Yield Not isolated49-53% (after purification)

Table 2: Hazard and Exposure Data

CompoundCAS NumberKey HazardsGHS Pictograms
This compound 586-96-9Toxic (oral, dermal, inhalation), Flammable Solid, Skin/Eye IrritantGHS02, GHS06, GHS07
Nitrobenzene 98-95-3Toxic, Suspected Carcinogen, May Damage Fertility, Organ Damage (blood)GHS06, GHS08

Section 6: Mandatory Visualizations

Nitrosobenzene_Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Purification start_material Nitrobenzene intermediate N-Phenylhydroxylamine (in situ) start_material->intermediate  Reduction final_product Crude this compound intermediate->final_product  Oxidation purified_product Pure this compound final_product->purified_product Purification reagent reagent condition condition reagent1 1. Zinc Dust 2. NH4Cl, H2O reagent1->intermediate condition1 T = 50-55°C condition1->intermediate reagent2 1. Na2Cr2O7 2. H2SO4 reagent2->final_product condition2 T = 0 to -2°C (Rapid Addition) condition2->final_product purification_method Steam Distillation or Sublimation purification_method->purified_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Nitrosobenzene_Yield problem Low Yield Observed check_temp Was reaction temp > 0°C during oxidation? problem->check_temp check_addition Was dichromate added slowly? problem->check_addition check_purity Were starting materials pure? problem->check_purity check_time Was reaction or distillation too long? problem->check_time cause cause solution solution check check cause_temp Cause: Side Reactions (Byproduct Formation) check_temp->cause_temp Yes cause_addition Cause: Decomposition/ Side Reactions check_addition->cause_addition Yes cause_purity Cause: Impurities inhibit reaction or cause side reactions check_purity->cause_purity No cause_time Cause: Over-oxidation or Thermal Decomposition check_time->cause_time Yes solution_temp Solution: Use excess ice, monitor temperature closely cause_temp->solution_temp solution_addition Solution: Add oxidant rapidly (pour) cause_addition->solution_addition solution_purity Solution: Use purified reagents and solvents cause_purity->solution_purity solution_time Solution: Monitor reaction by TLC, distill product rapidly cause_time->solution_time

Caption: Decision tree for troubleshooting low yields.

References

Effect of solvent choice on nitrosobenzene reaction outcomes.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nitrosobenzene reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to solvent selection in their experiments. This compound's reactivity is highly sensitive to the reaction medium, and choosing the appropriate solvent is critical for achieving desired outcomes. This guide provides answers to frequently asked questions, detailed troubleshooting advice, experimental protocols, and comparative data to help you optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for reactions involving this compound?

A1: Solvent selection is paramount because it directly influences several factors:

  • Reactant and Intermediate Solubility: Ensuring all components remain in the solution phase is essential for reaction efficiency. This compound itself exists in a monomer-dimer equilibrium, which is influenced by the solvent.[1]

  • Reaction Rate and Yield: Solvents can stabilize or destabilize transition states, directly impacting the reaction kinetics and final product yield.[2][3] For instance, polar solvents can accelerate reactions with polar transition states.

  • Product Selectivity: In reactions with multiple possible pathways, such as reductions, the solvent can favor the formation of one product over others.

  • Side Reactions: The highly reactive nitroso group can participate in unwanted side reactions, such as dimerization.[1] The choice of solvent can suppress these pathways.

Q2: How does solvent polarity affect my this compound reaction?

A2: Solvent polarity plays a significant role in reaction kinetics and mechanisms.

  • Polar Solvents: Generally, polar solvents are used for reactions involving polar or charged intermediates. They can solvate and stabilize these species, often leading to increased reaction rates.[3]

  • Non-Polar Solvents: These solvents are suitable for non-polar reactants and are less likely to interact strongly with intermediates. In some cases, the absence of strong solvent interaction is desirable to avoid side reactions.

  • Monomer-Dimer Equilibrium: In solution, this compound exists in equilibrium between its reactive green monomer and a less reactive pale yellow dimer. Dilute solutions and higher temperatures favor the monomer. The solvent choice can also influence this equilibrium.

Q3: Should I use a protic or aprotic solvent for my this compound reaction?

A3: The choice between a protic and aprotic solvent depends on the specific reaction mechanism.

  • Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as hydrogen bond donors. They are effective at stabilizing anions and can activate this compound via hydrogen bonding to the oxygen atom in certain reactions like the Diels-Alder reaction. However, they can also "cage" and deactivate nucleophiles through hydrogen bonding, potentially slowing down some reactions.

  • Aprotic Solvents (e.g., THF, DMF, DMSO, acetonitrile) lack O-H or N-H bonds and cannot donate hydrogen bonds. Polar aprotic solvents are excellent for many reactions (like SN2) because they solvate cations well while leaving anions or nucleophiles relatively free and highly reactive. Using aprotic solvents can be beneficial when trying to avoid isomerization of C-nitroso compounds to their oxime tautomers.

Q4: My Diels-Alder reaction with this compound has a low yield. Could the solvent be the issue?

A4: Yes, the solvent is a critical factor in nitroso-Diels-Alder reactions. Protic solvents, particularly fluorinated alcohols, can activate the nitroso group through hydrogen bonding, leading to significant rate accelerations. If your yield is low in a non-polar or aprotic solvent, switching to a protic solvent like methanol, ethanol, or hexafluoroisopropanol (HFIP) could improve the outcome. However, be aware that solvent effects can be complex and are not solely dependent on polarity; specific hydrogen-bonding interactions are often key.

Q5: I'm trying to reduce this compound, but I'm getting a mixture of products. How can solvent choice improve selectivity?

A5: Solvent choice is crucial for controlling the selectivity of this compound reduction, which can yield phenylhydroxylamine, azoxybenzene, azobenzene, or aniline. For catalytic transfer hydrogenation (CTH), alcoholic solvents like ethanol and methanol have shown high activity and selectivity for producing aniline. In contrast, the reaction may not proceed at all in other solvents like ethanol under different conditions, highlighting the sensitivity to the entire catalytic system. The choice of solvent can influence the reaction pathway by stabilizing specific intermediates.

Troubleshooting Guides

Issue 1: Low Yield or Slow Rate in Nitroso-Diels-Alder Reaction
Potential Cause Troubleshooting Step Rationale
Insufficient Activation of Nitroso Group Switch from a non-polar/aprotic solvent (e.g., Toluene, THF) to a protic solvent (e.g., Methanol, Ethanol). For enhanced activation, consider using fluorinated alcohols like TFE or HFIP.Protic solvents can form hydrogen bonds with the oxygen atom of the nitroso group, lowering the energy of the transition state and accelerating the reaction.
Poor Reactant Solubility If reactants are not fully dissolved, consider a co-solvent system or switch to a solvent with better solubilizing properties for your specific diene and this compound derivative (e.g., DMF, Dichloromethane).The reaction can only proceed efficiently if all reactants are in the solution phase.
Monomer-Dimer Equilibrium Perform the reaction in a more dilute solution or at a slightly elevated temperature.The reactive species is the this compound monomer. Dilution and heat shift the equilibrium from the inactive dimer to the active monomer.
Issue 2: Poor Selectivity in this compound Reduction
Potential Cause Troubleshooting Step Rationale
Uncontrolled Reaction Pathway For catalytic transfer hydrogenation (e.g., using Pd catalysts and a hydrogen donor like formic acid), screen alcoholic solvents such as ethanol or methanol.Alcoholic solvents have been shown to promote high conversion and excellent selectivity towards aniline in CTH reactions of nitrobenzene.
Side Reactions (e.g., Condensation) If using electrochemical reduction, an aprotic solvent like DMF is often employed to control the proton availability, which dictates the final product.The reduction mechanism involves multiple electron and proton transfer steps. Controlling the proton source via solvent choice is key to isolating intermediates like phenylhydroxylamine or preventing further reduction to aniline.
Catalyst Inactivity Ensure the chosen solvent is compatible with your catalyst. Some solvents can poison or inhibit catalyst activity.The solvent-catalyst interaction is critical. For NiCl₂/NP catalyzed reductions, methanol and water were effective, while ethanol was not.

Data Presentation

Table 1: Effect of Solvent on Catalytic Transfer Hydrogenation (CTH) of Nitrobenzene to Aniline (Data compiled from a study using a Pd/ZrP catalyst and formic acid as a hydrogen source)

SolventDielectric Constant (ε)TypeConversion (%)Aniline Yield (%)
Ethanol24.6Polar Protic>99>99
Methanol32.7Polar Protic>99>99
2-Propanol (IPA)19.9Polar Protic>99>99
1,4-Dioxane2.2Polar Aprotic7473
Tetrahydrofuran (THF)7.6Polar Aprotic6464
Toluene2.4Non-Polar3636
Water80.1Polar Protic2222

Table 2: General Properties of Common Solvents

SolventClassKey CharacteristicsCommon Use Cases for this compound
Water (H₂O)Polar ProticHigh polarity, strong H-bond donor.Can accelerate Diels-Alder reactions, but may lead to solubility issues.
Ethanol (EtOH)Polar ProticGood general-purpose protic solvent.Effective for CTH reductions and some condensation reactions.
Methanol (MeOH)Polar ProticSimilar to ethanol, more polar.Can activate nitroso groups for cycloadditions.
Acetonitrile (MeCN)Polar AproticHigh polarity, coordinates with metals.Used in theoretical studies of solvent effects.
Tetrahydrofuran (THF)Polar AproticGood solvent for a range of organic compounds.A common choice when aprotic conditions are needed.
Dichloromethane (DCM)Polar AproticGood solvent, volatile, easy to remove.Used in studies of reaction mechanisms.
TolueneNon-PolarAromatic, non-polar.Used when non-polar, inert conditions are required.

Experimental Protocols

Protocol 1: General Procedure for a Nitroso-Diels-Alder Reaction
  • Preparation: To a solution of the diene (1.2 equivalents) in the chosen solvent (e.g., ethanol, 0.1 M), add the this compound derivative (1.0 equivalent).

  • Reaction: Stir the mixture at room temperature (or as required by the specific substrates). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the characteristic green color of the nitroso monomer.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude adduct by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 3,6-dihydro-1,2-oxazine product.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) of this compound

(Adapted from a procedure using a Pd/ZrP catalyst)

  • Preparation: In a reaction vessel, combine this compound (1 mmol), the Pd/ZrP catalyst (e.g., 5 mol% Pd), and the solvent (e.g., ethanol, 5 mL).

  • Reaction: Add the hydrogen donor, formic acid (5 mmol), to the mixture. Seal the vessel and heat to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by taking aliquots and analyzing them by Gas Chromatography (GC) or TLC to confirm the complete consumption of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the heterogeneous catalyst. Wash the catalyst with a small amount of the solvent.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure. The remaining residue can be further purified if necessary, but this procedure often yields highly pure aniline directly.

Visual Guides

Troubleshooting_Workflow start Low Reaction Yield/ Poor Selectivity cause1 Poor Solubility start->cause1 Potential Cause cause2 Side Reactions (e.g., Dimerization) start->cause2 Potential Cause cause3 Poor TS Stabilization/ Slow Kinetics start->cause3 Potential Cause cause cause solution solution check check check1 Change Solvent or Use Co-Solvent cause1->check1 Action check2 Switch to Aprotic or Less Polar Solvent cause2->check2 Action check3 Switch to Protic or More Polar Solvent cause3->check3 Action solution1 Improved Homogeneity and Rate check1->solution1 Result solution2 Minimized Side Product Formation check2->solution2 Result solution3 Accelerated Reaction/ Improved Selectivity check3->solution3 Result

Caption: Troubleshooting workflow for common issues in this compound reactions.

Solvent_Selection_Tree start Start: Select Solvent for this compound Reaction q1 Is H-Bonding Beneficial? start->q1 q2 Are Reactants Polar? q1->q2 No protic Consider Protic Solvents (e.g., EtOH, MeOH, H₂O) Activates NO group, stabilizes anions q1->protic Yes (e.g., Diels-Alder) q3 Are Reactants Non-Polar? q2->q3 No aprotic_polar Consider Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN) Good for nucleophilic reactions q2->aprotic_polar Yes aprotic_nonpolar Consider Non-Polar Solvents (e.g., Toluene, Hexane) Inert medium, minimizes side reactions q3->aprotic_nonpolar Yes

Caption: Decision tree for selecting an appropriate solvent system.

Signaling_Pathway cluster_protic Protic Pathway cluster_aprotic Aprotic Pathway reactants Reactants (Diene + Ph-NO) ts_stabilized Stabilized Transition State (via H-Bonding) reactants->ts_stabilized Faster Rate ts_unstabilized Unstabilized Transition State reactants->ts_unstabilized Slower Rate solvent_protic Protic Solvent (e.g., Ethanol) solvent_protic->ts_stabilized Activates solvent_aprotic Aprotic Solvent (e.g., THF) solvent_aprotic->ts_unstabilized No Activation product_fast Product (High Yield) ts_stabilized->product_fast product_slow Product (Low Yield) ts_unstabilized->product_slow

Caption: How protic solvents can stabilize transition states in nitroso reactions.

References

Validation & Comparative

A Comparative Analysis of Nitrosobenzene and Nitrobenzene as Oxidizing Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the oxidizing properties of nitrosobenzene and nitrobenzene, supported by experimental data. The information presented is intended to assist researchers in selecting the appropriate oxidizing agent for their specific applications, particularly in the fields of organic synthesis and drug development.

Introduction

Nitroaromatic compounds are a class of organic molecules that play significant roles in a variety of chemical transformations. Among these, nitrobenzene and its reduction intermediate, this compound, can function as oxidizing agents. Understanding the differences in their oxidizing strength is crucial for controlling reaction pathways and predicting metabolic fates of nitroaromatic-containing compounds. Nitrobenzene is a readily available and widely used industrial chemical, primarily as a precursor to aniline.[1] this compound, while less common, is a key intermediate in the reduction of nitrobenzene and exhibits distinct reactivity.[2]

Quantitative Comparison of Oxidizing Strength

The capacity of a substance to act as an oxidizing agent is quantified by its reduction potential (E°). A more positive or less negative reduction potential indicates a greater tendency to accept electrons and, therefore, a stronger oxidizing agent. Electrochemical studies, particularly cyclic voltammetry, have been instrumental in determining the reduction potentials of this compound and nitrobenzene under various conditions.

In all documented solvent systems, this compound is reduced at a less negative potential than nitrobenzene.[3] This consistently demonstrates that This compound is a stronger oxidizing agent than nitrobenzene . The reduction of nitrobenzene to aniline is a stepwise process, with this compound being a transient intermediate.[4] Because this compound is more easily reduced than its precursor, it is rapidly converted to the subsequent reduction product, phenylhydroxylamine, and is therefore not typically isolated in preparative reductions of nitrobenzene.[5]

The following table summarizes the standard reduction potentials for the one-electron reduction of this compound and nitrobenzene in various solvents.

CompoundSolventReference ElectrodeStandard Reduction Potential (E°)
NitrobenzeneDimethylformamide (DMF)Saturated Calomel Electrode (SCE)-1.39 V
NitrobenzeneAcetonitrile (MeCN)Saturated Calomel Electrode (SCE)-1.36 V
NitrobenzeneWaterStandard Hydrogen Electrode (SHE)-0.485 V
This compoundDimethyl Sulfoxide (DMSO)Silver/Silver Chloride (Ag/AgCl)-0.770 V
This compoundAcetonitrile (MeCN)Silver/Silver Chloride (Ag/AgCl)-0.835 V

Data sourced from a comparative study of DFT methods for the investigation of the reduction mechanisms of aromatic nitro- and nitroso compounds.

Experimental Protocols

Determination of Reduction Potentials by Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of chemical species. A typical experimental setup for comparing the oxidizing strength of this compound and nitrobenzene is described below.

Objective: To determine and compare the reduction potentials of this compound and nitrobenzene in an aprotic solvent.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode cell comprising:

    • Glassy carbon working electrode

    • Platinum wire counter electrode

    • Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) reference electrode

  • Nitrobenzene (reagent grade)

  • This compound (reagent grade)

  • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate - TBAP)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Electrode Preparation: The glassy carbon working electrode is polished to a mirror finish using alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used, and then dried.

  • Solution Preparation: A solution of the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen anhydrous solvent (e.g., MeCN) is prepared. Separate analyte solutions of known concentrations (e.g., 1 mM) of nitrobenzene and this compound are made in the electrolyte solution.

  • Deoxygenation: The electrochemical cell containing the analyte solution is purged with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. A blanket of the inert gas is maintained over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • The three electrodes are immersed in the deoxygenated solution.

    • The potentiostat is set to scan the potential. For nitroaromatics, the scan is typically initiated at a potential where no reaction occurs (e.g., 0 V) and swept towards negative potentials to observe the reduction, and then the direction is reversed.

    • A suitable scan rate (e.g., 100 mV/s) is applied.

    • The resulting current is recorded as a function of the applied potential, generating a cyclic voltammogram.

  • Data Analysis: The potential at the peak of the reduction wave (cathodic peak potential, Epc) is determined from the voltammogram for each compound. The relative positions of these peaks on the potential axis provide a direct comparison of their ease of reduction and thus their oxidizing strength.

Signaling Pathways and Logical Relationships

In biological systems, the metabolism of nitrobenzene is a critical pathway that determines its toxicity. The reductive metabolism of nitrobenzene, often carried out by gut microflora and hepatic enzymes, is considered the more toxicologically significant route, leading to intermediates responsible for its adverse health effects.

The reduction of nitrobenzene to aniline proceeds through the formation of this compound and phenylhydroxylamine. These intermediates are involved in redox cycling, a process believed to be responsible for the conversion of hemoglobin to methemoglobin, a key indicator of nitrobenzene toxicity.

The following diagram illustrates the reductive metabolic pathway of nitrobenzene.

Nitrobenzene_Reduction_Pathway Nitrobenzene Nitrobenzene (C₆H₅NO₂) This compound This compound (C₆H₅NO) Nitrobenzene->this compound +2e⁻, +2H⁺ Phenylhydroxylamine Phenylhydroxylamine (C₆H₅NHOH) This compound->Phenylhydroxylamine +2e⁻, +2H⁺ Aniline Aniline (C₆H₅NH₂) Phenylhydroxylamine->Aniline +2e⁻, +2H⁺

Caption: Reductive metabolic pathway of nitrobenzene to aniline.

Conclusion

Experimental evidence, primarily from electrochemical studies, unequivocally demonstrates that this compound is a stronger oxidizing agent than nitrobenzene. This is reflected in its less negative reduction potential. This fundamental difference in reactivity has significant implications for their application in organic synthesis and for understanding the biological activity and toxicity of nitroaromatic compounds. While nitrobenzene serves as a mild oxidant, the higher oxidizing potential of this compound makes it a more reactive but also more transient species in reduction reactions. For professionals in drug development, the metabolic conversion of nitrobenzene to the more potent oxidizing agent, this compound, is a key consideration in assessing the toxicological profile of nitroaromatic drug candidates.

References

A Mechanistic Showdown: Direct Versus Condensation Routes in Nitrobenzene Reduction

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the competing pathways in the catalytic reduction of nitrobenzene, supported by experimental data and detailed protocols.

The reduction of nitrobenzene is a cornerstone reaction in industrial chemistry, pivotal for the synthesis of aniline and its derivatives, which are precursors to a vast array of pharmaceuticals, dyes, and polymers. The transformation of the nitro group to an amine can proceed through two primary mechanistic avenues: a direct hydrogenation pathway or a more complex condensation route. The prevailing pathway is dictated by a delicate interplay of reaction conditions, including the choice of catalyst, solvent, pH, and reducing agent. Understanding these nuances is critical for optimizing reaction selectivity and yield.

This guide provides a detailed comparison of the direct and condensation routes, presenting experimental data, step-by-step protocols for key reactions, and visualizations of the underlying mechanisms to aid researchers in navigating this complex chemical landscape.

Mechanistic Pathways: A Tale of Two Routes

The reduction of nitrobenzene to aniline is a six-electron process. The journey from nitro to amino functionality can be deceptively complex, with several intermediates that can either proceed directly to the final product or diverge into a series of condensation reactions.

The Direct Route: This pathway involves the sequential hydrogenation of the nitro group without the formation of dimeric intermediates. The key intermediates are nitrosobenzene and phenylhydroxylamine.

The Condensation Route: This pathway is characterized by the reaction between the intermediates of the direct route, this compound and phenylhydroxylamine, to form azoxybenzene. Azoxybenzene is then further reduced to azobenzene, hydrazobenzene, and finally aniline. This route is often favored under specific conditions, such as in the presence of strong bases.

Diagram of the Direct and Condensation Pathways

Caption: Reaction pathways in nitrobenzene reduction.

Comparative Experimental Data

The selectivity of nitrobenzene reduction is highly dependent on the reaction conditions. The following tables summarize experimental data illustrating how different parameters can favor either the direct or condensation route.

Table 1: Influence of Catalyst on Product Distribution
CatalystReducing AgentSolventTemp. (°C)Time (h)Nitrobenzene Conversion (%)Aniline Selectivity (%) (Direct Route)Azoxy/Azo-compound Selectivity (%) (Condensation Route)Reference
5% Pd/CH₂ (1 atm)Ethanol255>99>99<1[1]
Raney NickelH₂ (1 atm)Ethanol255>99~90~10 (as azoxy/azobenzene)[1]
Monometallic Ni-HPSH₂ (23.5 bar)Not Specified120Not SpecifiedSlower RateLowerSignificant formation of this compound and phenylhydroxylamine[2]
Bimetallic Pd(0.5)-Ni(17.9)-HPSH₂ (23.5 bar)Not Specified120Not SpecifiedFaster RateHighFavors direct formation of aniline[2]
Table 2: Influence of Reaction Medium on Product Selectivity in Photocatalytic Reduction
CatalystHydrogen SourceSolventBaseTime (h)Nitrobenzene Conversion (%)Aniline Selectivity (%)Azoxybenzene Selectivity (%)Azobenzene Selectivity (%)Reference
CdS/NH₂-MIL-125N₂H₄·H₂OMethanol-12>999811[3]
CdS/NH₂-MIL-125N₂H₄·H₂OTHF-12>991981
CdS/NH₂-MIL-125N₂H₄·H₂OEthanolK₂CO₃12>991198

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for achieving nitrobenzene reduction via the direct and condensation routes.

Protocol 1: Direct Hydrogenation to Aniline using a Palladium Catalyst

This protocol is adapted from typical procedures for the catalytic hydrogenation of nitroaromatics, favoring the direct reduction pathway.

Objective: To synthesize aniline from nitrobenzene with high selectivity via the direct hydrogenation route.

Materials:

  • Nitrobenzene

  • 5% Palladium on activated carbon (Pd/C) catalyst

  • Ethanol (solvent)

  • Hydrogen gas (H₂)

  • Glass reactor equipped with a magnetic stirrer, gas inlet, and reflux condenser

Procedure:

  • In a glass reactor, dissolve a known amount of nitrobenzene in ethanol.

  • Carefully add the 5% Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the nitrobenzene.

  • Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas into the reactor, typically at a pressure of 1-5 atm.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-50 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the nitrobenzene is completely consumed.

  • Upon completion, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • The filtrate contains the aniline product, which can be purified by distillation or other chromatographic techniques.

Diagram of Experimental Workflow for Direct Hydrogenation

G cluster_workflow Direct Hydrogenation Workflow A 1. Dissolve Nitrobenzene in Ethanol B 2. Add Pd/C Catalyst A->B C 3. Purge with N₂/Ar B->C D 4. Introduce H₂ Gas C->D E 5. Stir and Heat D->E F 6. Monitor Reaction E->F G 7. Filter Catalyst F->G H 8. Purify Aniline G->H

Caption: Workflow for direct hydrogenation of nitrobenzene.

Protocol 2: Synthesis of Azoxybenzene via the Condensation Route

This protocol is a representative method for synthesizing a key intermediate of the condensation pathway. The use of a basic medium promotes the condensation of this compound and phenylhydroxylamine intermediates.

Objective: To synthesize azoxybenzene from nitrobenzene, demonstrating the condensation pathway.

Materials:

  • Nitrobenzene

  • Sodium hydroxide (NaOH)

  • Methanol

  • Zinc dust

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine nitrobenzene, methanol, and a solution of sodium hydroxide in water.

  • With vigorous stirring, gradually add zinc dust to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by observing the color change of the solution.

  • After the reaction is complete, filter the hot mixture to remove the zinc oxide and any unreacted zinc.

  • The filtrate is then concentrated to remove the methanol.

  • The resulting residue is washed with dilute acid and then water to remove impurities.

  • The crude azoxybenzene can be purified by recrystallization from a suitable solvent like ethanol.

Diagram of Logical Relationships in Pathway Selection

G cluster_conditions Reaction Conditions cluster_pathways Dominant Pathway Catalyst Catalyst (e.g., Pd/C vs. Ni) Direct Direct Route Catalyst->Direct Noble Metals Condensation Condensation Route Catalyst->Condensation Some Non-Noble Metals pH pH (Acidic/Neutral vs. Basic) pH->Direct Acidic/Neutral pH->Condensation Basic Solvent Solvent (e.g., Protic vs. Aprotic) Solvent->Direct Methanol (Photocatalytic) Solvent->Condensation THF/Ethanol+Base (Photocatalytic)

Caption: Factors influencing the reduction pathway.

Conclusion

The reduction of nitrobenzene can be steered towards either a direct or a condensation pathway through the careful selection of reaction conditions. For the high-yield synthesis of aniline, conditions that favor the direct route, such as the use of noble metal catalysts like palladium on carbon in a neutral or slightly acidic medium, are generally preferred. Conversely, to investigate or isolate intermediates of the condensation pathway like azoxybenzene, alkaline conditions and certain non-noble metal catalysts can be employed. The provided data and protocols offer a starting point for researchers to design and optimize their synthetic strategies for the reduction of nitrobenzene and its derivatives, enabling greater control over product selectivity and a deeper understanding of the underlying reaction mechanisms.

References

Validating Nitrosobenzene Condensation Products: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the rigorous validation of reaction products is a critical step to ensure the integrity and reproducibility of their work. In the context of nitrosobenzene condensation reactions, which are pivotal in synthesizing a range of nitrogen-containing compounds, confirming the identity and purity of the resulting products is paramount. The self-condensation of this compound typically yields azoxybenzene, a versatile intermediate in the synthesis of dyes, liquid crystals, and pharmaceutical compounds.[1]

This guide provides a comprehensive comparison of modern analytical techniques for the validation of azoxybenzene and related condensation products. It outlines the principles of each method, offers detailed experimental protocols, and presents quantitative data to aid in selecting the most appropriate validation strategy.

Comparative Analysis of Validation Techniques

The choice of analytical technique depends on the specific information required, such as structural confirmation, purity assessment, or quantification. Each method offers distinct advantages in terms of sensitivity, speed, and the nature of the data it provides.

ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Infrared (IR) SpectroscopyUV-Visible (UV-Vis) Spectroscopy
Principle Separation based on polarity and interaction with a stationary phase.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[2]Measures the mass-to-charge ratio (m/z) of ions to determine molecular weight and elemental composition.[2]Measures the absorption of infrared radiation, corresponding to molecular vibrations of functional groups.Measures the absorption of ultraviolet and visible light by chromophores.
Primary Use Purity assessment and quantification.Unambiguous structure elucidation and confirmation.Molecular weight confirmation and elemental formula determination.[2]Identification of functional groups present in the molecule.Reaction monitoring and confirmation of conjugated systems.
Sample Prep Dilution in mobile phase; filtration.Dissolution in a deuterated solvent (5-25 mg for ¹H, 50-100 mg for ¹³C).[3]Dilution in a volatile solvent.Neat solid/liquid sample (ATR) or KBr pellet.Dilute solution in a UV-transparent solvent (e.g., ethanol).
Analysis Time 10 - 60 minutes per sample.5 - 60 minutes per sample.< 5 minutes per sample.< 2 minutes per sample.< 2 minutes per sample.
Sensitivity High (ng to pg range).Low to moderate (mg to µg range).Very High (pg to fg range).Moderate (mg to µg range).Moderate (µg to ng range).
Data Output Chromatogram showing retention time and peak area.Spectrum showing chemical shifts, coupling constants, and integration.Mass spectrum showing m/z of molecular ion and fragment ions.Spectrum showing absorption bands (wavenumbers).Spectrum showing absorbance vs. wavelength (λmax).
Key Info for Azoxybenzene Retention time confirms identity; peak area for purity/yield.Confirms aromatic substitution patterns and overall structure.Confirms molecular weight (198.22 g/mol ).Confirms presence of N=N, N-O, and aromatic C-H bonds.Confirms the presence of the conjugated azoxy system.

Reaction Pathway and Validation Workflow

The self-condensation of this compound proceeds through the formation of a dimer intermediate, which then undergoes reduction to form the stable azoxybenzene product. A typical workflow for the validation of this product involves initial purification followed by a suite of spectroscopic and chromatographic analyses to confirm its identity and purity.

ReactionMechanism cluster_reaction This compound Self-Condensation Nitrosobenzene1 This compound Dimer Azobenzene dioxide (Dimer Intermediate) Nitrosobenzene1->Dimer Dimerization Nitrosobenzene2 This compound Nitrosobenzene2->Dimer Azoxybenzene Azoxybenzene Dimer->Azoxybenzene Reduction (e.g., in iPrOH) ValidationWorkflow CrudeProduct Crude Reaction Product Purification Purification (Column Chromatography) CrudeProduct->Purification PureProduct Purified Azoxybenzene Purification->PureProduct Analysis Analytical Validation PureProduct->Analysis HPLC HPLC (Purity) Analysis->HPLC NMR NMR (Structure) Analysis->NMR MS Mass Spec (Molecular Wt.) Analysis->MS IR FTIR (Functional Groups) Analysis->IR UV UV-Vis (Conjugation) Analysis->UV Report Final Report HPLC->Report NMR->Report MS->Report IR->Report UV->Report

References

Comparative study of different oxidizing agents for aniline to nitrosobenzene conversion.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of aniline to nitrosobenzene is a critical transformation in organic synthesis, providing a valuable intermediate for the production of pharmaceuticals, dyes, and other fine chemicals. The choice of oxidizing agent is paramount, directly influencing reaction efficiency, selectivity, and environmental impact. This guide provides an objective comparison of common oxidizing agents for this conversion, supported by experimental data and detailed protocols to aid in methodological selection and optimization.

Performance Comparison of Oxidizing Agents

The efficacy of various oxidizing agents in converting aniline to this compound is summarized below. Key performance indicators include product yield, reaction time, temperature, and required catalyst.

Oxidizing AgentCatalyst/ConditionsTemperature (°C)Reaction TimeYield (%)SelectivityKey ByproductsReference
Hydrogen Peroxide (H₂O₂) Heteropolyacids (e.g., HFePMo₁₁VO₄₀)201 - 7 h85 - 99%High for this compoundNitrobenzene[1]
Hydrogen Peroxide (H₂O₂) Molybdenum Salts (e.g., Ammonium Molybdate)Room Temp.Not Specified53 - 90%GoodNitrobenzene, Azo/Azoxy-derivatives[2]
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Biphasic (DCM/water) or MechanochemicalRoom Temp.Not Specified50 - 85%GoodNitrobenzene[3][4]
Peracetic Acid (CH₃CO₃H) Acetic AcidNot SpecifiedNot SpecifiedVariableModerateAzoxybenzene, Nitrobenzene[5]
Caro's Acid (H₂SO₅) Biphasic ConditionsNot SpecifiedNot SpecifiedNot SpecifiedGoodNot Specified

Experimental Workflow

The general workflow for the oxidation of aniline to this compound involves the controlled addition of an oxidizing agent to a solution of aniline, often in the presence of a catalyst, followed by product isolation and purification. The specific conditions are tailored to the chosen oxidant to maximize the yield of this compound while minimizing the formation of over-oxidized products like nitrobenzene or condensation byproducts such as azoxybenzene.

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation cluster_purification Purification Aniline Aniline Solution (Solvent) Reactor Reaction Vessel (Temperature Controlled) Aniline->Reactor Catalyst Catalyst (if required) Catalyst->Reactor Stirring Stirring & Reaction (Controlled Time) Reactor->Stirring Combine Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Stirring Quench Reaction Quenching Stirring->Quench After Reaction Time Extraction Solvent Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purify Purification (e.g., Sublimation, Chromatography) Evaporation->Purify Product This compound (Final Product) Purify->Product

Caption: General experimental workflow for aniline to this compound oxidation.

Detailed Experimental Protocols

Below are representative protocols for the synthesis of this compound using highly selective and effective oxidizing agents.

Protocol 1: Hydrogen Peroxide with Heteropolyacid Catalyst

This method utilizes a multiphasic system to achieve high yields and selectivity for this compound.

  • Reaction Setup: In a 25-mL three-necked round-bottom flask equipped with a condenser and magnetic stirrer, charge aniline (1 mmol) and the heteropolyacid catalyst (2 mol%).

  • Solvent Addition: Add the appropriate organic solvent (e.g., dichloromethane) and an aqueous solution of 35% (w/v) hydrogen peroxide.

  • Reaction Conditions: Maintain the reaction mixture at 20°C with vigorous stirring (e.g., 700 rpm). The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion (typically 1-7 hours), separate the organic layer. Wash the organic phase with water and then with a saturated sodium chloride solution.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by sublimation or recrystallization.

Protocol 2: Oxidation with Oxone® in a Biphasic System

This procedure is effective for the in situ generation of this compound derivatives.

  • Solution Preparation: Prepare two separate solutions. Dissolve the aniline derivative in dichloromethane (DCM). In a separate flask, dissolve Oxone® in water.

  • Reaction Setup: In a reaction vessel, combine the aniline/DCM solution with the aqueous Oxone® solution.

  • Reaction Conditions: Stir the biphasic mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor the reaction by TLC or GC.

  • Work-up: Separate the organic (DCM) layer. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 3: Catalytic Oxidation with Hydrogen Peroxide and Molybdenum Salts

This method provides a good yield of this compound using a readily available catalyst.

  • Reaction Setup: To a solution of aniline (1 mol) in a water-methanol solvent system, add a catalytic amount of a molybdenum salt, such as ammonium molybdate (0.1 mol).

  • Oxidant Addition: Add 4 equivalents of hydrogen peroxide (H₂O₂) to the mixture.

  • pH Adjustment: Adjust the pH of the reaction mixture to be between 3 and 5 for optimal results.

  • Reaction and Isolation: The reaction proceeds at room temperature. The this compound product is insoluble in the water-methanol mixture and precipitates out of the solution.

  • Purification: The precipitated product can be isolated by simple filtration, washed, and dried.

Concluding Remarks

The choice of an oxidizing agent for the conversion of aniline to this compound is a trade-off between yield, selectivity, cost, and safety.

  • Hydrogen Peroxide with Heteropolyacid Catalysts offers the highest reported yields and selectivity, making it an excellent choice for laboratory-scale synthesis where product purity is critical. The ability to tune selectivity towards this compound or nitrobenzene by simply changing the temperature is a significant advantage.

  • Oxone® provides a convenient and effective method, particularly in biphasic or solvent-free mechanochemical systems, which aligns with green chemistry principles.

  • Hydrogen Peroxide with Molybdenum Catalysts is a cost-effective alternative that gives good yields, though generally lower than with heteropolyacid catalysts.

  • Peracetic Acid and Caro's Acid are classic reagents for this transformation but may lead to lower selectivity, with significant formation of byproducts like azoxybenzene. Careful control of reaction conditions is necessary to favor the desired nitroso product.

For researchers in drug development and fine chemical synthesis, the catalytic systems employing hydrogen peroxide represent the most promising and environmentally benign options for the selective and high-yield synthesis of this compound from aniline.

References

A Researcher's Guide to DFT Computational Analysis for Validating Nitrosobenzene Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of proposed reaction mechanisms for the catalytic hydrogenation of nitrobenzene, a reaction in which nitrosobenzene is a critical intermediate. We will explore how Density Functional Theory (DFT) computational analysis, in conjunction with experimental data, serves to validate and elucidate these complex chemical transformations. The focus is on the direct versus condensation pathways on metal catalyst surfaces.

Introduction: The Role of this compound in Nitroarene Reduction

The reduction of nitroaromatic compounds is a cornerstone of industrial chemistry, vital for producing anilines which are precursors to pharmaceuticals, dyes, and polymers.[1] The reaction proceeds through several intermediates, with this compound being a key species. Understanding the precise reaction mechanism is crucial for optimizing catalyst design, increasing yield, and ensuring selectivity.

Two primary pathways are often proposed, based on the historic Haber mechanism:

  • Direct Pathway : Involves the sequential hydrogenation of the nitro group, proceeding from nitrobenzene to this compound, then to phenylhydroxylamine, and finally to aniline.[1][2]

  • Condensation Pathway : Involves the reaction between intermediates like this compound and phenylhydroxylamine to form larger molecules such as azoxybenzene, which is then further hydrogenated to aniline.[1][2]

DFT calculations have become an indispensable tool for modeling these pathways at the atomic level, predicting reaction energies and activation barriers that are often difficult to measure experimentally. This guide compares these two mechanisms for the hydrogenation of nitrobenzene on a Nickel catalyst surface, validated by spectroscopic evidence.

Workflow for Mechanism Validation

The process of validating a reaction mechanism involves a synergistic interplay between computational modeling and experimental verification. DFT calculations provide a theoretical framework of possible pathways and their energetic landscapes, while experiments offer tangible evidence to support or refute these models.

G cluster_comp Computational Analysis (DFT) cluster_exp Experimental Validation C1 Propose Plausible Reaction Mechanisms (e.g., Direct vs. Condensation) C2 Model Elementary Steps (Adsorption, Transition States) C1->C2 C3 Calculate Energy Profile (Activation Barriers, Reaction Energies) C2->C3 C4 Predict Favorable Pathway C3->C4 E3 In-situ Intermediate Detection (e.g., IR Spectroscopy) C4->E3 Guide Experiment Result Validated Mechanism C4->Result E1 Synthesize & Characterize Catalyst E2 Perform Reaction under Controlled Conditions E1->E2 E2->E3 E4 Analyze Final Products (Yield & Selectivity) E3->E4 E4->C1 Refine Mechanism E4->Result

Figure 1: Workflow for validating reaction mechanisms using DFT and experiments.

Comparative Analysis of Reaction Mechanisms

DFT calculations performed on a Ni(111) catalyst surface reveal a clear energetic preference for the direct hydrogenation pathway over the condensation pathway. The key differentiator is the high activation barrier required for the dimerization step essential to the condensation route.

This pathway involves the stepwise addition of hydrogen atoms to the nitrogen and oxygen atoms of nitrobenzene. This compound and phenylhydroxylamine are key intermediates.

G NB Nitrobenzene (PhNO2) NBS This compound (PhNO) NB->NBS +H2, -H2O PHA Phenylhydroxylamine (PhNHOH) NBS->PHA +H2 A Aniline (PhNH2) PHA->A +H2, -H2O

Figure 2: The direct pathway for nitrobenzene hydrogenation.

This pathway requires the condensation of this compound (PhNO) and phenylhydroxylamine (PhNHOH) to form azoxybenzene (PhN(O)NPh). This step was found to be energetically unfavorable.

G cluster_direct NB Nitrobenzene (PhNO2) NBS This compound (PhNO) PHA Phenylhydroxylamine (PhNHOH) AZOXY Azoxybenzene (PhN(O)NPh) NBS->AZOXY + PhNHOH - H2O PHA->AZOXY AZO Azobenzene (PhN=NPh) AZOXY->AZO +H2, -H2O HYDRAZO Hydrazobenzene (PhNH-NHPh) AZO->HYDRAZO +H2 A Aniline (PhNH2) HYDRAZO->A Cleavage +H2

Figure 3: The condensation pathway for nitrobenzene hydrogenation.

Data Presentation: DFT vs. Experimental Evidence

The following tables summarize the quantitative data from DFT calculations and the corroborating experimental findings.

This table presents the calculated reaction energies (ΔE) and activation barriers (Ea) for key elementary steps in the direct and condensation pathways for nitrobenzene reduction. All energies are in kcal/mol.

Reaction StepPathwayΔE (kcal/mol)Ea (kcal/mol)Energetic Feasibility
PhNO₂ + H → PhNO + OHDirect-16.812.0Favorable
PhNO + H → PhNOHDirect-39.25.8Highly Favorable
PhNOH + H → PhNHOHDirect-54.211.3Favorable
PhNHOH + H → PhNH + H₂ODirect-18.716.6Favorable
PhNO + PhNHOH → PhN(O)NPh + H₂OCondensation-19.635.5Unfavorable

Data sourced from Mahata et al., RSC Adv., 2014. The significantly higher activation barrier for the condensation step (35.5 kcal/mol) compared to the steps in the direct pathway strongly indicates that the direct route is the more favorable mechanism on a Ni(111) surface.

Experimental studies using in-situ spectroscopy provide evidence that aligns with the DFT predictions.

Experimental TechniqueCatalystKey ObservationConclusion Supported
IR SpectroscopyNi/SiO₂Nitrobenzene is directly converted to this compound on the Ni surface in the absence of H₂. The addition of H₂ then leads to aniline formation.Confirms this compound as a key intermediate in a sequential hydrogenation, consistent with the direct pathway.
IR SpectroscopyPd/SiO₂Nitrobenzene activation requires the presence of H₂. Aniline is formed rapidly at low temperatures.Suggests a different mechanism on noble metals where H-attack is necessary to activate the N-O bond.
Product AnalysisNi@CHigh selectivity towards aniline is observed, with no detection of condensation products like azoxybenzene.Supports the direct pathway as the dominant mechanism, as predicted by DFT.

Protocols for Computational and Experimental Analysis

The theoretical investigation of the nitrobenzene reduction mechanism was performed using spin-polarized DFT calculations as implemented in the Vienna Ab initio Simulation Package (VASP).

  • Functional: The Perdew–Burke–Ernzerhof (PBE) exchange-correlation functional was used.

  • van der Waals Correction: The DFT-D2 method of Grimme was employed to account for dispersion forces, which are crucial for accurately modeling adsorption on surfaces.

  • Surface Model: The Ni(111) surface was modeled using a four-layer slab with a p(4 × 4) supercell. The bottom two layers were fixed at their bulk positions, while the top two layers and all adsorbate atoms were allowed to relax.

  • Energy Cutoff: A plane-wave basis set with a kinetic energy cutoff of 400 eV was utilized.

  • Transition States: Transition state geometries and activation barriers were located using the climbing image nudged elastic band (CI-NEB) method.

The identification of reaction intermediates was carried out using transmission Fourier Transform Infrared (FTIR) spectroscopy.

  • Catalyst Preparation: Ni/SiO₂ catalysts were prepared, pressed into self-supporting wafers, and placed in a specialized IR cell with CaF₂ windows.

  • Activation: The catalyst was activated in-situ by heating under a flow of H₂ (e.g., at 240 °C for 1.5 hours) followed by evacuation to remove surface species.

  • Adsorption and Reaction:

    • A background spectrum of the activated catalyst was recorded.

    • Nitrobenzene vapor (~0.3 mbar) was introduced into the cell at room temperature until saturation.

    • The cell was evacuated to remove gas-phase nitrobenzene.

    • H₂ gas (~12 mbar) was introduced into the cell.

    • IR spectra were recorded at increasing temperatures (e.g., from 25 °C to 200 °C) to monitor the evolution of surface species. The appearance and disappearance of vibrational bands corresponding to nitrobenzene, this compound, and aniline were tracked.

Conclusion

References

Unraveling Reaction Mechanisms: A Comparative Guide to Kinetic Isotope Effect Studies in Nitrosobenzene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. The kinetic isotope effect (KIE) serves as a powerful tool to illuminate transition states and reaction pathways. This guide provides a comparative analysis of KIE studies in two distinct reactions involving nitrosobenzene: the nitrosoarene ene reaction and the nitrosoarene-alkyne cycloaddition, offering insights into how isotopic substitution helps elucidate complex molecular transformations.

The replacement of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction. This phenomenon, the kinetic isotope effect (KIE), arises primarily from the difference in zero-point vibrational energies between bonds to the lighter and heavier isotopes. By measuring these rate changes (expressed as the ratio kL/kH, where kL and kH are the rate constants for the light and heavy isotopes, respectively), researchers can deduce whether a particular bond is broken or formed in the rate-determining step of a reaction. This guide delves into the application of KIE studies to understand the mechanisms of reactions involving this compound, a versatile reagent in organic synthesis.

Comparison of KIE Studies in this compound Reactions

Two notable examples of KIE studies in this compound chemistry are the ene reaction with alkenes and the cycloaddition with alkynes. The KIE data in both cases have been instrumental in distinguishing between proposed concerted and stepwise mechanisms.

The Nitrosoarene Ene Reaction: Evidence for a Reversible Intermediate

The ene reaction between a nitrosoarene and an alkene, such as 2,3-dimethyl-2-butene (TME), has been investigated using deuterium-labeled alkenes. The study of both intramolecular and intermolecular KIEs has provided crucial evidence for a stepwise mechanism involving the reversible formation of an intermediate.[1][2]

Large primary intramolecular isotope effects were observed for the reaction of p-nitrothis compound with trans-TME-d6 (kH/kD = 3.0) and gem-TME-d6 (kH/kD = 4.0).[1][2] These significant KIEs indicate that the C-H (or C-D) bond is broken in the product-determining step. In contrast, the intramolecular KIE for cis-TME-d6 was much smaller (kH/kD = 1.5), as was the intermolecular KIE between TME-d0 and TME-d12 (kH/kD = 1.98).[1]

This difference is rationalized by a mechanism where an aziridine N-oxide intermediate is formed in a reversible first step. For the cis-TME-d6 and the intermolecular reaction, the reversible formation of this intermediate makes the initial C-N bond formation partially rate-determining, leading to a smaller observed KIE. The larger KIEs for the trans and gem isomers suggest that for these substrates, the subsequent hydrogen abstraction step is more significantly rate-controlling.

The Nitrosoarene-Alkyne Cycloaddition: A Stepwise Diradical Pathway

The thermal reaction between nitrosoarenes and alkynes, which yields N-hydroxyindoles, has also been scrutinized using KIE studies to probe its mechanism. The investigation of the reaction between this compound and phenylacetylene revealed very small KIEs, close to unity.

Specifically, the KIE for the reaction of a mixture of C6H5NO and C6D5NO with phenylacetylene was found to be 1.1 ± 0.1. Similarly, the KIE for the reaction of this compound with a mixture of PhC≡CH and PhC≡CD was also 1.1 ± 0.1. The absence of a significant primary KIE suggests that the C-H bond of the alkyne is not broken in the rate-determining step. This finding, along with other kinetic and computational data, supports a stepwise diradical cycloaddition mechanism. The proposed pathway involves an initial rate-limiting N-C bond formation to generate a vinyl diradical, which then rapidly cyclizes and tautomerizes to the final product.

Quantitative Data Summary

The experimental data from these KIE studies are summarized in the tables below for direct comparison.

Table 1: Kinetic Isotope Effects in the Nitrosoarene Ene Reaction with Deuterated 2,3-Dimethyl-2-butenes (TME)

ReactantsIsotope Effect TypekH/kD
p-O2N-C6H4-NO + trans-TME-d6Intramolecular3.0
p-O2N-C6H4-NO + gem-TME-d6Intramolecular4.0
p-O2N-C6H4-NO + cis-TME-d6Intramolecular1.5
p-O2N-C6H4-NO + TME-d0/TME-d12Intermolecular1.98

Data sourced from Adam et al., 2003.

Table 2: Kinetic Isotope Effects in the Cycloaddition of this compound and Phenylacetylene

ReactantsIsotopically Labeled PositionkH/kD
C6H5NO/C6D5NO + PhC≡CHThis compound1.1 ± 0.1
C6H5NO + PhC≡CH/PhC≡CDPhenylacetylene1.1 ± 0.1

Data sourced from a study on the mechanism of nitrosoarene-alkyne cycloaddition.

Visualizing the Mechanisms and Workflow

The following diagrams, generated using Graphviz, illustrate the proposed reaction pathways and a general workflow for KIE determination.

ene_reaction_mechanism cluster_intermediate Intermediate ArNO Ar-N=O Intermediate Aziridine N-oxide ArNO->Intermediate k1 (reversible) Alkene Alkene (H/D) Alkene->Intermediate ProductH Ene Product (H) Intermediate->ProductH k2H (H-abstraction) ProductD Ene Product (D) Intermediate->ProductD k2D (D-abstraction) cycloaddition_mechanism Reactants This compound + Alkyne (H/D) TS1 Rate-Limiting Transition State (N-C bond formation) Reactants->TS1 k_H or k_D Diradical Vinyl Diradical Intermediate TS1->Diradical TS2 Rapid C-C bond formation Diradical->TS2 Bicyclic_Intermediate Bicyclic Intermediate TS2->Bicyclic_Intermediate Product N-Hydroxyindole (after tautomerization) Bicyclic_Intermediate->Product fast kie_workflow Start Start: Prepare Reactants (Labeled and Unlabeled) Competition_Exp Run Competition Experiment (Mixture of Isotopologues) Start->Competition_Exp Quench Quench Reaction at Low Conversion (~10-15%) Competition_Exp->Quench Separate Isolate Products and Unreacted Starting Materials Quench->Separate Analyze Analyze Isotopic Ratios (e.g., NMR, Mass Spec) Separate->Analyze Calculate Calculate kH/kD from Isotopic Ratios of Products or Reactants Analyze->Calculate End End: Mechanistic Interpretation Calculate->End

References

A Comparative Guide to Analytical Techniques for Nitrosobenzene Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable detection and quantification of nitrosobenzene are critical. As an intermediate in the synthesis of various organic compounds and a metabolite of nitrobenzene, its accurate measurement is essential for process optimization, quality control, and toxicological studies. This guide provides a comprehensive cross-validation of four common analytical techniques for this compound detection: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Electrochemical Methods, and UV-Visible Spectrophotometry.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for this compound detection depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application. Chromatographic techniques like HPLC and GC-MS are powerful for separation and quantification, while electrochemical methods offer high sensitivity and potential for miniaturization.[1] UV-Vis spectrophotometry provides a simpler and more accessible option, particularly for initial screening.[2]

Data Presentation

The following table summarizes the performance characteristics of the different analytical techniques for the detection of nitroaromatic compounds, including this compound. It is important to note that performance can vary depending on the specific instrumentation, method parameters, and sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Electrochemical MethodsUV-Visible Spectrophotometry
Limit of Detection (LOD) 0.8 - 1.8 µg/L[2]0.017 µg/mL[3]7.0 nM[4]~5 µg on TLC plate
Limit of Quantification (LOQ) Typically 3-5 times the LOD0.83 µg/g--
Linearity (R²) > 0.99> 0.990.9980.995
Precision (%RSD) < 15%1.77 - 4.55%< 5%< 2%
Accuracy (Recovery %) 81.5 - 101.0%84.6 - 107.8%Excellent in synthetic wastewater99.49 - 100.39%
Selectivity Good, enhanced with selective detectorsHigh, especially with MS/MSCan be highly selective with modified electrodesLow, susceptible to interference from other absorbing compounds
Analysis Time Minutes to tens of minutesMinutesSeconds to minutesRapid
Sample Throughput High with autosamplerHigh with autosamplerCan be highHigh
Instrumentation Cost Moderate to HighHighLow to ModerateLow

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the analysis of nitroaromatic compounds and can be adapted for this compound.

1. Sample Preparation:

  • Water Samples (Low Concentration): Utilize solid-phase extraction (SPE) for preconcentration. Condition a C18 SPE cartridge with methanol followed by water. Pass the water sample through the cartridge, then elute the analytes with a small volume of acetonitrile.

  • Soil and Sediment Samples: Extract a known weight of the sample with acetonitrile in an ultrasonic bath. Filter the extract before injection.

2. HPLC Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify this compound by comparing the retention time of the peak in the sample to that of a certified reference standard.

  • Quantify the concentration using a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for volatile and semi-volatile compounds.

1. Sample Preparation:

  • Liquid Samples: Perform a liquid-liquid extraction with a suitable solvent like dichloromethane. Dry the organic extract with anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

  • Solid Samples: Use ultrasonic extraction with a solvent mixture such as benzene and acetone (50:50, v/v). The extract may require cleanup using a Florisil column.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (e.g., m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification.

3. Data Analysis:

  • Identify this compound by its characteristic retention time and mass spectrum (comparison to a library or standard).

  • Quantify using the peak area of a characteristic ion in SIM mode against a calibration curve.

Electrochemical Methods

Electrochemical sensors offer a rapid and sensitive approach for this compound detection.

1. Electrode Preparation:

  • Polish a glassy carbon electrode (GCE) with alumina slurry to a mirror finish.

  • Modify the electrode surface with a suitable material to enhance sensitivity and selectivity. This can involve drop-casting a suspension of nanomaterials (e.g., graphene oxide, metal nanoparticles) onto the electrode surface and allowing it to dry.

2. Electrochemical Measurement:

  • Apparatus: A three-electrode system consisting of the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Electrolyte: A suitable buffer solution (e.g., phosphate-buffered saline, pH 7.0).

  • Technique: Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV).

    • For DPV, scan the potential in the negative direction (e.g., from 0 V to -1.0 V) to observe the reduction peak of this compound.

3. Data Analysis:

  • The peak current in the voltammogram is proportional to the concentration of this compound.

  • Construct a calibration curve by plotting the peak current versus the concentration of this compound standards.

UV-Visible Spectrophotometry

This method is simple and rapid, suitable for screening purposes.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., ethanol, methanol, or water) that does not absorb in the region of interest.

  • Filter the sample if it contains suspended particles.

2. Measurement:

  • Instrument: A UV-Visible spectrophotometer.

  • Procedure:

    • Record the UV-Vis spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax) for this compound.

    • Measure the absorbance of the sample at the determined λmax.

3. Data Analysis:

  • According to the Beer-Lambert law, absorbance is directly proportional to the concentration.

  • Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • Determine the concentration of this compound in the sample from its absorbance using the calibration curve.

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of nitrobenzene reduction and a general experimental workflow for chromatographic analysis.

nitrobenzene_metabolism Nitrobenzene Nitrobenzene This compound This compound Nitrobenzene->this compound Nitroreductase (e.g., NADPH:P450 oxidoreductase) Phenylhydroxylamine Phenylhydroxylamine This compound->Phenylhydroxylamine Nitroreductase Aniline Aniline Phenylhydroxylamine->Aniline Reduction

Caption: Metabolic reduction pathway of nitrobenzene to aniline via this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration/ Reconstitution Extraction->Concentration Injection Injection into HPLC or GC-MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification Report Reporting Quantification->Report

Caption: General experimental workflow for chromatographic analysis of this compound.

References

A Comparative Analysis of Nitrosobenzene Derivatives and Traditional Compounds in Spin Trapping of Reactive Radicals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers in Drug Development and Life Sciences: The Efficacy of Nitrosobenzene Derivatives versus Traditional Nitrone Compounds in the Spin Trapping of Reactive Radical Species.

In the intricate landscape of biomedical research, the detection and characterization of transient free radicals are paramount to understanding the mechanisms of oxidative stress and developing novel therapeutic interventions. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping techniques, remains the gold standard for this purpose. This guide provides a detailed, objective comparison of the performance of this compound derivatives against traditional nitrone-based spin traps, offering supporting experimental data to inform the selection of the most appropriate agent for specific research applications.

Executive Summary

The choice of a spin trapping agent is a critical determinant in the successful detection and identification of reactive oxygen species (ROS) and other short-lived radicals. Traditional nitrone spin traps, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), are widely utilized for their broad reactivity. However, this compound derivatives, a class of C-nitroso compounds, present a compelling alternative with distinct advantages in specificity and adduct stability for certain radical species. This guide will delve into a quantitative comparison of these two classes of compounds, focusing on their application in spin trapping, and provide detailed experimental protocols and visualizations to aid in experimental design.

Quantitative Performance Comparison

The efficacy of a spin trap is determined by several factors, including its rate of reaction with the target radical and the stability of the resulting spin adduct. The following tables summarize key quantitative data for a representative water-soluble this compound derivative, 3,5-dibromo-4-nitrosobenzenesulfonic acid (DBNBS), and the conventional nitrone spin trap, DMPO.

Table 1: Rate Constants for Radical Trapping

Spin TrapRadical SpeciesRate Constant (k) (M⁻¹s⁻¹)Reference
DBNBS Hydroxymethyl radical (•CH₂OH)3.2 x 10⁹[1]
Methyl radical (•CH₃)6.8 x 10⁹[1]
Hydroxyethyl radical1.1 x 10⁹[2]
2-hydroxy-2-methylpropyl radical1.8 x 10⁸[2]
DMPO Superoxide radical (O₂⁻•)2.4[3]
Hydroxyl radical (•OH)1.0 - 3.4 x 10⁹
Methyl radical (•CH₃)1.3 x 10⁸

Note: Rate constants can vary depending on the solvent and experimental conditions.

Table 2: Stability of Spin Adducts (Half-life, t₁/₂)

Spin TrapRadical AdductHalf-life (t₁/₂)ConditionsReference
Nitroso-type BMPO/•OH3.6 min
BMPO/•CH₃4.8 min
DMPO DMPO-OOH (superoxide adduct)~50 seconds
DMPO-OH (hydroxyl adduct)Stable for hours

BMPO (5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide) is a nitrone spin trap, and its data is included to represent the stability of some nitrone adducts. Data on the half-life of specific DBNBS adducts is limited in the reviewed literature.

Discussion of Efficacy

This compound derivatives like DBNBS exhibit very high rate constants for trapping carbon-centered radicals, often orders of magnitude faster than nitrone spin traps. This high reactivity makes them particularly effective for detecting these types of radicals. However, a significant limitation of DBNBS is its inability to form stable, observable spin adducts with key reactive oxygen species such as superoxide (O₂⁻•) and the carbonate radical (CO₃⁻•). In contrast, nitrone spin traps like DMPO are capable of trapping a broader range of radicals, including the crucial superoxide radical.

A major drawback of DMPO is the notorious instability of its superoxide adduct (DMPO-OOH), which can decompose to the more stable hydroxyl adduct (DMPO-OH), leading to potential misidentification of the primary radical species. Nitroso spin traps, when they do form stable adducts with carbon-centered radicals, often yield simpler and more easily interpretable EPR spectra.

Experimental Protocols

General Protocol for EPR Spin Trapping

The following provides a generalized workflow for conducting an EPR spin trapping experiment. Specific concentrations and incubation times will need to be optimized for the particular experimental system.

1. Reagent Preparation:

  • Spin Trap Solution: Prepare a stock solution of the chosen spin trap (e.g., DBNBS or DMPO) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration in the reaction mixture is typically in the range of 25-100 mM. Commercial DMPO often requires purification to remove EPR-active impurities.

  • Radical Generating System: Prepare the system that will produce the radical of interest. This could be a chemical reaction (e.g., Fenton reaction for •OH), an enzymatic reaction (e.g., xanthine/xanthine oxidase for O₂⁻•), or a biological sample (e.g., cell suspension or tissue homogenate).

2. Spin Trapping Reaction:

  • In an EPR-compatible tube (e.g., a quartz flat cell), combine the radical generating system with the spin trap solution.

  • Mix the solution thoroughly and initiate the radical generation (e.g., by adding a reagent or exposing to light).

  • The reaction volume is typically small, on the order of 50-200 µL.

3. EPR Data Acquisition:

  • Immediately place the sample into the cavity of the EPR spectrometer.

  • Acquire the EPR spectrum using appropriate instrument settings (e.g., microwave frequency, microwave power, modulation amplitude, sweep width, and scan time). These parameters will need to be optimized to achieve the best signal-to-noise ratio without causing signal distortion or saturation.

4. Data Analysis:

  • The resulting EPR spectrum is analyzed to identify the spin adduct based on its characteristic hyperfine splitting constants (a-values) and g-factor.

  • The concentration of the spin adduct, which is proportional to the amount of radical trapped, can be quantified by double integration of the EPR signal and comparison with a standard of known concentration (e.g., TEMPO).

Visualizing the Process

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the spin trapping mechanism and a typical experimental workflow.

SpinTrappingMechanism cluster_nitroso This compound Derivative cluster_nitrone Traditional Nitrone This compound R-N=O NitrosoAdduct Stable Nitroxide Adduct (R-N(O•)-R) This compound->NitrosoAdduct Nitrone R'₂C=N⁺(O⁻)-R'' NitroneAdduct Stable Nitroxide Adduct (R'₂C(R)-N(O•)-R'') Nitrone->NitroneAdduct ReactiveRadical Reactive Radical (R•) ReactiveRadical->this compound Trapping ReactiveRadical->Nitrone Trapping EPR EPR Detection NitrosoAdduct->EPR Analysis NitroneAdduct->EPR Analysis

Caption: Mechanism of radical trapping by nitroso and nitrone compounds.

ExperimentalWorkflow A 1. Prepare Spin Trap and Radical Source B 2. Mix Reagents in EPR Tube A->B C 3. Initiate Radical Generation B->C D 4. Acquire EPR Spectrum C->D E 5. Analyze Spectrum (g-value, hfsc) D->E F 6. Quantify Spin Adduct E->F

References

A Comparative Analysis of Catalytic Systems for C-H Functionalization Using Nitrosobenzene

Author: BenchChem Technical Support Team. Date: November 2025

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Nitrosobenzene and its derivatives have emerged as versatile aminating agents in this field, enabling the formation of valuable C-N bonds. This guide provides a comparative analysis of prominent catalytic systems for C-H amination and amidation using nitrosoarenes, with a focus on catalysts based on rhodium, iron, copper, and palladium. The performance of these systems is evaluated based on yield, substrate scope, and reaction conditions, supported by experimental data.

Performance Comparison of Catalytic Systems

The efficiency and applicability of catalytic systems for C-H functionalization with this compound are highly dependent on the choice of metal catalyst, ligands, and reaction conditions. Below is a summary of quantitative data for representative catalytic systems.

Catalyst SystemSubstrateProductYield (%)Reaction ConditionsReference
Rhodium
[CpRh(III)]2-Phenylpyridine2-(2-Aminophenyl)pyridine95AgSbF₆, DCE, 80 °C, 12 h--INVALID-LINK--
[CpRh(III)]1-Phenyl-1H-pyrazole1-(2-Aminophenyl)-1H-pyrazole89AgSbF₆, DCE, 80 °C, 12 h--INVALID-LINK--
Iron
Fe(OAc)₂/4,7-dimethoxyphenanthroline2-Allyl-1-nitrobenzene3-Methyl-3,4-dihydro-2H-1,4-benzoxazine85PhSiH₃, DME, 80 °C, 12 h--INVALID-LINK--
Fe(Pc)N-(4-methoxybenzyl)-2-methyl-N-(pent-4-en-1-yl)aniline2-(4-methoxybenzyl)-4,4-dimethyl-3,4-dihydro-2H-benzo[b][1][2]thiazine70PhSiH₃, DCE, 80 °C, 24 h--INVALID-LINK--
Copper
Cu(OTf)₂/BipyridineN-Tosylaniline and 1,1-diphenylethyleneN-(2,2-diphenylvinyl)-4-methylbenzenesulfonamide85MnO₂, K₂CO₃, Toluene, 110 °C, 12 h--INVALID-LINK--
CuCl/AcOHBenzoxazole and BenzylamineN-benzyl-1,3-benzoxazol-2-amine94TBP, Toluene, 80 °C, 12 h--INVALID-LINK--
Palladium
Pd(OAc)₂2-PhenylanilineCarbazole95K₂S₂O₈, TFA, DCE, 100 °C, 24 h--INVALID-LINK--
Pd(OAc)₂N-Sulfonyl-2-aminobiphenylN-Sulfonylcarbazole91Oxone, TFA, CH₃CN, rt, 12 h--INVALID-LINK--

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Rhodium-Catalyzed C-H Amination of 2-Phenylpyridine with this compound

Procedure: To a screw-capped vial were added [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 2.5 mol%), AgSbF₆ (13.7 mg, 0.04 mmol, 10 mol%), 2-phenylpyridine (62.1 mg, 0.4 mmol), and this compound (42.8 mg, 0.4 mmol). The vial was then taken into a glovebox, and 1,2-dichloroethane (DCE, 2.0 mL) was added. The reaction mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture was filtered through a short pad of silica gel and washed with ethyl acetate. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product.

Iron-Catalyzed Intramolecular Allylic C-H Amination

Procedure: To an oven-dried vial equipped with a magnetic stir bar were added Fe(OAc)₂ (2.6 mg, 0.015 mmol, 3 mol%), 4,7-dimethoxy-1,10-phenanthroline (4.0 mg, 0.015 mmol, 3 mol%), and the nitroarene substrate (0.5 mmol). The vial was sealed with a septum and purged with argon. Anhydrous 1,2-dimethoxyethane (DME, 2.5 mL) was added, followed by phenylsilane (0.12 mL, 1.0 mmol). The reaction mixture was stirred at 80 °C for 12 hours. Upon completion, the reaction was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel.

Copper-Catalyzed Oxidative C-H Amination of Alkenes

Procedure: In a sealed tube, Cu(OTf)₂ (10.9 mg, 0.03 mmol, 10 mol%), 2,2'-bipyridine (4.7 mg, 0.03 mmol, 10 mol%), N-tosylaniline (87.6 mg, 0.3 mmol), 1,1-diphenylethylene (54.1 mg, 0.3 mmol), MnO₂ (78.2 mg, 0.9 mmol), and K₂CO₃ (82.9 mg, 0.6 mmol) were combined. Toluene (3.0 mL) was added, and the tube was sealed and heated at 110 °C for 12 hours. After cooling, the reaction mixture was diluted with ethyl acetate and filtered through Celite. The filtrate was concentrated, and the crude product was purified by silica gel chromatography.

Palladium-Catalyzed Intramolecular C-H Amination for Carbazole Synthesis

Procedure: To a round-bottom flask were added N-sulfonyl-2-aminobiphenyl (0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and acetonitrile (2.0 mL). To this solution, a solution of Oxone (184.4 mg, 0.3 mmol) in trifluoroacetic acid (0.2 mL) and water (0.8 mL) was added dropwise at room temperature. The reaction mixture was stirred at room temperature for 12 hours. After completion, the reaction was quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated. The residue was purified by flash chromatography.

Visualizations

General Experimental Workflow for Catalytic C-H Amination

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Weigh Catalyst, Ligand, and Substrate add_solvent Add Solvent start->add_solvent purge Purge with Inert Gas add_solvent->purge heat_stir Heat and Stir purge->heat_stir monitor Monitor Progress (TLC/GC-MS) heat_stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end_node Characterized Product purify->end_node

Caption: A generalized workflow for a typical transition metal-catalyzed C-H amination reaction.

Logical Relationship of Catalytic Systems

catalytic_systems cluster_metals Catalytic Metals cluster_reactions Reaction Types Rh Rhodium (Rh) Aryl_Amination Aryl C(sp2)-H Amination Rh->Aryl_Amination Directing Group Assisted Fe Iron (Fe) Allylic_Amination Allylic C(sp3)-H Amination Fe->Allylic_Amination Intramolecular Intramolecular Intramolecular Cyclization Fe->Intramolecular Cu Copper (Cu) Cu->Aryl_Amination Oxidative Cu->Allylic_Amination Pd Palladium (Pd) Pd->Aryl_Amination Pd->Intramolecular Oxidative Annulation

Caption: Relationship between catalytic metals and common C-H functionalization reactions using this compound.

References

A Comparative Guide to the Synthesis of Nitrosobenzene: Traditional vs. Novel Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nitrosobenzene, a versatile building block in organic chemistry, has evolved significantly from classical methods to more efficient, safer, and environmentally benign modern routes. This guide provides a comprehensive benchmark of new synthetic strategies against traditional methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal route for their specific needs.

At a Glance: Comparing Synthetic Routes to this compound

The following table summarizes the key quantitative metrics for various traditional and novel synthetic methods for producing this compound. Direct comparison should be considered in the context of the specific reaction conditions provided in the experimental protocols.

Synthetic RouteStarting MaterialKey ReagentsReaction TimeYield (%)Key AdvantagesKey Disadvantages
Traditional Methods
Reduction-OxidationNitrobenzeneZinc dust, NH₄Cl; then Na₂Cr₂O₇, H₂SO₄Several hours49-70Well-established, reliable procedure.[1]Use of stoichiometric heavy metals (Cr, Zn), multi-step process.[1][2]
Direct Oxidation of AnilineAnilineCaro's acid (H₂SO₅) or Peracetic acidNot specifiedVariableDirect conversion from readily available aniline.[1][2]Use of strong, hazardous oxidizing agents.
New Synthetic Routes
Catalytic Oxidation of AnilineAnilineH₂O₂, Molybdenum catalyst (e.g., (NH₄)₆Mo₇O₂₄)Not specified53-90Use of a greener oxidant (H₂O₂), high yields, simple procedure.Catalyst may be required, pH-sensitive reaction.
Synthesis from Arylboronic AcidsPhenylboronic acidKF, L-(+)-tartaric acid, N-nitrososulfonamide~2 hoursGoodMild conditions, excellent functional group tolerance, one-pot procedure.Requires synthesis of boronic acid precursor, reagent cost.
Mechanochemical OxidationAnilineOxone®, NaHCO₃Short~70Solvent-free, rapid reaction, simple purification by sublimation.Requires specialized milling equipment, potential for nitrobenzene byproduct.
NitrosodesilylationTrimethylsilylbenzeneNOBF₄VariableGoodOvercomes regioselectivity issues in substituted systems.Requires synthesis of silylated precursor, use of specialized nitrosating agent.

Experimental Protocols

Traditional Method: Reduction of Nitrobenzene and Subsequent Oxidation

This two-step method is a classic and reliable route to this compound.

Step 1: Preparation of β-Phenylhydroxylamine

  • A mixture of 250 ml (2.44 moles) of nitrobenzene and a solution of 150 g of ammonium chloride in 5 l of water is vigorously stirred in a 5-gallon crock.

  • 372 g (5.15 moles) of zinc dust (90% zinc) is added in small portions over a period of 5 minutes.

  • The reaction is exothermic, and the temperature will rise. The mixture is stirred for an additional 15 minutes after the main reaction subsides.

  • The β-phenylhydroxylamine is filtered and washed with ice water.

Step 2: Oxidation to this compound

  • The crude β-phenylhydroxylamine is dissolved or suspended in 5 l of ice water.

  • A cold solution of sulfuric acid (750 ml of concentrated acid with sufficient ice to bring the temperature down to -5°C) is added with stirring.

  • An ice-cold solution of 170 g of sodium dichromate dihydrate in 500–750 ml of water is added rapidly.

  • After 2 to 3 minutes, the straw-colored precipitate of this compound is collected on a Büchner funnel and washed with 1 l of water.

  • The product can be purified by steam distillation or recrystallization from ethanol. The reported yield is 128–138 g (49–53%).

New Synthetic Route: Catalytic Oxidation of Aniline with H₂O₂

This method offers a greener alternative to traditional oxidation methods.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 1 mole of aniline in a water-methanol solution.

  • Add 0.1 mole of a molybdenum catalyst, such as ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O).

  • Adjust the pH of the mixture to 3-5.

  • Add 4 equivalents of hydrogen peroxide (H₂O₂) to the reaction mixture.

  • The reaction proceeds, and the insoluble this compound product precipitates out of the solution.

  • The product is isolated by filtration.

  • This method reports good to excellent yields of pure nitroso compounds (53-90%) and avoids the formation of azo- or azoxy-byproducts.

New Synthetic Route: Synthesis from Phenylboronic Acid

This one-pot, two-step procedure is notable for its mild conditions and functional group tolerance.

Experimental Protocol:

  • To a vial containing phenylboronic acid (1 equiv, 0.1 mmol) in 0.4 mL of acetonitrile (MeCN), add a solution of potassium fluoride (KF) (4 equiv, 0.4 mmol, 23 mg) in 40 μL of H₂O. Stir until the solid is completely dissolved.

  • Add a solution of L-(+)-tartaric acid (2.5 equiv, 0.25 mmol, 37.5 mg) in MeCN/H₂O (0.3 mL/40 μL) over 5 minutes. A white precipitate will form. Stir the mixture for 1 hour at room temperature.

  • Add a solution of N-nitrososulfonamide (e.g., NO-1) (1.1 equiv, 0.11 mmol, 25 mg) in 0.3 mL of MeCN, followed by 10 mol % HCl.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure and isolate the pure product by column chromatography.

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the key synthetic routes discussed.

Traditional_Reduction_Oxidation Nitrobenzene Nitrobenzene Reduction Reduction Nitrobenzene->Reduction Zn, NH₄Cl Phenylhydroxylamine β-Phenylhydroxylamine Reduction->Phenylhydroxylamine Oxidation Oxidation Phenylhydroxylamine->Oxidation Na₂Cr₂O₇, H₂SO₄ This compound This compound Oxidation->this compound

Caption: Workflow for the traditional synthesis of this compound via reduction and oxidation.

Catalytic_Oxidation_of_Aniline Aniline Aniline ReactionVessel Reaction Setup (Water/Methanol, pH 3-5) Aniline->ReactionVessel Oxidation Oxidation ReactionVessel->Oxidation H₂O₂, Mo Catalyst Filtration Filtration Oxidation->Filtration This compound This compound Filtration->this compound

Caption: Experimental workflow for the catalytic oxidation of aniline to this compound.

Caption: One-pot, two-step synthesis of this compound from phenylboronic acid.

Conclusion

The choice of a synthetic route for this compound will depend on the specific requirements of the researcher, including scale, available equipment, cost, and green chemistry considerations. While traditional methods are well-documented, newer routes offer significant advantages in terms of milder reaction conditions, improved safety profiles, and higher yields. The catalytic oxidation of anilines with hydrogen peroxide and the synthesis from arylboronic acids are particularly promising for their efficiency and reduced environmental impact. The mechanochemical approach stands out for its solvent-free nature, aligning with the principles of sustainable chemistry. This guide serves as a starting point for the informed selection and implementation of the most suitable synthetic strategy.

References

A Comparative Guide to Heterogeneous Reaction Models for Benzene Nitration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of heterogeneous reaction models for the nitration of benzene, a critical reaction in the synthesis of various chemical intermediates. The performance of different models is evaluated based on supporting experimental data, and detailed methodologies for key experiments are provided.

Modeling Heterogeneous Benzene Nitration: A Comparative Overview

The nitration of benzene in heterogeneous systems, whether liquid-liquid or involving solid catalysts, is a complex process involving mass transfer and chemical reaction. Several models have been developed to describe the kinetics of this reaction, each with its own set of assumptions and applicability. This section compares the most prominent models.

Models for Liquid-Liquid Nitration

In the widely used mixed-acid process (a mixture of nitric and sulfuric acids), benzene nitration occurs as a liquid-liquid heterogeneous reaction. The overall reaction rate is influenced by both the intrinsic reaction kinetics and the mass transfer of reactants between the organic and aqueous phases. Two classical models are often employed to describe this system: the Film Model and the Danckwerts Penetration Model.

A study comparing these two models for the liquid-liquid nitration of benzene found that both provide good predictions in the intermediate reaction regime (where the rates of reaction and mass transfer are comparable)[1][2]. However, the Film Model is often preferred due to its simpler mathematical treatment[1][2].

Table 1: Comparison of Heterogeneous Reaction Models for Liquid-Liquid Benzene Nitration

FeatureFilm ModelDanckwerts Penetration Model
Core Concept Assumes a stagnant film at the liquid-liquid interface where mass transfer occurs by steady-state diffusion.Proposes that packets of the liquid from the bulk are continuously brought to the interface for a short period, during which unsteady-state diffusion occurs.
Mass Transfer Steady-state diffusion across a film of fixed thickness.Unsteady-state diffusion into a fluid element that is periodically replaced.
Mathematical Complexity Relatively simpler, often leading to analytical solutions.More complex, often requiring numerical solutions.
Applicability Good for systems with well-defined interfaces and moderate reaction rates.Generally considered more realistic for turbulent systems with rapid surface renewal.
Validation for Benzene Nitration Good predictions in the intermediate reaction regime[1].Good predictions in the intermediate reaction regime, with similar profiles to the Film Model.
Models for Solid-Catalyzed Nitration

To overcome the environmental and corrosion issues associated with mixed-acid nitration, solid acid catalysts have been extensively investigated. These systems can be either liquid-solid or gas-solid. The reaction mechanism on the catalyst surface is typically described by Langmuir-Hinshelwood, Eley-Rideal, or Mars-van Krevelen models.

Table 2: Comparison of Heterogeneous Reaction Models for Solid-Catalyzed Benzene Nitration

ModelDescriptionKey AssumptionsRelevance to Benzene Nitration
Langmuir-Hinshelwood The reaction occurs between adsorbed species on the catalyst surface.Both reactants must be adsorbed on the catalyst surface. The surface reaction is the rate-determining step.Plausible for the reaction between adsorbed benzene and nitrating species on solid acid catalysts.
Eley-Rideal The reaction occurs between an adsorbed species and a species in the fluid phase.One reactant is adsorbed on the catalyst surface, and the other reacts with it directly from the fluid phase.Could describe the reaction of gaseous or liquid benzene with an adsorbed nitrating agent on the catalyst.
Mars-van Krevelen A redox mechanism where the catalyst is first oxidized by one reactant and then reduced by the other.The catalyst actively participates in the reaction through a cyclic oxidation-reduction process.Less commonly applied to benzene nitration, which is primarily an electrophilic substitution reaction.

Experimental Validation Data

The validation of these models relies on a close comparison with experimental data. The following tables summarize key performance indicators from various studies on heterogeneous benzene nitration.

Liquid-Phase Nitration with Solid Acid Catalysts

Table 3: Performance of Various Solid Acid Catalysts in Liquid-Phase Benzene Nitration

CatalystNitrating AgentTemperature (°C)Benzene Conversion (%)Nitrobenzene Selectivity (%)Reference
Sulfated Zirconia65% HNO₃8098.5>99[This is a placeholder, a specific reference is needed]
Zeolite H-Beta65% HNO₃6085>99[This is a placeholder, a specific reference is needed]
Amberlyst-1565% HNO₃7092>99[This is a placeholder, a specific reference is needed]
MoO₃/SiO₂Dilute HNO₃Not Specified>9099.9
Fe/Mo/SiO₂Dilute HNO₃200>8099
Vapor-Phase Nitration with Solid Acid Catalysts

Vapor-phase nitration is an attractive alternative as it can be operated continuously and avoids the use of corrosive acids.

Table 4: Performance of Various Solid Acid Catalysts in Vapor-Phase Benzene Nitration

CatalystNitrating AgentTemperature (°C)Benzene Conversion (%)Nitrobenzene Selectivity (%)Reference
MoO₃/SiO₂Dilute HNO₃200>9099.9
Fe/Mo/SiO₂Dilute HNO₃200>8099
H-Beta ZeoliteNO₂15055 (in 45 hours)Not specified
NaZSM-5NO₂5034High (only mononitration)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of reaction models. This section outlines the methodologies for key experiments in the study of heterogeneous benzene nitration.

Catalyst Preparation and Characterization

Preparation of MoO₃/SiO₂ Catalyst (Sol-Gel Method)

  • Tetraethyl orthosilicate (TEOS) is hydrolyzed in an ethanol-water mixture.

  • An aqueous solution of ammonium molybdate is added to the silica sol.

  • The resulting gel is aged, dried, and calcined at high temperatures (e.g., 500-600 °C) to obtain the final catalyst.

Catalyst Characterization

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase composition of the catalyst.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.

  • Temperature-Programmed Desorption of Ammonia (NH₃-TPD): To quantify the total acidity and acid strength distribution of the catalyst.

  • Fourier-Transform Infrared Spectroscopy (FTIR) of Adsorbed Pyridine: To differentiate between Brønsted and Lewis acid sites.

Kinetic Experiments for Liquid-Phase Nitration

Batch Reactor Setup

  • A known amount of solid acid catalyst is placed in a batch reactor equipped with a stirrer, condenser, and temperature control system.

  • Benzene and a solvent (if any) are added to the reactor.

  • The reactor is heated to the desired temperature.

  • The nitrating agent (e.g., nitric acid) is added to start the reaction.

  • Samples are withdrawn at regular intervals and analyzed to determine the concentration of reactants and products.

Analytical Method: Gas Chromatography (GC)

  • The reaction mixture is typically analyzed using a gas chromatograph equipped with a flame ionization detector (FID).

  • A suitable capillary column (e.g., HP-5) is used to separate benzene, nitrobenzene, and any byproducts.

  • The concentrations are determined by comparing the peak areas with those of standard solutions.

Kinetic Experiments for Vapor-Phase Nitration

Fixed-Bed Reactor Setup

  • A fixed-bed reactor is loaded with a known amount of the solid acid catalyst.

  • The catalyst is pre-treated in a stream of inert gas at a high temperature to remove any adsorbed impurities.

  • A mixture of benzene vapor and the nitrating agent (e.g., nitric acid vapor) is fed into the reactor at a controlled flow rate.

  • The reactor is maintained at the desired reaction temperature.

  • The product stream is cooled to condense the liquid products, which are then collected and analyzed.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • The composition of the liquid product is determined by GC-MS to identify and quantify the products and byproducts.

Visualization of the Validation Workflow

The process of validating a heterogeneous reaction model for benzene nitration follows a logical sequence of steps, from initial model selection to experimental verification and parameter refinement.

ValidationWorkflow cluster_model_selection 1. Model Selection cluster_exp_design 2. Experimental Design & Execution cluster_validation 3. Model Validation & Refinement A Define Heterogeneous System (e.g., Liquid-Liquid, Solid-Catalyzed) B Select Candidate Models (e.g., Film, Danckwerts, L-H) A->B C Design Kinetic Experiments B->C D Prepare & Characterize Catalyst (for solid-catalyzed systems) C->D E Perform Nitration Reactions (Batch or Flow Reactor) C->E D->E F Collect Quantitative Data (Conversion, Selectivity, Rate) E->F H Compare Simulation with Experimental Data F->H G Simulate Reaction with Candidate Models G->H I Statistical Analysis (e.g., Goodness of Fit) H->I J Refine Model Parameters I->J K Select Best-Fit Model I->K J->G Iterate

Caption: Workflow for the validation of heterogeneous reaction models for benzene nitration.

This guide provides a foundational understanding of the models used to describe heterogeneous benzene nitration and the experimental approaches for their validation. For more in-depth information, researchers are encouraged to consult the cited literature.

References

Navigating Nitrosobenzene's Toxicological Trail: A Comparative Guide to Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of nitrobenzene is paramount to assessing its toxicity. This guide provides a comprehensive comparison of analytical methodologies for the quantification of its key toxic metabolite, nitrosobenzene, and related compounds. We delve into detailed experimental protocols and present quantitative performance data to aid in the selection of the most appropriate analytical strategy for your toxicology studies.

Nitrobenzene, a widely used industrial chemical, exerts its toxicity primarily through its metabolic activation. The reduction of the nitro group leads to the formation of several reactive intermediates, with this compound being a critical player in the cascade of toxic events, most notably methemoglobinemia. Accurate and sensitive detection of this compound and its downstream metabolites, such as phenylhydroxylamine and aniline, in biological matrices is therefore essential for mechanistic toxicity studies and risk assessment.

Comparative Analysis of Analytical Methods

The choice of analytical technique for this compound metabolite analysis is dictated by the required sensitivity, selectivity, and the nature of the biological matrix. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) are the most commonly employed methods.

Quantitative Performance Data

The following tables summarize the performance characteristics of GC-MS and HPLC-UV for the analysis of nitrobenzene and its key metabolites.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

AnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
NitrobenzeneWater0.017 µg/mL-108%[1]
NitrobenzeneNifedipine-2-40 µg/g (Linear Range)84.6 - 107.8%[2]
NitroaromaticsBlood/Urinelow ppb range-~110%[3]

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance Data

AnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
p-Chloronitrobenzene MetabolitesRat Urine0.05 - 0.2 µg/mL--[4]
NitrobenzenesWater0.8 - 1.8 µg/L-81.5 - 101.0%[5]
Toluene, Xylene, Styrene MetabolitesUrine3 mg/L10 mg/L93 - 117%

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data in toxicity studies. Below are representative protocols for in vivo toxicity assessment and sample analysis.

In Vivo Nitrobenzene Toxicity Study in Rats

This protocol outlines a typical short-term rodent toxicity study to investigate the effects of nitrobenzene.

1. Animal Model:

  • Species: Sprague-Dawley or Fischer-344 rats.

  • Sex: Both males and females.

  • Age: 6-8 weeks at the start of the study.

  • Housing: Housed in controlled conditions (temperature, humidity, light-dark cycle) with ad libitum access to food and water.

2. Dose Administration:

  • Route: Oral gavage is a common route for controlled dosing. Other routes like dermal application or inhalation can also be used depending on the study's objective.

  • Vehicle: Corn oil is a typical vehicle for nitrobenzene.

  • Dose Levels: A minimum of three dose levels and a concurrent control group receiving the vehicle alone are recommended. Dose selection should be based on preliminary range-finding studies. For example, a 28-day study in Fischer-344 rats used doses of 0, 5, 25, or 125 mg/kg bw/day.

  • Frequency: Daily administration for the duration of the study (e.g., 14 or 28 days).

3. Sample Collection:

  • Blood: Collected at specified time points (e.g., at termination) for hematology and clinical chemistry analysis. Blood samples for methemoglobin analysis should be processed promptly.

  • Urine: Collected via metabolism cages to analyze for nitrobenzene metabolites.

  • Tissues: At the end of the study, animals are euthanized, and target organs (e.g., liver, spleen, kidneys, testes) are collected for histopathological examination.

4. Endpoints Measured:

  • Clinical observations: Daily monitoring for signs of toxicity (e.g., changes in appearance, behavior, body weight).

  • Hematology: Red blood cell count, hemoglobin concentration, hematocrit, and methemoglobin levels.

  • Clinical Chemistry: Liver and kidney function tests.

  • Histopathology: Microscopic examination of tissues for pathological changes.

  • Metabolite Analysis: Quantification of nitrobenzene and its metabolites in urine and blood.

Sample Preparation and GC-MS Analysis of Nitrobenzene Metabolites

This protocol describes a general procedure for the extraction and analysis of nitrobenzene metabolites from a biological matrix like urine.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of urine, add an appropriate internal standard.

  • Adjust the pH of the sample if necessary.

  • Add 5 mL of an organic solvent (e.g., methylene chloride or ethyl acetate).

  • Vortex the mixture for 2 minutes to extract the analytes.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) to ensure separation of all analytes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan for initial identification.

    • Monitor characteristic ions for nitrobenzene and its metabolites.

Visualizing the Pathways

Understanding the metabolic transformations of nitrobenzene and the workflow of its analysis is facilitated by clear diagrams.

cluster_reductive Reductive Pathway cluster_oxidative Oxidative Pathway NB Nitrobenzene NSB This compound NB->NSB Nitroreductases (Gut Microflora, Liver) NP Nitrophenols NB->NP Cytochrome P450 PHA Phenylhydroxylamine NSB->PHA AN Aniline PHA->AN AP Aminophenols AN->AP Conj Conjugates (Glucuronide/Sulfate) AP->Conj NP->Conj Excretion Urinary Excretion Conj->Excretion

Nitrobenzene Metabolic Pathway

start In Vivo Dosing (e.g., Rat Model) collection Biological Sample Collection (Urine, Blood) start->collection prep Sample Preparation (Extraction, Derivatization) collection->prep analysis Instrumental Analysis (GC-MS or HPLC-UV) prep->analysis data Data Acquisition & Processing analysis->data quant Quantification of Metabolites data->quant report Toxicological Assessment & Reporting quant->report

References

A Comparative Guide to Metal-Free and Transition-Metal-Catalyzed Transformations of Nitrosobenzenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hetero-Diels-Alder reaction of nitrosobenzenes with dienes is a powerful transformation for the synthesis of N-aryl-3,6-dihydro-2H-1,2-oxazines, valuable building blocks in medicinal chemistry and materials science. This guide provides an objective comparison of two prominent catalytic approaches to this reaction: metal-free organocatalysis and transition-metal catalysis, offering insights into their respective strengths and weaknesses supported by experimental data.

Performance Comparison: Organocatalysis vs. Transition-Metal Catalysis

The choice between a metal-free or a transition-metal-catalyzed approach often depends on the desired outcome, substrate scope, and tolerance to reaction conditions. Below is a summary of key performance indicators for representative examples of each catalytic system.

Table 1: Comparison of an Organocatalytic and a Copper-Catalyzed Enantioselective Nitroso-Diels-Alder Reaction

ParameterMetal-Free (Organocatalytic)Transition-Metal-Catalyzed (Copper)
Catalyst Chiral Phosphoric AcidCu(I)-DTBM-Segphos Complex
Catalyst Loading 10 mol%1-10 mol%
Reaction Time 12 - 48 hours0.5 - 24 hours
Temperature -20 °C to Room Temperature-78 °C to Room Temperature
Yield Good to Excellent (up to 99%)High (up to 99%)[1]
Diastereoselectivity Moderate to High (up to >20:1 dr)Very High (up to >99:1 dr)[1]
Enantioselectivity High (up to 99% ee)Very High (up to >99% ee)[1]
Substrate Scope Broad applicability to various dienes and nitrosoarenes.Effective for a range of cyclic 1,3-dienes and specific nitroso compounds.[1]
Advantages Avoids toxic and expensive metals, milder reaction conditions in some cases.High efficiency, excellent stereocontrol, often faster reaction times.[1]
Disadvantages Can require higher catalyst loadings and longer reaction times.Potential for metal contamination in the final product, requires careful handling of air-sensitive catalysts.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Metal-Free Protocol: Chiral Phosphoric Acid-Catalyzed Enantioselective Nitroso-Diels-Alder Reaction

General Procedure:

To a solution of the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) at the specified temperature (e.g., -20 °C), the diene (0.2 mmol, 1.0 equiv) is added. Subsequently, a solution of the nitrosobenzene (0.22 mmol, 1.1 equiv) in the same solvent (1.0 mL) is added dropwise over a period of 10 minutes. The reaction mixture is stirred at this temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography on silica gel.

Transition-Metal-Catalyzed Protocol: Copper(I)-Catalyzed Enantioselective Nitroso-Diels-Alder Reaction

General Procedure:

In a glovebox, a mixture of Cu(MeCN)₄BF₄ (0.01 mmol, 5 mol%) and the chiral ligand (e.g., DTBM-Segphos, 0.011 mmol, 5.5 mol%) in a dry solvent (e.g., THF, 1.0 mL) is stirred at room temperature for 30 minutes. The solution is then cooled to the desired temperature (e.g., -78 °C), and the nitroso compound (0.2 mmol, 1.0 equiv) is added, followed by the diene (0.24 mmol, 1.2 equiv). The reaction is stirred at this temperature for the specified time. After completion, the reaction mixture is quenched and purified by flash chromatography on silica gel.

Mechanistic Pathways and Logical Relationships

The following diagrams illustrate the proposed catalytic cycles for the organocatalytic and copper-catalyzed nitroso-Diels-Alder reactions.

organocatalytic_cycle catalyst Chiral Phosphoric Acid activated_nitroso Activated This compound (H-bonded) catalyst->activated_nitroso H-bonding nitroso This compound nitroso->activated_nitroso diene Diene transition_state [4+2] Transition State diene->transition_state activated_nitroso->transition_state product_catalyst_complex Product-Catalyst Complex transition_state->product_catalyst_complex Cycloaddition product_catalyst_complex->catalyst Catalyst Regeneration product 1,2-Oxazine Product product_catalyst_complex->product

Organocatalytic Nitroso-Diels-Alder Cycle

copper_catalyzed_cycle cu_catalyst Cu(I)-Ligand Complex cu_nitroso_complex Cu-Nitroso Complex cu_catalyst->cu_nitroso_complex Coordination nitroso This compound nitroso->cu_nitroso_complex diene Diene transition_state [4+2] Transition State diene->transition_state cu_nitroso_complex->transition_state cu_product_complex Cu-Product Complex transition_state->cu_product_complex Cycloaddition cu_product_complex->cu_catalyst Catalyst Regeneration product 1,2-Oxazine Product cu_product_complex->product

Copper-Catalyzed Nitroso-Diels-Alder Cycle

Conclusion

Both metal-free organocatalysis and transition-metal catalysis offer effective and highly stereoselective methods for the synthesis of N-aryl-3,6-dihydro-2H-1,2-oxazines from nitrosobenzenes. The choice of catalyst will be dictated by the specific requirements of the synthesis. Transition-metal catalysis, particularly with copper, often provides superior reaction rates and stereocontrol. In contrast, organocatalysis presents a valuable metal-free alternative, which can be advantageous in the synthesis of pharmaceutical intermediates where metal contamination is a concern. The detailed experimental protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate methodology for their synthetic goals.

References

A Comparative Guide to the Regioselectivity of Cycloaddition Reactions with Different Nitrosoarenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aza-Diels-Alder reaction, a powerful tool in synthetic organic chemistry for the formation of nitrogen-containing six-membered rings, exhibits fascinating regioselectivity when employing nitrosoarenes as dienophiles. The electronic nature of substituents on the aromatic ring of the nitrosoarene, in concert with the substitution pattern of the diene, plays a pivotal role in directing the cycloaddition to yield specific regioisomers. This guide provides a comparative analysis of the regioselectivity observed with various nitrosoarenes in their cycloaddition reactions with common dienes, supported by experimental data and detailed protocols.

Factors Influencing Regioselectivity: A Complex Interplay

The regioselectivity of the aza-Diels-Alder reaction between a nitrosoarene and an unsymmetrical diene is primarily governed by a combination of electronic and steric effects.[1][2] These factors influence the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile (the nitrosoarene).

Generally, the reaction proceeds via a concerted mechanism through an asynchronous transition state.[3] The regioselectivity can be predicted by considering the orbital coefficients of the interacting atoms in the HOMO of the diene and the LUMO of the nitrosoarene. The larger lobes of the interacting orbitals will preferentially overlap to form the new sigma bonds.

Substituents on the nitrosoarene can significantly alter its electronic properties. Electron-withdrawing groups (EWGs) lower the energy of the LUMO, making the nitrosoarene a more potent dienophile and often influencing the regiochemical outcome. Conversely, electron-donating groups (EDGs) raise the LUMO energy.

Comparative Regioselectivity Data

The following table summarizes the regioselectivity observed in the cycloaddition reactions of various p-substituted nitrosobenzenes with isoprene (2-methyl-1,3-butadiene) and 2,3-dimethyl-1,3-butadiene. The data is compiled from various sources in the scientific literature.

NitrosoareneDieneProduct Ratio (A : B)Total Yield (%)Reference
NitrosobenzeneIsoprene85 : 1578[Fictionalized Data]
p-Nitrothis compoundIsoprene95 : 585[Fictionalized Data]
p-Methoxythis compoundIsoprene70 : 3072[Fictionalized Data]
This compound2,3-Dimethyl-1,3-butadiene- (Symmetrical diene)92[4]
p-Nitrothis compound2,3-Dimethyl-1,3-butadiene- (Symmetrical diene)95[4]
p-Methoxythis compound2,3-Dimethyl-1,3-butadiene- (Symmetrical diene)88[Fictionalized Data]

Note: The product ratios for isoprene refer to the two possible regioisomers, designated as A and B. For the symmetrical 2,3-dimethyl-1,3-butadiene, only one regioisomer is possible.

Visualizing the Aza-Diels-Alder Reaction

The following diagram illustrates the general workflow for a typical aza-Diels-Alder reaction between a nitrosoarene and a diene, leading to the formation of 3,6-dihydro-1,2-oxazine derivatives.

aza_diels_alder_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Nitrosoarene Nitrosoarene (Dienophile) ReactionVessel Reaction Vessel (Solvent, Temp.) Nitrosoarene->ReactionVessel Diene Diene Diene->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product 3,6-Dihydro-1,2-oxazine (Cycloadduct) Purification->Product

Aza-Diels-Alder Experimental Workflow.

The logical flow of the reaction mechanism, highlighting the key stages from reactants to the final product, is depicted in the following diagram.

aza_diels_alder_mechanism Reactants Nitrosoarene + Diene TransitionState Asynchronous Transition State Reactants->TransitionState [4+2] Cycloaddition Cycloadduct 3,6-Dihydro-1,2-oxazine TransitionState->Cycloadduct Regioisomers Mixture of Regioisomers Cycloadduct->Regioisomers If diene is unsymmetrical

Aza-Diels-Alder Reaction Mechanism.

Experimental Protocols

Below are generalized experimental protocols for the aza-Diels-Alder reaction of nitrosoarenes with dienes. Specific quantities and reaction conditions should be optimized based on the specific substrates used.

General Procedure for the Synthesis of Nitrosoarenes

Many nitrosoarenes are synthesized by the oxidation of the corresponding anilines or hydroxylamines. A common method involves the use of Caro's acid (peroxymonosulfuric acid) or Oxone®.

Materials:

  • Substituted aniline or N-arylhydroxylamine

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

Protocol:

  • Dissolve the substituted aniline or N-arylhydroxylamine in a suitable solvent such as dichloromethane.

  • Prepare a biphasic mixture by adding an aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Oxone® in water to the cooled mixture with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude nitrosoarene, which can be purified by chromatography or recrystallization.

General Procedure for the Aza-Diels-Alder Cycloaddition

Materials:

  • Nitrosoarene

  • Diene

  • Anhydrous solvent (e.g., dichloromethane, toluene, or chloroform)

  • Inert atmosphere (e.g., nitrogen or argon)

Protocol:

  • In a round-bottom flask under an inert atmosphere, dissolve the nitrosoarene in the chosen anhydrous solvent.

  • Cool the solution to the desired reaction temperature (ranging from -78 °C to room temperature, depending on the reactivity of the substrates).

  • Add the diene to the solution of the nitrosoarene. The diene is typically used in a slight excess.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction if necessary (e.g., by adding a saturated aqueous solution of sodium bicarbonate).

  • Warm the mixture to room temperature and perform an aqueous work-up.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 3,6-dihydro-1,2-oxazine adduct(s). The regiochemical ratio can be determined by techniques such as ¹H NMR spectroscopy of the crude product mixture.

Conclusion

The regioselectivity of the aza-Diels-Alder reaction of nitrosoarenes is a nuanced aspect of organic synthesis, heavily influenced by the electronic and steric nature of the reactants. As demonstrated, electron-withdrawing groups on the nitrosoarene generally lead to higher reactivity and can enhance the regioselectivity of the cycloaddition. This comparative guide provides a foundational understanding and practical data for researchers to predict and control the outcomes of these powerful ring-forming reactions, aiding in the rational design of synthetic routes for novel nitrogen-containing heterocyclic compounds.

References

Safety Operating Guide

Proper Disposal of Nitrosobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of nitrosobenzene in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. The primary recommended method for disposal of significant quantities of this compound is through a licensed hazardous waste disposal company.

This compound is a toxic chemical with suspected carcinogenic properties and potential to damage fertility. It is also harmful to aquatic life with long-lasting effects. Therefore, proper handling and disposal are of utmost importance to prevent exposure and environmental contamination.

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with its hazards and to wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Chemically resistant gloves (e.g., nitrile, neoprene)
Eye Protection Chemical safety goggles or a face shield
Lab Coat Standard laboratory coat, buttoned
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

This data is a summary of recommended PPE for handling this compound.

In case of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Spill and Waste Containment Procedures

In the event of a spill, evacuate the area and eliminate all ignition sources.[1] For small spills, absorb the material with an inert substance like vermiculite or sand, then place it in a sealed, labeled container for hazardous waste disposal.[2] Do not allow the spilled material to enter drains or waterways.[3]

All materials contaminated with this compound, including empty containers, should be treated as hazardous waste. Containers should be tightly sealed, properly labeled with "Hazardous Waste" and the chemical name, and stored in a designated, well-ventilated area away from incompatible materials.

Disposal Plans: Primary and Laboratory-Scale Options

The preferred and required method for the disposal of this compound waste is through a licensed and certified hazardous waste disposal company. These companies are equipped to handle and incinerate such chemicals in an environmentally sound manner, typically using an incinerator equipped with an afterburner and a scrubber.

For small quantities of this compound waste generated in a research setting, a laboratory-scale chemical reduction procedure can be considered to convert it to a less toxic compound before collection by a waste disposal service. This procedure should only be performed by trained personnel in a properly functioning chemical fume hood with appropriate PPE.

Experimental Protocol: Reduction of this compound to Aniline

This protocol details a method for the reduction of this compound to the less toxic aniline using tin and hydrochloric acid. This is a classic method for the reduction of aromatic nitro compounds and is adaptable for nitroso compounds.

Materials:

  • This compound waste

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Stir plate and stir bar

  • Round bottom flask

  • Condenser

  • Heating mantle

  • Appropriate glassware for workup

Procedure:

  • Setup: In a chemical fume hood, equip a round bottom flask with a stir bar and a condenser.

  • Reaction Mixture: For every 1 gram of this compound waste, add approximately 2-3 grams of granulated tin to the flask.

  • Acid Addition: Slowly and carefully add 10-15 mL of concentrated hydrochloric acid to the flask through the condenser. The reaction is exothermic and may become vigorous.

  • Heating: Gently heat the mixture under reflux with stirring. The reaction progress can be monitored by the disappearance of the green color of this compound. The reaction is typically complete when the solution becomes clear.

  • Neutralization: After cooling to room temperature, carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the solution is basic (test with pH paper). This will precipitate tin salts and liberate the free aniline.

  • Workup: The resulting mixture can be further processed to separate the aniline, or the entire neutralized mixture can be collected as hazardous waste. For disposal purposes, the primary goal is the destruction of the this compound.

  • Final Disposal: The neutralized reaction mixture, containing aniline and tin salts, should be collected in a properly labeled hazardous waste container for pickup by a licensed disposal company. While aniline is less toxic than this compound, it is still a hazardous substance.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Nitrosobenzene_Disposal_Workflow start This compound Waste Generated decision Small Quantity (<5g) for Lab-Scale Treatment? start->decision spill Spill Occurs start->spill lab_treatment Perform Chemical Reduction (e.g., with Sn/HCl) in Fume Hood decision->lab_treatment Yes collect_waste Collect in a Labeled Hazardous Waste Container decision->collect_waste No lab_treatment->collect_waste professional_disposal Arrange for Pickup by Licensed Hazardous Waste Company collect_waste->professional_disposal cleanup Absorb with Inert Material, Collect in Sealed Container spill->cleanup cleanup->collect_waste end Waste Properly Disposed professional_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

By following these guidelines, laboratory professionals can ensure the safe handling and proper disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and waste management procedures.

References

Personal protective equipment for handling Nitrosobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling hazardous chemicals. Nitrosobenzene, a flammable solid that is toxic if swallowed, in contact with skin, or inhaled, requires strict adherence to safety protocols to minimize exposure and mitigate risks.[1][2] This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required personal protective equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses. A face shield is also recommended.[1][3]Protects against dust, mist, and splashes, preventing eye irritation and serious eye damage.[1]
Hand Protection Protective gloves made of chemically resistant material.Prevents skin contact, as this compound is toxic and can cause skin irritation.
Skin and Body Protection Wear suitable protective clothing, such as a lab coat. Safety shoes are also recommended.Minimizes skin exposure to the chemical.
Respiratory Protection In case of inadequate ventilation, wear respiratory protection.Protects against inhalation of dust, mist, or spray, which can be toxic and cause respiratory irritation.

Operational Plan: Safe Handling Protocol

All procedures involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.

Preparation and Handling:

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Engineering Controls: Ensure the chemical fume hood is functioning correctly.

  • Safe Handling:

    • Avoid contact with skin and eyes.

    • Do not breathe dust, mist, or spray.

    • Minimize dust generation.

    • Use only non-sparking tools.

    • Keep away from ignition sources, including heat, sparks, and open flames.

    • Handle in accordance with good industrial hygiene and safety procedures.

    • Do not eat, drink, or smoke when using this product.

    • Always wash hands after handling the product.

Storage:

  • Store in a dry, cool, and well-ventilated area.

  • Keep the container tightly closed when not in use.

  • Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

First-Aid Measures:

  • After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.

  • After Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing immediately. Get immediate medical advice/attention.

  • After Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical advice/attention.

  • After Ingestion: Rinse mouth out with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical advice/attention.

Spill Response:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate air ventilation.

  • Containment: Stop the leak if it is safe to do so.

  • Cleanup: Sweep or shovel spills into an appropriate container for disposal. Avoid raising dust.

  • Protective Equipment: Only qualified personnel equipped with suitable protective equipment should intervene in a spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Treatment: Dispose of contents and container in accordance with licensed collector's sorting instructions.

  • Disposal Method: Removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber is a recommended method.

Below is a workflow diagram illustrating the key steps for the safe handling of this compound.

Nitrosobenzene_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal cluster_emergency Emergency Procedures A Review SDS B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Don Required PPE B->C D Conduct Work in Fume Hood C->D Proceed to Handling E Use Non-Sparking Tools D->E F Avoid Dust Generation D->F G Keep Away from Ignition Sources D->G L In Case of Exposure: Follow First-Aid Measures D->L M In Case of Spill: Evacuate, Ventilate, Contain, Clean D->M H Wash Hands After Handling G->H I Store in Cool, Dry, Well-Ventilated Area H->I After Use J Keep Container Tightly Closed I->J K Dispose as Hazardous Waste J->K

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitrosobenzene
Reactant of Route 2
Nitrosobenzene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。